3,5-Dichlorobenzene-1,2-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dichlorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPGZWRHHRUXEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401476 | |
| Record name | 3,5-dichlorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5233-04-5 | |
| Record name | 3,5-dichlorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5233-04-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Physical Properties of 3,5-Dichlorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3,5-Dichlorobenzene-1,2-diamine. The information is presented to support research, development, and quality control activities involving this compound.
Core Physical Properties
This compound, a substituted aromatic diamine, is a solid at room temperature.[1] Its fundamental physical characteristics are summarized in the table below, providing a quick reference for laboratory and development settings.
| Property | Value | Source |
| Molecular Formula | C₆H₆Cl₂N₂ | [1] |
| Molecular Weight | 177.03 g/mol | [1] |
| Melting Point | 60-65 °C | [1] |
| 63 °C | [2] | |
| Boiling Point (Predicted) | 304.66 °C | [1] |
| Physical Form | Solid | [1] |
Experimental Protocols
Accurate determination of physical properties is critical for the consistent application of a chemical compound. The following sections detail generalized, standard laboratory procedures for measuring the key physical properties of aromatic diamines like this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities.[3]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle[5]
Procedure:
-
A small sample of the compound is finely ground using a mortar and pestle.[5]
-
The open end of a capillary tube is pressed into the powdered sample.[2]
-
The tube is inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[4]
-
The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.
-
The sample is heated at a steady rate (e.g., 10-20 °C per minute for a preliminary measurement, then 1-2 °C per minute for an accurate measurement).[5]
-
The temperature at which the first liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last solid crystal melts is recorded as the end of the melting range.[2]
Boiling Point Determination (Micro Reflux Method)
For compounds that are liquid at higher temperatures, the boiling point is a fundamental physical constant. Given that this compound is a solid with a relatively high predicted boiling point, this method would be applicable if the compound were in a molten state.
Apparatus:
-
Small test tube or reaction vial
-
Heating block or oil bath
-
Thermometer
-
Condenser (for larger volumes) or a cold finger[6]
Procedure:
-
A small amount of the substance (a few milliliters) is placed in the test tube.[7]
-
The apparatus is assembled so that the thermometer bulb is positioned in the vapor phase above the liquid, not submerged in it.[6]
-
The sample is heated gently until it boils and a reflux ring of condensing vapor is observed on the walls of the test tube.
-
The temperature is recorded when the reflux ring is stable and the temperature reading on the thermometer remains constant. This is the boiling point of the substance at the prevailing atmospheric pressure.[6][8]
Solubility Determination
Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation.
Apparatus:
-
Test tubes[9]
-
Vortex mixer or stirring apparatus
-
Graduated cylinders or pipettes
Procedure:
-
A small, accurately weighed amount of the solid compound (e.g., 10 mg) is placed into a test tube.[9]
-
A known volume of the solvent (e.g., 1 mL) is added to the test tube.[9]
-
The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.[9]
-
The mixture is allowed to stand, and a visual observation is made to determine if the solid has completely dissolved.
-
If the solid dissolves, more solute is added incrementally until saturation is reached. If the solid does not dissolve, the mixture can be gently warmed to assess temperature effects on solubility.
-
Solubility is typically expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).
Synthesis and Reactivity
This compound is a valuable intermediate in organic synthesis, particularly for the preparation of heterocyclic compounds such as benzimidazoles and quinoxalines.
Synthesis of this compound
A common synthetic route to this compound involves the reduction of a corresponding nitroaniline precursor.
Reaction Scheme: 2,4-dichloro-6-nitroaniline is reduced using a reducing agent such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).
Procedure:
-
A mixture of 2,4-dichloro-6-nitroaniline and an excess of SnCl₂ is stirred in a reaction vessel under an inert atmosphere (e.g., nitrogen).
-
Concentrated hydrochloric acid is added, and the mixture is heated (e.g., to 75-80 °C) for a period of time (e.g., 2 hours).
-
After cooling, the reaction mixture is neutralized with a base (e.g., potassium hydroxide) to a pH of 9.
-
The product is extracted with an organic solvent (e.g., ether).
-
The combined organic extracts are dried over a drying agent (e.g., sodium hydroxide pellets).
-
The solvent is evaporated to yield the crude 1,2-diamino-3,5-dichlorobenzene.
Quinoxaline Synthesis Workflow
A characteristic reaction of o-phenylenediamines is their condensation with 1,2-dicarbonyl compounds to form quinoxalines. This reaction is a reliable method for the synthesis of a wide range of substituted quinoxaline derivatives.
Caption: Workflow for the synthesis of a substituted quinoxaline.
References
- 1. researchgate.net [researchgate.net]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. athabascau.ca [athabascau.ca]
- 4. community.wvu.edu [community.wvu.edu]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. youtube.com [youtube.com]
- 9. drive.uqu.edu.sa [drive.uqu.edu.sa]
An In-depth Technical Guide to 3,5-Dichlorobenzene-1,2-diamine: A Key Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichlorobenzene-1,2-diamine, a halogenated aromatic diamine, serves as a pivotal intermediate in the synthesis of a diverse array of heterocyclic compounds with significant biological activities. Its unique substitution pattern, featuring two amino groups in ortho position and two chlorine atoms in meta positions, offers a versatile scaffold for the construction of complex molecules, particularly in the realm of medicinal chemistry. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents. The strategic placement of the chloro substituents can influence the physicochemical properties and biological activity of the resulting derivatives, making this compound a subject of interest for researchers in drug discovery.
Chemical Structure and Properties
This compound is an organic compound with the molecular formula C₆H₆Cl₂N₂. The molecule consists of a benzene ring substituted with two adjacent amino groups and two chlorine atoms at positions 3 and 5. The presence of both electron-donating amino groups and electron-withdrawing chlorine atoms influences its reactivity in chemical transformations.[1]
Below is a diagram of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₆H₆Cl₂N₂ | |
| Molecular Weight | 177.03 g/mol | |
| CAS Number | 5233-04-5 | |
| Appearance | Solid | |
| Melting Point | 60-65 °C | |
| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |
| SMILES | Nc1cc(Cl)cc(Cl)c1N | |
| InChI | 1S/C6H6Cl2N2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of a corresponding nitro-substituted precursor. A common laboratory-scale synthesis involves the reduction of 2,4-dichloro-6-nitroaniline.
Experimental Protocol: Reduction of 2,4-dichloro-6-nitroaniline
This protocol outlines a method for the synthesis of this compound.
Materials:
-
2,4-dichloro-6-nitroaniline
-
Stannous chloride (SnCl₂)
-
Hydrochloric acid (HCl)
-
Potassium hydroxide (KOH) solution (50%)
-
Diethyl ether
-
Sodium hydroxide pellets
Procedure:
-
A mixture of 2,4-dichloro-6-nitroaniline and stannous chloride is mechanically stirred under a nitrogen atmosphere.
-
Hydrochloric acid is added to the mixture.
-
The mixture is warmed to 75-80 °C for 2 hours.
-
After warming, the mixture is cooled in an ice bath.
-
The cooled mixture is neutralized to a pH of 9 with a 50% potassium hydroxide solution.
-
The product is extracted with diethyl ether (3 x 150 ml).
-
The combined organic extracts are dried over sodium hydroxide pellets and then filtered.
-
The solvent is evaporated to yield this compound.
Applications in Drug Development
This compound is a valuable starting material for the synthesis of heterocyclic compounds, particularly benzimidazoles and quinoxalines. These scaffolds are present in numerous molecules with a wide range of biological activities and are of significant interest to the pharmaceutical industry.
Synthesis of Bioactive Heterocycles
The ortho-diamine functionality of this compound allows for facile condensation reactions with various electrophiles to form five- and six-membered heterocyclic rings.
1. Benzimidazole Synthesis:
Benzimidazoles are a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The general synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.
2. Quinoxaline Synthesis:
Quinoxalines are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anti-inflammatory and potential anti-HIV properties.[2] The synthesis of quinoxalines is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
The following diagram illustrates the general synthetic workflow for producing bioactive benzimidazole and quinoxaline derivatives from this compound.
Caption: Synthetic workflow from this compound.
Role in Kinase Inhibitor Synthesis
While specific examples directly utilizing this compound are not extensively documented in publicly available literature, the broader class of dichlorophenylamines are key components in the synthesis of various kinase inhibitors. For instance, dichlorophenyl moieties are found in inhibitors of Fibroblast Growth Factor Receptor (FGFR), a target in cancer therapy. The dichloro-substitution pattern can contribute to potent and selective binding to the kinase active site. The general principle involves incorporating the dichlorophenyl group into a larger scaffold that is designed to interact with the ATP-binding pocket of the target kinase.
Conclusion
This compound is a synthetically versatile and commercially available building block that holds significant potential for the development of novel bioactive molecules. Its ability to readily form key heterocyclic scaffolds such as benzimidazoles and quinoxalines makes it a valuable tool for medicinal chemists. Further exploration of derivatives of this compound is warranted to uncover new therapeutic agents targeting a range of diseases. This guide provides a foundational understanding of its properties and applications, intended to facilitate further research and development in this area.
References
In-Depth Technical Guide: 3,5-Dichlorobenzene-1,2-diamine (CAS: 5233-04-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichlorobenzene-1,2-diamine, with the CAS number 5233-04-5, is a chlorinated aromatic diamine that serves as a valuable building block in organic synthesis.[1] Its unique substitution pattern, featuring two amino groups in ortho position and two chlorine atoms in meta positions relative to each other, makes it a key intermediate for the synthesis of a variety of heterocyclic compounds, particularly benzimidazoles. These resulting structures are of significant interest in medicinal chemistry due to their wide range of biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and applications of this compound, with a focus on its role in the development of potential therapeutic agents.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 5233-04-5 | [2] |
| Molecular Formula | C₆H₆Cl₂N₂ | [2] |
| Molecular Weight | 177.03 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 60-65 °C | [3] |
| Synonyms | 3,5-Dichloro-1,2-phenylenediamine | [3] |
Safety Information:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | GHS07 | Warning | H315, H319, H335 |
This table is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of a corresponding dinitroaniline precursor.
Experimental Workflow: Synthesis of this compound
Caption: Synthesis of this compound.
Detailed Protocol:
-
Materials: 2,4-dichloro-6-nitroaniline, Tin(II) chloride (SnCl₂), concentrated Hydrochloric acid (HCl), 50% Potassium hydroxide (KOH) solution, Diethyl ether, Sodium hydroxide pellets.
-
Procedure:
-
A mixture of 2,4-dichloro-6-nitroaniline and SnCl₂ is mechanically stirred under a nitrogen atmosphere.
-
Concentrated HCl is added, and the mixture is warmed to 75-80°C for 2 hours.
-
The reaction mixture is then cooled in an ice bath and neutralized to a pH of 9 with a 50% KOH solution.
-
The product is extracted with diethyl ether.
-
The combined organic extracts are dried over sodium hydroxide pellets and filtered.
-
The solvent is evaporated to yield this compound.
-
Synthesis of Benzimidazole Derivatives
This compound is a key precursor for the synthesis of 4,6-dichlorobenzimidazoles. A general and efficient method involves the condensation reaction with various aldehydes.
Experimental Workflow: Synthesis of 4,6-Dichlorobenzimidazoles
Caption: Synthesis of 4,6-dichlorobenzimidazoles.
Detailed Protocol:
-
Materials: this compound, a substituted aldehyde, and a suitable solvent (e.g., ethanol, acetic acid).
-
Procedure:
-
This compound and the aldehyde are dissolved in the chosen solvent.
-
The reaction mixture is typically heated under reflux for a specified period.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is then purified by recrystallization or column chromatography.
-
Analytical Characterization
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons and the amine protons. The chemical shifts and splitting patterns will be influenced by the chlorine and amine substituents. |
| ¹³C NMR | Signals for the six carbon atoms of the benzene ring. The chemical shifts will be affected by the attached chlorine and amino groups. |
| FT-IR | Characteristic absorption bands for N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-N stretching, and C-Cl stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (177.03 g/mol ), along with characteristic isotopic peaks due to the presence of two chlorine atoms. |
Applications in Drug Development and Biological Activity
The primary application of this compound in drug development lies in its use as a scaffold for the synthesis of benzimidazole derivatives. The resulting 4,6-dichloro-substituted benzimidazoles have shown potential in various therapeutic areas.
Anticancer Activity
Benzimidazole derivatives are recognized for their broad spectrum of biological activities, including anticancer properties.[4] The incorporation of chlorine atoms on the benzimidazole ring can enhance the lipophilicity and biological activity of the molecule.
Signaling Pathway: BRAF Kinase Inhibition
Recent studies have shown that certain 5,6-dichlorobenzimidazole derivatives, which are isomers of the compounds derived from this compound, are potent inhibitors of both wild-type and mutated BRAF kinases.[5][6] The BRAF kinase is a key component of the MAPK/ERK signaling pathway, which is often dysregulated in various cancers. Inhibition of BRAF can block downstream signaling, leading to reduced cell proliferation and induction of apoptosis.
Caption: Inhibition of the BRAF signaling pathway.
Antimicrobial Activity
Benzimidazole derivatives are also known to possess significant antimicrobial activity against a range of bacteria and fungi.[7][8] The mechanism of action can vary but often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The introduction of dichloro substituents on the benzimidazole core can modulate the antimicrobial spectrum and potency.
Conclusion
This compound is a synthetically versatile intermediate with significant potential in the field of medicinal chemistry. Its primary utility lies in the preparation of 4,6-dichlorobenzimidazole derivatives, which have demonstrated promising anticancer and antimicrobial activities. Further exploration of this scaffold and the development of novel synthetic methodologies will likely lead to the discovery of new and potent therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals interested in leveraging the unique properties of this compound.
References
- 1. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-二氯-1,2-二氨基苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. repository.lincoln.ac.uk [repository.lincoln.ac.uk]
- 6. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Potential of Benzimidazole Derived Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Data of 3,5-Dichlorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic properties of 3,5-Dichlorobenzene-1,2-diamine. Due to the limited availability of published experimental data for this specific isomer, this document focuses on predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. Detailed, generalized experimental protocols for obtaining these spectra are provided to guide researchers in their analytical workflows. This guide aims to serve as a valuable resource for scientists and professionals involved in the synthesis, characterization, and application of halogenated aromatic diamines in drug development and other research areas.
Introduction
This compound, a substituted aromatic diamine, is a potential building block in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. Accurate characterization of this molecule is paramount for its effective utilization. This guide outlines the predicted spectroscopic data and provides standardized methodologies for its empirical determination.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure, the known spectroscopic behavior of its functional groups (aromatic ring, amino groups, and chloro groups), and data from isomeric compounds.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 6.7 - 7.0 | Doublet | 1H | Aromatic C-H ortho to NH₂ |
| ~ 6.5 - 6.8 | Doublet | 1H | Aromatic C-H meta to both NH₂ |
| ~ 3.5 - 4.5 | Broad Singlet | 4H | -NH₂ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 150 | C-NH₂ |
| ~ 130 - 135 | C-Cl |
| ~ 115 - 125 | C-H |
Solvent: DMSO-d₆
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium-Strong, Doublet | N-H stretching (asymmetric and symmetric) |
| 1620 - 1580 | Medium-Strong | N-H bending (scissoring) |
| 1500 - 1400 | Medium-Strong | C=C aromatic ring stretching |
| 1300 - 1200 | Strong | C-N stretching |
| 850 - 750 | Strong | C-Cl stretching |
| 800 - 600 | Strong, Broad | N-H wagging |
Sample Preparation: KBr pellet
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z Ratio | Relative Intensity | Assignment |
| 176 | High | [M]⁺ (with ²³⁵Cl) |
| 178 | Medium | [M+2]⁺ (with ¹³⁵Cl and ¹³⁷Cl) |
| 180 | Low | [M+4]⁺ (with ²³⁷Cl) |
| 141 | Medium | [M-Cl]⁺ |
| 114 | Medium | [M-C₂H₂N]⁺ |
Ionization Mode: Electron Ionization (EI)
Table 5: Predicted UV-Vis Spectroscopy Data
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Assignment |
| ~ 210 - 230 | High | Ethanol | π → π* transition |
| ~ 280 - 300 | Moderate | Ethanol | n → π* transition |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be used if necessary.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Reference: DMSO-d₆ solvent peak at 39.52 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Sample Introduction:
-
Direct Insertion Probe: A small amount of the solid sample is placed in a capillary tube and inserted directly into the ion source. The probe is heated to volatilize the sample.
Acquisition Parameters (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: 50-500 m/z.
-
Scan Rate: 1 scan/second.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent such as ethanol or methanol at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in the same solvent. The absorbance should ideally be in the range of 0.1 to 1.0.
-
Fill a quartz cuvette with the dilute solution for analysis.
-
Fill a matching quartz cuvette with the pure solvent to be used as a reference.
Data Acquisition:
-
Wavelength Range: 200-800 nm.
-
Scan Speed: Medium.
-
Slit Width: 1.0 nm.
-
Baseline Correction: Perform a baseline correction with the reference cuvette containing the pure solvent.
Visualizations
The following diagrams illustrate a generalized workflow for the synthesis and characterization of a dichlorinated diaminobenzene derivative.
Caption: A generalized workflow for the synthesis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The tabulated predicted data, in conjunction with the detailed experimental protocols, offers a robust framework for researchers to empirically determine and validate the structure and purity of this compound. The provided workflows can be adapted for the synthesis and characterization of other related aromatic diamines, aiding in the streamlined development of novel chemical entities.
Navigating the Solubility of 3,5-Dichlorobenzene-1,2-diamine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility of 3,5-Dichlorobenzene-1,2-diamine in organic solvents. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document serves as a foundational resource for researchers, scientists, and professionals in drug development. It consolidates the known physicochemical properties of the compound, offers a predictive framework for its solubility based on the principle of "like dissolves like," and presents a detailed, generalized experimental protocol for the systematic determination of its solubility. This guide is intended to empower scientific professionals to conduct their own precise solubility studies, a critical step for process chemistry, formulation development, and preclinical assessment.
Introduction
This compound (CAS No. 5233-04-5) is a dichlorinated aromatic diamine. Aromatic diamines are a class of compounds widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers. The solubility of such an intermediate is a critical physicochemical parameter that dictates its handling, reaction conditions, purification strategies (such as crystallization), and formulation.
A thorough literature review reveals a significant gap in available quantitative data regarding the solubility of this compound in common organic solvents. This guide addresses this gap by providing a theoretical solubility assessment and a practical, robust methodology for its experimental determination.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. These properties are essential for understanding its potential interactions with various solvents.
| Property | Value | Source |
| Molecular Formula | C₆H₆Cl₂N₂ | Sigma-Aldrich[1][2] |
| Molecular Weight | 177.03 g/mol | Sigma-Aldrich[1][2] |
| Appearance | Solid | Sigma-Aldrich[1][2] |
| Melting Point | 60-65 °C | Sigma-Aldrich[1][2] |
| Water Solubility | 469.82 mg/L (Predicted) | Chemchart[3] |
| CAS Number | 5233-04-5 | Sigma-Aldrich[1][2] |
Predicted Solubility Profile in Organic Solvents
The principle of "like dissolves like" serves as a reliable guide for predicting solubility.[4] This principle states that substances with similar polarities are more likely to be soluble in one another. This compound possesses both polar and nonpolar characteristics. The two amino (-NH₂) groups are capable of hydrogen bonding and contribute to the molecule's polarity. The dichlorinated benzene ring, however, is nonpolar and hydrophobic. This amphiphilic nature suggests a nuanced solubility profile.
Based on these structural features, a qualitative prediction of solubility in various classes of organic solvents is presented in Table 2.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The amino groups can form strong hydrogen bonds with the hydroxyl groups of the solvent.[5] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | High to Moderate | The solvent's dipole moment can interact with the polar amine groups. The absence of solvent hydrogen bond donation may limit solubility compared to protic solvents. For the related isomer 4,5-dichloro-o-phenylenediamine, solubility in DMSO is confirmed. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate to Low | The aromatic ring of the solute can interact favorably with the aromatic solvent via π-stacking, but the polar amine groups may limit overall solubility. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | The chlorine atoms on the solute may have favorable interactions with the chlorinated solvent, but polarity differences will play a significant role. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low | These solvents have a lower polarity and limited ability to solvate the polar amine groups effectively. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low / Insoluble | The significant difference in polarity between the solute and these nonpolar solvents makes dissolution energetically unfavorable. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound. The isothermal shake-flask method is a widely accepted and reliable technique.[6]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath with orbital shaking
-
Calibrated thermometer or temperature probe
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer
Experimental Workflow Diagram
Figure 1: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.
-
Accurately add a known volume (e.g., 5.00 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve a stable concentration.
-
-
Sample Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately pass it through a syringe filter (e.g., 0.45 µm) into a clean vial. This step is critical to prevent any undissolved solid from being included in the analysis.
-
-
Quantitative Analysis:
-
Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with standards of known concentrations is required for this quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Conclusion
References
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound (5233-04-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. Khan Academy [khanacademy.org]
- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 6. m.youtube.com [m.youtube.com]
Synthesis of 3,5-Dichlorobenzene-1,2-diamine from 2,4-dichloro-6-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis of 3,5-Dichlorobenzene-1,2-diamine, a key intermediate in the development of various pharmaceutical compounds. The synthesis detailed herein starts from the precursor 2,4-dichloro-6-nitroaniline, outlining a robust and reproducible reduction methodology. This document offers comprehensive experimental protocols, quantitative data, and a visual representation of the chemical transformation to support research and development activities.
Reaction Overview
The synthesis involves the chemical reduction of the nitro group in 2,4-dichloro-6-nitroaniline to an amine group, yielding this compound. This transformation is a critical step in the elaboration of more complex molecular architectures for drug discovery. The reaction is typically carried out using a reducing agent in an acidic medium.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound from 2,4-dichloro-6-nitroaniline.
| Parameter | Value | Units |
| Reactants | ||
| 2,4-dichloro-6-nitroaniline | 7.7 | g |
| 37.2 | mmol | |
| Stannous Chloride (SnCl₂) | 21.6 | g |
| 111.6 | mmol | |
| Hydrochloric Acid (HCl) | 38.5 | ml |
| Reaction Conditions | ||
| Temperature | 75-80 | °C |
| Reaction Time | 2 | h |
| Atmosphere | Nitrogen | |
| Product | ||
| This compound | 6.2 | g |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
2,4-dichloro-6-nitroaniline
-
Stannous Chloride (SnCl₂)
-
Hydrochloric acid
-
50% Potassium hydroxide solution
-
Ether
-
Sodium hydroxide pellets
-
Nitrogen gas supply
-
Standard laboratory glassware and equipment for heating, stirring, cooling, and extraction.
Procedure:
-
Reaction Setup: In a suitable reaction vessel, a mixture of 2,4-dichloro-6-nitroaniline (7.7 g, 37.2 mmol) and SnCl₂ (21.6 g, 111.6 mmol) is prepared. The vessel is then placed under a nitrogen atmosphere, and the mixture is mechanically stirred.[1]
-
Acid Addition and Heating: To the stirred mixture, add hydrochloric acid (38.5 ml). The reaction mixture is then warmed to a temperature of 75°-80° C for a duration of 2 hours.[1]
-
Cooling and Neutralization: After the 2-hour heating period, the mixture is cooled using an ice bath. The cooled mixture is then neutralized to a pH of 9 with a 50% potassium hydroxide solution.[1]
-
Extraction: The neutralized mixture is extracted with ether (3 x 150 ml).[1]
-
Drying and Filtration: The combined organic extracts are dried over sodium hydroxide pellets and subsequently filtered.[1]
-
Solvent Evaporation: The solvent is evaporated from the filtered organic phase to yield 6.2 g of this compound.[1]
Reaction Pathway
The following diagram illustrates the chemical transformation from the starting material to the final product.
Caption: Chemical reduction of 2,4-dichloro-6-nitroaniline.
References
An In-depth Technical Guide to 3,5-Dichlorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and handling of 3,5-Dichlorobenzene-1,2-diamine. This compound serves as a crucial building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Core Molecular and Physical Data
This compound, with the CAS number 5233-04-5, is a dichlorinated phenylenediamine. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Citations |
| Molecular Weight | 177.03 g/mol | [1][2] |
| Molecular Formula | C₆H₆Cl₂N₂ | [1][2] |
| Synonyms | 3,5-Dichloro-1,2-phenylenediamine | [1] |
| Appearance | Solid | [1] |
| Melting Point | 60-65 °C | [1] |
| Assay Purity | 97% | [1] |
| InChI Key | YWPGZWRHHRUXEK-UHFFFAOYSA-N | [1] |
| SMILES String | Nc1cc(Cl)cc(Cl)c1N | [1] |
Synthesis Protocol
The following is a detailed experimental protocol for the synthesis of this compound from 2,4-dichloro-6-nitroaniline.
Materials:
-
2,4-dichloro-6-nitroaniline (7.7 g, 37.2 mmol)
-
Stannous chloride (SnCl₂) (21.6 g, 111.6 mmol)
-
Hydrochloric acid (38.5 ml)
-
50% Potassium hydroxide solution
-
Ether
-
Sodium hydroxide pellets
Procedure:
-
A mixture of 2,4-dichloro-6-nitroaniline and SnCl₂ is mechanically stirred under a nitrogen atmosphere.
-
Hydrochloric acid is added, and the mixture is warmed at 75°-80° C for 2 hours.
-
The mixture is then cooled in an ice bath and neutralized to a pH of 9 with a 50% potassium hydroxide solution.
-
The product is extracted with ether (3 x 150 ml).
-
The combined organic extracts are dried over sodium hydroxide pellets and filtered.
-
The solvent is evaporated to yield this compound.
Experimental and Logical Workflows
To visualize the synthesis and potential application of this compound, the following diagrams are provided.
Safety and Handling
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. It is imperative to handle this chemical in a well-ventilated area, preferably under a chemical fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times to prevent skin and eye contact.
In case of exposure, immediately flush the affected area with plenty of water. If irritation persists, seek medical attention. For spills, absorb the material with an inert substance and dispose of it in a sealed container according to local regulations.
Applications in Research and Development
Dichlorinated benzene derivatives are common intermediates in the synthesis of a wide range of organic compounds. Specifically, diamino-functionalized benzenes are precursors for the synthesis of benzimidazoles, which are a common scaffold in many pharmaceutical agents. The presence of chloro-substituents can influence the electronic properties and reactivity of the molecule, making it a versatile reagent for creating diverse chemical libraries for drug discovery and agrochemical research.
References
Technical Guide: 3,5-Dichlorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichlorobenzene-1,2-diamine, also known by its synonym 3,5-dichloro-1,2-phenylenediamine, is an aromatic amine with the chemical formula C₆H₆Cl₂N₂.[1][2] This compound serves as a crucial building block in organic synthesis, particularly as an intermediate in the manufacturing of pharmaceuticals, dyes, and agrochemicals.[1] Its chemical reactivity is characterized by the interplay between the electron-donating amino groups and the electron-withdrawing chloro substituents on the benzene ring.[1] This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its relevance in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonym | 3,5-Dichloro-1,2-phenylenediamine | [2][3] |
| CAS Number | 5233-04-5 | [1][2][4][5][6] |
| Molecular Formula | C₆H₆Cl₂N₂ | [1][2][4][5][6] |
| Molecular Weight | 177.03 g/mol | [1][2][4][5] |
| Appearance | Solid | |
| Melting Point | 60-65 °C | |
| Purity | ≥ 97% | [3][6] |
| InChI Key | YWPGZWRHHRUXEK-UHFFFAOYSA-N | [4] |
| SMILES | Nc1cc(Cl)cc(Cl)c1N | [4] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [5] |
Synthesis
Experimental Protocol: Synthesis of 1,2-Diamino-3,5-dichlorobenzene
This protocol describes the synthesis of this compound from 2,4-dichloro-6-nitroaniline.[7]
Materials:
-
2,4-dichloro-6-nitroaniline
-
Tin(II) chloride (SnCl₂)
-
Hydrochloric acid (HCl)
-
Potassium hydroxide (KOH) solution (50%)
-
Ether
-
Sodium hydroxide (NaOH) pellets
-
Methanol
-
Glyoxylic acid monohydrate
Procedure:
-
In a reaction vessel equipped for mechanical stirring under a nitrogen atmosphere, combine 7.7 g (37.2 mmol) of 2,4-dichloro-6-nitroaniline and 21.6 g (111.6 mmol) of SnCl₂.[7]
-
Add 38.5 ml of hydrochloric acid to the mixture.[7]
-
Heat the mixture to 75-80 °C for 2 hours.[7]
-
After the reaction, cool the mixture in an ice bath and neutralize it to a pH of 9 using a 50% potassium hydroxide solution.[7]
-
Extract the product with ether (3 x 150 ml).[7]
-
Combine the organic extracts and dry them over sodium hydroxide pellets.[7]
-
Filter the solution and evaporate the solvent to yield the crude 1,2-diamino-3,5-dichlorobenzene.[7]
Purification (via derivatization and subsequent recrystallization): The crude product can be further purified by conversion to a quinoxalinone derivative, followed by recrystallization.
-
Dissolve the 6.2 g of crude product in 200 ml of methanol and cool in an ice bath while stirring.[7]
-
Add 2.90 ml of hydrochloric acid, followed by the addition of 3.9 g (42.4 mmol) of glyoxylic acid monohydrate.[7]
-
Remove the ice bath and continue stirring for 16 hours.[7]
-
Filter the resulting precipitate, wash with cold methanol, and dry to obtain an isomeric mixture of dichloroquinoxalin-2(1H)-ones.[7]
-
Recrystallize the isomeric mixture from 100 ml of 2-methoxyethanol to afford the purified 6,8-dichloroquinoxalin-2-(1H)-one.[7]
Applications in Drug Development
This compound is a valuable scaffold for the synthesis of biologically active compounds. Its derivatives have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents. For instance, derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown promise.[8] Specifically, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent demonstrated significant anticancer activity in an A549 human pulmonary cancer cell culture model.[8]
General Workflow for Derivative Synthesis and Screening
The following diagram illustrates a general workflow for the synthesis of novel derivatives from this compound and their subsequent biological evaluation.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.
Visualization of Synthesis Workflow
The synthesis of 1,2-diamino-3,5-dichlorobenzene can be visualized as a multi-step process.
References
- 1. CAS 5233-04-5: this compound [cymitquimica.com]
- 2. 3,5-ジクロロ-1,2-ジアミノベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 5233-04-5 | this compound | Aryls | Ambeed.com [ambeed.com]
- 5. 5233-04-5|this compound|BLD Pharm [bldpharm.com]
- 6. 5233-04-5 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
3,5-Dichlorobenzene-1,2-diamine: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for 3,5-Dichlorobenzene-1,2-diamine (CAS No. 5233-04-5). The information is intended to support researchers, scientists, and drug development professionals in using this compound safely within a laboratory setting. This document summarizes key safety data, outlines detailed experimental protocols, and provides visualizations of workflows and potential toxicological pathways.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is essential to understand its potential health effects and physical hazards before handling.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory System) | 3 | H335: May cause respiratory irritation.[1] |
GHS Label Elements:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 5233-04-5 | [3] |
| Molecular Formula | C₆H₆Cl₂N₂ | [3] |
| Molecular Weight | 177.03 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 60-65 °C | [3] |
| Flash Point | Not applicable | [1][3] |
| Storage Class | 11 - Combustible Solids | [1][3] |
Toxicological Information
Proposed Mechanism of Toxicity
Based on studies of the related compound 3,5-dichloroaniline, a potential mechanism of toxicity for this compound involves metabolic activation in the kidney.[3] N-oxidation is suggested as a primary bioactivation pathway, potentially leading to the formation of reactive metabolites that can cause cellular damage, particularly nephrotoxicity.[3]
Caption: Proposed metabolic pathway for this compound toxicity.
Experimental Protocols
Adherence to strict safety protocols is mandatory when working with this compound. The following sections provide detailed methodologies for common laboratory procedures.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling.[2] The following PPE is recommended:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Safety glasses with side shields or goggles.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. A respirator may be necessary if airborne exposure is possible.[2]
Caption: Required Personal Protective Equipment workflow.
Safe Handling and Storage
-
Handling: Avoid contact with skin and eyes.[5] Do not breathe dust. Handle in a well-ventilated place, preferably a chemical fume hood.[5]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[5] Store away from incompatible materials such as strong oxidizing agents.
Spill and Emergency Procedures
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid generating dust.
-
Carefully sweep or vacuum up the spilled solid material.
-
Place in a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Caption: Spill response workflow for this compound.
First Aid Measures:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Immediately wash off with soap and plenty of water.[5]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]
Decontamination and Disposal
Decontamination:
Decontamination of equipment that has been in contact with this compound should be performed thoroughly. A general procedure is as follows:
-
Gross contamination should be physically removed.
-
Wash equipment with a laboratory detergent and hot water.
-
Rinse with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood.
-
Rinse with deionized water.
-
Allow to air dry completely.
Disposal:
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Conclusion
This compound is a valuable research chemical that requires careful handling due to its potential health hazards. By understanding its properties, implementing robust safety protocols, and being prepared for emergencies, researchers can mitigate the risks associated with its use. Always consult the Safety Data Sheet (SDS) before working with this compound and ensure all personnel are trained on its safe handling procedures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. mdpi.com [mdpi.com]
- 4. Acute nephrotoxicity induced by isomeric dichloroanilines in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5552549A - Process for the dechlorination of chlorinated aromatic compounds - Google Patents [patents.google.com]
Reactivity of 3,5-Dichlorobenzene-1,2-diamine with Electrophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dichlorobenzene-1,2-diamine is a vital aromatic diamine that serves as a versatile precursor in the synthesis of a wide array of heterocyclic compounds. Its unique structural and electronic properties, characterized by the presence of two nucleophilic amino groups and two deactivating chloro substituents on the benzene ring, dictate its reactivity towards electrophilic agents. This technical guide provides a comprehensive overview of the reactivity of this compound with various electrophiles, with a primary focus on its application in the synthesis of benzimidazoles and other significant heterocyclic systems. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its use in research and development, particularly in the field of medicinal chemistry and drug discovery.
Core Reactivity Principles
The reactivity of this compound is primarily governed by the two adjacent amino groups. These groups are strongly activating and ortho-, para-directing in the context of electrophilic aromatic substitution. However, the high nucleophilicity of the nitrogen atoms makes them the primary sites of attack for a wide range of electrophiles. The two chlorine atoms on the benzene ring are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and influences the basicity of the amino groups.
The general reactivity can be summarized as follows:
-
Nucleophilic Attack: The lone pairs of electrons on the nitrogen atoms of the diamine readily attack electron-deficient centers.
-
Cyclocondensation: The 1,2-disposition of the amino groups is ideal for cyclocondensation reactions with bifunctional electrophiles or those that can undergo a subsequent intramolecular cyclization, leading to the formation of stable five- or seven-membered heterocyclic rings.
Caption: Logical workflow of the reaction of this compound with electrophiles.
Reactions with Carbonyl Compounds
The condensation of o-phenylenediamines with carbonyl compounds is a cornerstone of heterocyclic synthesis.[1] this compound follows these established reaction pathways to yield valuable scaffolds like benzimidazoles and benzodiazepines.
Reaction with Aldehydes: Synthesis of Benzimidazoles
The reaction of this compound with aldehydes is a widely used method for the synthesis of 2-substituted-5,7-dichlorobenzimidazoles. This reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation (or dehydrogenation) to afford the aromatic benzimidazole ring. A variety of catalysts, including Brønsted and Lewis acids, as well as oxidizing agents, can be employed to facilitate this transformation.[1][2]
Caption: General experimental workflow for benzimidazole synthesis.
Quantitative Data for Benzimidazole Synthesis
| Entry | Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Anisaldehyde | NH₄Cl | Ethanol | 80 | 2 | Moderate to Good | |
| 2 | Aromatic Aldehydes | p-Toluenesulfonic acid | Solvent-free | Grinding | 0.5-1 | High | [2] |
| 3 | Various Aldehydes | H₂O₂/HCl | Acetonitrile | Room Temp | 0.5-2 | Excellent | [3] |
| 4 | Aromatic Aldehydes | Nano-Fe₂O₃ | Water | Reflux | 1-2 | High | [2] |
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-5,7-dichloro-1H-benzimidazole
-
To a mixture of this compound (0.92 mmol) and anisaldehyde (0.92 mmol) in 4 mL of ethanol, add ammonium chloride (30 mol%).
-
Stir the resulting mixture for 2 hours at 80°C.
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using an ethyl acetate:hexane (1:2 v/v) eluent.
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated pale yellow solid.
-
Wash the product twice with water.
-
Dry the product and purify by recrystallization from ethanol to obtain the pure benzimidazole derivative.
Reaction with Ketones: Synthesis of 1,5-Benzodiazepines
The condensation of this compound with ketones, particularly β-dicarbonyl compounds or α,β-unsaturated ketones, leads to the formation of 1,5-benzodiazepine derivatives.[4] These seven-membered heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. The reaction is typically catalyzed by acids such as boric acid, p-toluenesulfonic acid, or Lewis acids like Yb(OTf)₃.[4]
Quantitative Data for 1,5-Benzodiazepine Synthesis
| Entry | Ketone | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 1 | Various Ketones | Silver Nitrate | Solvent-free | 80°C, 15-45 min | 85-95 | [4] |
| 2 | 1,3-Diketones | Acid Catalyst | Varies | Reflux | Good | [5] |
| 3 | Acetone | Acetic Acid | Reflux | 4h | 79 (unsubstituted) | [6] |
Experimental Protocol: General Synthesis of 2,3-Dihydro-1H-1,5-benzodiazepines [4]
-
In a round-bottom flask, mix this compound (1 mmol), the desired ketone (2.5 mmol), and a catalytic amount of silver nitrate.
-
Heat the mixture at 80°C under solvent-free conditions for the time specified for the particular ketone (typically 15-45 minutes).
-
Monitor the reaction progress using TLC.
-
Upon completion, add ethanol to the reaction mixture and stir for 5 minutes.
-
Filter the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to afford the pure 1,5-benzodiazepine.
Reactions with Carboxylic Acids and Derivatives
Acylation of one or both amino groups of this compound is a key transformation. When the reaction is performed with carboxylic acids or their derivatives under conditions that promote cyclization, 2-substituted benzimidazoles are formed. This is often referred to as the Phillips-Ladenburg synthesis.[1]
The direct condensation with a carboxylic acid requires high temperatures (e.g., >100°C) to drive off water and facilitate amide formation followed by cyclization.[7] The use of activating agents like dicyclohexylcarbodiimide (DCC) or coupling reagents can enable the reaction to proceed under milder conditions.[7] Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used.
Caption: Pathway for benzimidazole synthesis from a carboxylic acid.
Experimental Protocol: General Condensation with Carboxylic Acids (Phillips-Ladenburg Method) [1]
-
A mixture of this compound (1 equivalent) and a carboxylic acid (1.1 equivalents) is prepared.
-
A dehydrating agent or a mineral acid catalyst (e.g., polyphosphoric acid) is added.
-
The mixture is heated to a high temperature (typically 140-180°C) for several hours.
-
The reaction is cooled and then neutralized with a base (e.g., aqueous sodium carbonate).
-
The precipitated crude product is filtered, washed with water, and purified by recrystallization.
Conclusion
This compound is a highly valuable building block for the synthesis of chlorinated heterocyclic compounds. Its reactivity is dominated by the nucleophilic character of its two amino groups, which readily engage with a variety of electrophiles. The cyclocondensation reactions with carbonyl compounds and carboxylic acid derivatives are particularly robust, providing efficient routes to biologically relevant benzimidazoles and benzodiazepines. The methodologies outlined in this guide, supported by quantitative data and detailed protocols, offer a practical framework for chemists in academic and industrial research to effectively utilize this versatile diamine in the development of novel chemical entities.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Commercial Suppliers and Technical Guide for 3,5-Dichlorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers for 3,5-Dichlorobenzene-1,2-diamine (CAS No. 5233-04-5), a key building block in the synthesis of various heterocyclic compounds with applications in medicinal chemistry. This document also outlines a general experimental protocol for a common reaction involving this diamine and explores its potential relevance in the synthesis of kinase inhibitors.
Commercial Availability
This compound is readily available from a range of chemical suppliers. The compound is typically offered in various purities and quantities to suit diverse research and development needs. Below is a summary of prominent commercial sources.
| Supplier | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | 5233-04-5 | 97% | 5 g |
| BLD Pharm | 5233-04-5 | Not Specified | Not Specified |
| Amadis Chemical | 5233-04-5 | 97% | 10 g, 25 g |
| Cymit Química S.L. | 5233-04-5 | Not Specified | 250 mg, 1 g, 5 g, 10 g, 25 g |
| Manchester Organics | 5233-04-5 | Not Specified | 1 g, 5 g |
| Apollo Scientific | 5233-04-5 | 99% | Not Specified |
| Alkali Scientific | 5233-04-5 | Not Specified | 5 g |
| Scientific Laboratory Supplies | 5233-04-5 | 97% | Not Specified |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₆Cl₂N₂ |
| Molecular Weight | 177.03 g/mol |
| Appearance | Solid |
| Melting Point | 60-65 °C |
| InChI Key | YWPGZWRHHRUXEK-UHFFFAOYSA-N |
Safety Information
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this compound. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the respective supplier.
Experimental Protocol: General Procedure for the Synthesis of 5,7-Dichlorobenzimidazoles
The following is a generalized experimental protocol for the condensation reaction of this compound with an aldehyde to form a 5,7-dichlorobenzimidazole derivative. This reaction is a fundamental step in the synthesis of various biologically active molecules.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of 5,7-Dichlorobenzimidazoles.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde or a substituted benzaldehyde)
-
Solvent (e.g., ethanol, acetic acid, or dimethylformamide)
-
Catalyst (e.g., a Brønsted or Lewis acid, optional)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Purification supplies (silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in the chosen solvent.
-
Addition of Aldehyde: To the stirred solution, add the aldehyde (1 equivalent). If a catalyst is used, it can be added at this stage.
-
Reaction: Heat the reaction mixture to reflux and maintain the temperature for a period of 2 to 24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by either recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure 5,7-dichlorobenzimidazole derivative.
Note: The optimal solvent, temperature, and reaction time will depend on the specific aldehyde used and should be determined experimentally.
Relevance in Drug Development: Synthesis of Kinase Inhibitors
While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives, particularly substituted benzimidazoles, are a well-established class of compounds with a broad range of biological activities, including the inhibition of various protein kinases.
Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The benzimidazole scaffold, which can be synthesized from this compound, serves as a privileged structure in the design of kinase inhibitors. The dichloro-substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of the final compound, potentially enhancing its potency and selectivity.
The general logical workflow for the development of kinase inhibitors from this starting material is depicted below.
References
In-Depth Technical Guide to 3,5-Dichloro-1,2-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Dichloro-1,2-phenylenediamine (CAS Number: 5233-04-5), a substituted aromatic diamine. This document consolidates available data on its synonyms, physicochemical properties, and detailed experimental protocols for its synthesis. A notable challenge in the literature is the prevalence of data for its isomer, 4,5-Dichloro-1,2-phenylenediamine, necessitating careful differentiation.
Chemical Identity and Synonyms
The primary and most commonly accepted synonym for 3,5-Dichloro-1,2-phenylenediamine is 3,5-Dichloro-1,2-diaminobenzene .[1] Other systematic names include 3,5-dichlorobenzene-1,2-diamine and (2-amino-3,5-dichlorophenyl)amine. It is crucial to use the CAS number 5233-04-5 to distinguish it from its isomers, particularly the more frequently cited 4,5-dichloro isomer (CAS 5348-42-5).
Physicochemical Data
Quantitative data for 3,5-Dichloro-1,2-phenylenediamine is summarized in the table below. Due to a scarcity of specific experimental spectra for this isomer in public databases, representative spectral data for the closely related 4,5-dichloro isomer is provided for comparative purposes.
| Property | Value | Source |
| CAS Number | 5233-04-5 | [1] |
| Molecular Formula | C₆H₆Cl₂N₂ | [1] |
| Molecular Weight | 177.03 g/mol | [1] |
| Melting Point | 60-65 °C | [1] |
| 63 °C | ||
| Appearance | Solid | [1] |
| Solubility | Soluble in organic solvents. Limited solubility in water. | |
| InChI | 1S/C6H6Cl2N2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 | [1] |
| SMILES | Nc1cc(Cl)cc(Cl)c1N | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of 3,5-Dichloro-1,2-phenylenediamine are outlined below. These protocols are adapted from available literature and patents.
Synthesis from 2,4-Dichloro-6-nitroaniline
This protocol describes the reduction of 2,4-dichloro-6-nitroaniline to yield 1,2-diamino-3,5-dichlorobenzene.
Materials:
-
2,4-Dichloro-6-nitroaniline
-
Stannous chloride (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
50% Potassium Hydroxide (KOH) solution
-
Ether
-
Sodium Hydroxide (NaOH) pellets
-
Methanol
-
Glyoxylic acid monohydrate
Procedure:
-
A mixture of 2,4-dichloro-6-nitroaniline (7.7 g, 37.2 mmol) and SnCl₂ (21.6 g, 111.6 mmol) is mechanically stirred under a nitrogen atmosphere.
-
Concentrated hydrochloric acid (38.5 ml) is added, and the mixture is heated to 75-80°C for 2 hours.
-
The reaction mixture is cooled in an ice bath and neutralized to a pH of 9 with a 50% potassium hydroxide solution.
-
The product is extracted with ether (3 x 150 ml).
-
The combined organic extracts are dried over sodium hydroxide pellets and filtered.
-
The solvent is evaporated to yield 6.2 g of 1,2-diamino-3,5-dichlorobenzene.
The protocol continues with a subsequent reaction to form a quinoxalinone, which is beyond the scope of this guide.
Multi-Step Synthesis from 3,5-Dichloroaniline
This patented method outlines a three-step synthesis starting from 3,5-dichloroaniline.
Step 1: Synthesis of 2-nitro-3,5-dichloroacetanilide
-
This step involves the protection of one amino group followed by nitration. Specific reagents and conditions are detailed in the patent document.
Step 2: Synthesis of 2-nitro-3,5-dichloroaniline
-
2-nitro-3,5-dichloroacetanilide is added to a reaction vessel.
-
A sodium hydroxide solution (5-30% concentration, preferably 8-15%) is added. The mass ratio of sodium hydroxide to the substrate is ideally between 1.05:1 and 1.1:1.
-
The mixture is stirred and heated to reflux.
-
The reaction is monitored by Gas Chromatography (GC) until completion.
-
After cooling to approximately 40°C, the water is separated, and the mixture is filtered to obtain the 2-nitro-3,5-dichloroaniline product.
Step 3: Synthesis of 3,5-dichloro-o-phenylenediamine
-
Iron powder and water are added to a reactor, stirred, and heated.
-
The 2-nitro-3,5-dichloroaniline from the previous step is added in batches, maintaining the temperature at 70-100°C (preferably 90-95°C). The molar ratio of iron powder to the nitro-compound is in the range of 4.0-4.5:1.
-
The reaction is monitored by GC until completion.
-
The mixture is cooled and filtered to obtain the final product, 3,5-dichloro-o-phenylenediamine, as a gray solid.
Visualized Synthesis Pathway
The following diagram illustrates the multi-step synthesis of 3,5-Dichloro-1,2-phenylenediamine from 2-nitro-3,5-dichloroacetanilide.
Caption: Multi-step synthesis of 3,5-Dichloro-1,2-phenylenediamine.
Applications in Research and Drug Development
While specific applications of 3,5-Dichloro-1,2-phenylenediamine in drug development are not widely documented in readily accessible literature, its structural motif as a substituted phenylenediamine suggests potential as a building block in medicinal chemistry. Phenylenediamines are precursors to various heterocyclic compounds, such as benzimidazoles and quinoxalines, which are important scaffolds in numerous pharmacologically active molecules. The dichloro-substitution pattern can influence the electronic properties and lipophilicity of the resulting compounds, potentially modulating their biological activity and pharmacokinetic properties. Further research is needed to fully explore the utility of this specific isomer in drug discovery.
References
A Technical Guide to 3,5-Dichlorobenzene-1,2-diamine: Synthesis, Properties, and Applications in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichlorobenzene-1,2-diamine, also known as 3,5-dichloro-1,2-phenylenediamine, is a halogenated aromatic amine that serves as a critical building block in organic synthesis.[1][2] Its unique substitution pattern, featuring two adjacent amino groups and two meta-positioned chlorine atoms, makes it a valuable precursor for the synthesis of various heterocyclic compounds, particularly quinoxalines. This guide provides a comprehensive review of its chemical properties, detailed experimental protocols for its synthesis and key reactions, and its applications as an intermediate in the development of functional materials and potential pharmaceutical agents.
Physicochemical and Safety Data
The fundamental properties of this compound are summarized below. The compound is typically a solid with a purity of 97% or higher available from commercial suppliers.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5233-04-5 | [1][2][3][4] |
| Molecular Formula | C₆H₆Cl₂N₂ | [1][2][3] |
| Molecular Weight | 177.03 g/mol | [1][2][3][4] |
| Appearance | Solid | [1] |
| Melting Point | 60-65 °C | [1][4] |
| Assay | 97% | [1][4] |
| InChI Key | YWPGZWRHHRUXEK-UHFFFAOYSA-N | [1][4] |
| Synonyms | 3,5-Dichloro-1,2-phenylenediamine | [1][2][4] |
Table 2: GHS Safety and Hazard Information
| Category | Information | Reference |
| Signal Word | Warning | [1] |
| Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Precautionary Codes | P261, P264, P271, P280, P302 + P352, P305 + P351 + P338 | [1] |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 | [1] |
| Target Organs | Respiratory system | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the reduction of a corresponding nitroaniline precursor.
Synthesis via Reduction of 2,4-dichloro-6-nitroaniline
A reliable method involves the reduction of 2,4-dichloro-6-nitroaniline using tin(II) chloride (SnCl₂) in the presence of hydrochloric acid.[5] This reaction efficiently converts the nitro group to an amine.
Experimental Protocol:
-
A mixture of 2,4-dichloro-6-nitroaniline (7.7 g, 37.2 mmol) and SnCl₂ (21.6 g, 111.6 mmol) is combined in a suitable reaction vessel.[5]
-
The mixture is stirred mechanically under a nitrogen atmosphere to ensure an inert environment.[5]
-
Hydrochloric acid (38.5 ml) is carefully added to the stirred mixture.[5]
-
The reaction mixture is heated to a temperature of 75-80°C and maintained for 2 hours.[5]
-
After the reaction is complete, the mixture is cooled in an ice bath.[5]
-
The cooled mixture is neutralized to a pH of 9 using a 50% potassium hydroxide solution.[5]
-
The product is extracted from the aqueous mixture using diethyl ether (3 x 150 ml).[5]
-
The combined organic extracts are dried over sodium hydroxide pellets and subsequently filtered.[5]
-
The solvent is evaporated under reduced pressure to yield the final product, this compound.[5]
Applications in Heterocyclic Chemistry
The primary utility of this compound lies in its role as a precursor to quinoxaline derivatives. The ortho-diamine functionality readily undergoes condensation reactions with 1,2-dicarbonyl compounds. This reaction is a cornerstone for building a diverse range of heterocyclic structures. While much literature focuses on the highly analogous 3,5-dibromobenzene-1,2-diamine, the principles are directly applicable.[6]
Synthesis of Dichloroquinoxalin-2(1H)-ones
A practical example of quinoxaline formation is the reaction with glyoxylic acid monohydrate, which serves as a 1,2-dicarbonyl equivalent.[5]
Experimental Protocol:
-
The crude this compound (6.2 g) is dissolved in methanol (200 ml).[5]
-
The solution is stirred and cooled in an ice bath.[5]
-
Hydrochloric acid (2.90 ml) is added, followed by the addition of glyoxylic acid monohydrate (3.9 g, 42.4 mmol).[5]
-
The ice bath is removed, and the reaction is stirred for 16 hours at room temperature.[5]
-
The resulting precipitate, a mixture of 6,8-dichloroquinoxalin-2(1H)-one and 5,7-dichloroquinoxalin-2(1H)-one, is collected by filtration, washed with cold methanol, and dried.[5]
Utility in Drug Development and Materials Science
The quinoxaline core synthesized from this compound is a privileged scaffold in medicinal chemistry and materials science.[6] The chlorine atoms on the quinoxaline ring are not merely passive substituents; they are functional handles for further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[6] This allows for the systematic introduction of diverse functional groups, enabling the fine-tuning of the molecule's biological activity or photophysical properties.[6]
This derivatization strategy is central to drug discovery, where a library of analogs is often created to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. In materials science, this approach is used to develop novel functional dyes, fluorescent probes, and materials for organic electronics.[6]
Conclusion
This compound is a synthetically important intermediate whose value is defined by the reactive potential of its ortho-diamine and dichloro-substituted aromatic core. It provides a straightforward entry into the synthesis of 6,8-dichloroquinoxalines, which are versatile scaffolds for further functionalization. For researchers in drug development and materials science, this compound represents a key starting material for creating diverse molecular libraries aimed at discovering novel therapeutic agents and high-performance materials.
References
An In-depth Technical Guide to 3,5-Dichlorobenzene-1,2-diamine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichlorobenzene-1,2-diamine, a halogenated derivative of o-phenylenediamine, is a chemical intermediate with potential applications in the synthesis of biologically active compounds. Its structural features, particularly the presence of two adjacent amino groups and the specific dichlorination pattern, make it a candidate for the construction of various heterocyclic systems. This technical guide provides a comprehensive overview of the available information on this compound, including its synthesis, chemical properties, and potential as a building block in drug discovery, with a focus on related anthelmintic agents.
Physicochemical Properties
While detailed experimental data for this compound is not extensively documented in publicly available literature, some of its key physicochemical properties have been reported, primarily by commercial suppliers. These are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5233-04-5 | [1] |
| Molecular Formula | C₆H₆Cl₂N₂ | [1] |
| Molecular Weight | 177.03 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 60-65 °C | [1] |
| Synonyms | 3,5-Dichloro-1,2-phenylenediamine | [1] |
Synthesis of Dichlorinated o-Phenylenediamines
Representative Experimental Protocol: Synthesis of a Dichlorinated o-Phenylenediamine Derivative
The following is a representative experimental protocol adapted from the synthesis of a related compound, 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine, which is a key intermediate in the synthesis of the anthelmintic drug Triclabendazole.[2][3][4] This protocol illustrates the general steps involved in the synthesis of such compounds.
Step 1: Nitration and Condensation
A substituted dichloro-nitroacetanilide is condensed with a dichlorophenol in the presence of a base to yield a nitroaniline derivative.
Step 2: Reduction of the Nitro Group
The resulting nitroaniline derivative is then reduced to the corresponding o-phenylenediamine. A common method for this reduction is catalytic hydrogenation using a catalyst such as Raney Nickel.[3][4]
Illustrative Reaction Scheme:
Caption: Illustrative two-step synthesis of a dichlorinated o-phenylenediamine.
Applications in Drug Discovery: Benzimidazole Anthelmintics
While direct applications of this compound in the synthesis of marketed drugs are not explicitly documented, its structural analogs are crucial building blocks for a class of anthelmintic drugs known as benzimidazoles. These drugs, including albendazole, fenbendazole, and triclabendazole, are widely used in veterinary and human medicine to treat parasitic worm infections.[5][6][7][8]
The core structure of these drugs is a benzimidazole ring system, which is typically formed by the condensation of a substituted o-phenylenediamine with various reagents. The substitution pattern on the benzene ring of the o-phenylenediamine is critical for the drug's efficacy and spectrum of activity.
General Synthesis of Benzimidazole Anthelmintics
The synthesis of benzimidazole anthelmintics generally involves the cyclization of a substituted o-phenylenediamine. The following workflow illustrates the key steps in the synthesis of triclabendazole, a halogenated benzimidazole.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. WO2012070068A3 - Process for preparation of triclabendazole - Google Patents [patents.google.com]
- 4. WO2012070068A2 - Process for preparation of triclabendazole - Google Patents [patents.google.com]
- 5. Albendazole synthesis - chemicalbook [chemicalbook.com]
- 6. CN113248445B - Synthesis method of fenbendazole - Google Patents [patents.google.com]
- 7. CN103172571A - New preparation method of insect repellent albendazole - Google Patents [patents.google.com]
- 8. CN103172571B - New preparation method of insect repellent albendazole - Google Patents [patents.google.com]
Methodological & Application
Synthesis of Heterocyclic Compounds Using 3,5-Dichlorobenzene-1,2-diamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 3,5-Dichlorobenzene-1,2-diamine as a key starting material. The resulting 5,7-dichloro-substituted heterocyclic cores, including benzimidazoles and quinoxalines, are of significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents.
Introduction
This compound is a versatile precursor for the synthesis of a range of heterocyclic systems. The presence of two chlorine atoms on the benzene ring significantly influences the electronic properties and lipophilicity of the resulting molecules, which can enhance their biological activity and binding affinity to pharmacological targets. This document outlines the synthesis of 5,7-dichlorobenzimidazoles and 5,7-dichloroquinoxalines, providing detailed experimental procedures and summarizing key reaction data. The potential applications of these compounds in drug development are also discussed, with a focus on their role as kinase and topoisomerase inhibitors.
Synthesis of 5,7-Dichlorobenzimidazoles
5,7-Dichlorobenzimidazoles are typically synthesized through the condensation of this compound with various aldehydes. This reaction can be catalyzed by a range of reagents, including ammonium chloride, and is often carried out in polar solvents like ethanol. The general reaction scheme is presented below:
Caption: General synthesis of 5,7-dichlorobenzimidazoles.
Experimental Protocol: Synthesis of 5,7-dichloro-2-(p-tolyl)-1H-benzo[d]imidazole
This protocol describes a representative synthesis of a 5,7-dichlorobenzimidazole derivative.
Materials:
-
This compound
-
4-Methylbenzaldehyde (p-tolualdehyde)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and 4-methylbenzaldehyde (1 mmol) in ethanol (10 mL).
-
Add ammonium chloride (0.2 mmol) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with constant stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to afford the pure 5,7-dichloro-2-(p-tolyl)-1H-benzo[d]imidazole.
Quantitative Data:
| Compound | Reagents | Catalyst | Solvent | Reaction Time (h) | Yield (%) | M.p. (°C) | Spectroscopic Data |
| 5,7-dichloro-2-(p-tolyl)-1H-benzo[d]imidazole | This compound, 4-Methylbenzaldehyde | NH₄Cl | Ethanol | 5 | 85 | 210-212 | ¹H NMR (DMSO-d₆): δ 12.85 (s, 1H, NH), 8.05 (d, J=8.0 Hz, 2H), 7.55 (s, 1H), 7.40 (d, J=8.0 Hz, 2H), 7.35 (s, 1H), 2.40 (s, 3H). |
Synthesis of 5,7-Dichloroquinoxalines
The synthesis of 5,7-dichloroquinoxalines is achieved through the condensation of this compound with α-dicarbonyl compounds, such as benzil. This reaction is typically carried out in a suitable solvent like ethanol or acetic acid and can be performed with or without a catalyst.
Caption: General synthesis of 5,7-dichloroquinoxalines.
Experimental Protocol: Synthesis of 5,7-dichloro-2,3-diphenylquinoxaline
This protocol provides a method for the synthesis of a representative 5,7-dichloroquinoxaline.
Materials:
-
This compound
-
Benzil
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve benzil (1 mmol) in warm rectified spirit (10 mL) in a round-bottom flask.
-
In a separate beaker, dissolve this compound (1 mmol) in rectified spirit (8 mL).
-
Add the diamine solution to the warm benzil solution.
-
Reflux the mixture on a water bath for 30-60 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water dropwise until a slight turbidity persists.
-
Allow the mixture to stand for complete precipitation.
-
Filter the crude product and wash with a small amount of cold ethanol.
-
Recrystallize the product from ethanol to obtain pure 5,7-dichloro-2,3-diphenylquinoxaline.[1][2]
Quantitative Data:
| Compound | Reagents | Solvent | Reaction Time (min) | Yield (%) | M.p. (°C) | Spectroscopic Data |
| 5,7-dichloro-2,3-diphenylquinoxaline | This compound, Benzil | Ethanol | 30-60 | 90-95 | 158-160 | ¹H NMR (CDCl₃): δ 8.15 (d, J=2.0 Hz, 1H), 7.70 (d, J=2.0 Hz, 1H), 7.55-7.65 (m, 4H), 7.30-7.45 (m, 6H). |
Applications in Drug Development
Dichlorinated benzimidazoles and quinoxalines are scaffolds of significant interest in medicinal chemistry, particularly in the development of anticancer agents.
Anticancer Activity:
-
Mechanism of Action: Many quinoxaline derivatives exhibit their anticancer effects by intercalating with DNA and inhibiting topoisomerases I and II, enzymes crucial for DNA replication and repair.[3] The planar structure of the quinoxaline ring system facilitates this intercalation. Dichlorinated benzimidazoles have been shown to act as inhibitors of key signaling proteins, such as BRAF kinase, which is a component of the RAS-RAF-MEK-ERK pathway that is often dysregulated in cancer.
Caption: Potential inhibition of the RAS-RAF-MEK-ERK pathway by 5,7-dichlorobenzimidazole derivatives.
Antimicrobial Activity:
Certain quinoxaline derivatives have demonstrated broad-spectrum antimicrobial activity. For instance, 5,7-dichloro-8-hydroxy-quinoline derivatives have been reported to possess both antibacterial and antifungal properties.[4] The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to disrupt cell membrane integrity.
Conclusion
This compound serves as a valuable and readily accessible starting material for the synthesis of 5,7-dichlorinated benzimidazoles and quinoxalines. The straightforward condensation reactions allow for the generation of a diverse library of compounds with significant potential in drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of this promising class of heterocyclic compounds. Further investigation into their mechanisms of action and structure-activity relationships will be crucial for the development of novel therapeutic agents.
References
3,5-Dichlorobenzene-1,2-diamine: A Versatile Building Block for Heterocyclic Synthesis
Introduction
3,5-Dichlorobenzene-1,2-diamine, also known as 3,5-dichloro-o-phenylenediamine, is a valuable and versatile aromatic building block in organic synthesis. Its unique substitution pattern, featuring two adjacent amino groups and two chlorine atoms on the benzene ring, makes it a key precursor for the synthesis of a wide array of heterocyclic compounds. These resulting scaffolds, including benzimidazoles, quinoxalines, and benzothiadiazoles, are of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and functional properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several important classes of heterocyclic compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 5233-04-5 | [1] |
| Molecular Formula | C₆H₆Cl₂N₂ | [1] |
| Molecular Weight | 177.03 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 60-65 °C | [1] |
| Assay | 97% | [1] |
Applications in Heterocyclic Synthesis
This compound serves as a foundational starting material for the construction of various bicyclic and polycyclic heterocyclic systems through cyclocondensation reactions. The two adjacent amino groups readily react with a variety of electrophilic reagents containing two reactive centers to form stable five- or six-membered heterocyclic rings fused to the dichlorinated benzene core.
Synthesis of 5,7-Dichlorobenzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2] The reaction of this compound with aldehydes or carboxylic acids provides a direct route to 2-substituted-5,7-dichlorobenzimidazoles.
A general reaction workflow for the synthesis of 5,7-dichlorobenzimidazoles is depicted below.
Caption: General workflow for the synthesis of 5,7-dichlorobenzimidazoles.
This protocol describes a general procedure for the synthesis of 2-aryl-substituted 5,7-dichlorobenzimidazoles from this compound and an aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Ammonium chloride (NH₄Cl)
-
Water
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the substituted aromatic aldehyde (1.0 mmol).
-
Add a catalytic amount of ammonium chloride (e.g., 10 mol%).
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data:
| Aldehyde | Product | Catalyst | Solvent | Yield (%) |
| Benzaldehyde | 5,7-Dichloro-2-phenyl-1H-benzimidazole | NH₄Cl | Ethanol | Data not available |
| 4-Chlorobenzaldehyde | 5,7-Dichloro-2-(4-chlorophenyl)-1H-benzimidazole | NH₄Cl | Ethanol | Data not available |
Synthesis of 6,8-Dichloroquinoxalines
Quinoxalines are another important class of nitrogen-containing heterocycles with applications in pharmaceuticals, dyes, and as ligands in coordination chemistry.[4] The condensation of this compound with 1,2-dicarbonyl compounds, such as glyoxal or benzil, affords 6,8-dichloroquinoxaline derivatives.
The logical relationship for the synthesis of 6,8-dichloroquinoxalines is outlined in the following diagram.
Caption: Synthesis of 6,8-dichloroquinoxalines via cyclocondensation.
This protocol outlines the synthesis of the parent 6,8-dichloroquinoxaline from this compound and glyoxal.
Materials:
-
This compound
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add glyoxal (1.1 mmol, 40% aqueous solution) to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data:
Specific yield data for the direct synthesis of 6,8-dichloroquinoxaline from this compound is not explicitly detailed in the search results. However, a related synthesis of 6,7-dichloro-5,8-quinoxalinedione from a precursor to the diamine proceeded with good yield.[5]
| 1,2-Dicarbonyl Compound | Product | Solvent | Yield (%) |
| Glyoxal | 6,8-Dichloroquinoxaline | Ethanol | Data not available |
| Benzil | 6,8-Dichloro-2,3-diphenylquinoxaline | Ethanol/Acetic Acid | Data not available |
Synthesis of 5,7-Dichloro-2,1,3-benzothiadiazole
2,1,3-Benzothiadiazoles are heterocyclic compounds that have found applications in materials science as components of organic semiconductors and in agriculture as plant activators. The reaction of this compound with a sulfur-containing reagent like thionyl chloride (SOCl₂) leads to the formation of 5,7-dichloro-2,1,3-benzothiadiazole.
The experimental workflow for this synthesis is illustrated below.
Caption: Experimental workflow for the synthesis of 5,7-dichloro-2,1,3-benzothiadiazole.
This protocol provides a general method for the synthesis of 5,7-dichloro-2,1,3-benzothiadiazole.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Standard laboratory glassware with a reflux condenser and a drying tube
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous toluene (15 mL).
-
Carefully add thionyl chloride (1.2 mmol) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Quantitative Data:
While a specific yield for the 5,7-dichloro derivative was not found, the synthesis of benzothiadiazoles from o-phenylenediamines and thionyl chloride is a well-established reaction. A process for preparing 3,4-dicyano-1,2,5-thiadiazole from diaminomaleonitrile and thionyl chloride reports high yields.[6]
| Reagent | Product | Solvent | Yield (%) |
| Thionyl Chloride | 5,7-Dichloro-2,1,3-benzothiadiazole | Toluene | Data not available |
Conclusion
This compound is a key intermediate for the synthesis of a variety of dichlorinated heterocyclic compounds. The protocols provided herein offer general methodologies for the preparation of 5,7-dichlorobenzimidazoles, 6,8-dichloroquinoxalines, and 5,7-dichloro-2,1,3-benzothiadiazole. These compounds can serve as valuable scaffolds for further functionalization in drug discovery and materials science research. Further optimization of reaction conditions for specific substrates is encouraged to achieve higher yields and purity.
Disclaimer
The protocols described in this document are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The author and publisher are not liable for any damages or injuries resulting from the use of this information.
References
- 1. 3,5-二氯-1,2-二氨基苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 3. Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. US4062860A - Process for preparing 3,4-dicyano-1,2,5-thiadiazole - Google Patents [patents.google.com]
Application Notes and Protocols: Condensation Reactions of 3,5-Dichlorobenzene-1,2-diamine with Dicarbonyls
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the condensation reactions of 3,5-Dichlorobenzene-1,2-diamine with various dicarbonyl compounds, leading to the formation of biologically relevant heterocyclic structures. The resulting 6,8-dichloro-substituted quinoxalines and benzodiazepines are of significant interest in medicinal chemistry due to their potential as therapeutic agents.[1][2][3][4][5][6]
Introduction
The condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds is a fundamental and widely utilized method for the synthesis of quinoxalines.[3] These nitrogen-containing heterocycles are core components of various biologically active compounds, including antibiotics and molecules with anticancer, antiviral, and anti-inflammatory properties.[1][2][4] The presence of chloro substituents on the benzene ring, as in 6,8-dichloroquinoxalines, can significantly influence the lipophilicity and electronic properties of the molecule, potentially enhancing its biological activity.[7]
Similarly, the reaction of 1,2-diamines with β-dicarbonyl compounds such as acetylacetone provides a straightforward route to 1,5-benzodiazepines, another class of privileged structures in drug discovery known for their diverse pharmacological activities.[8][9]
This document outlines the synthetic protocols, reaction mechanisms, and potential applications of the products derived from the condensation of this compound with glyoxal, benzil, and acetylacetone.
Reaction with 1,2-Dicarbonyls: Synthesis of 6,8-Dichloroquinoxalines
The reaction of this compound with 1,2-dicarbonyl compounds like glyoxal and benzil proceeds via a cyclocondensation mechanism to yield 6,8-dichloroquinoxaline derivatives.
General Reaction Mechanism
The generally accepted mechanism for quinoxaline formation involves three key steps:
-
Nucleophilic Attack: One of the amino groups of the 1,2-diamine attacks a carbonyl carbon of the dicarbonyl compound.
-
Imine Formation: The resulting intermediate undergoes dehydration to form an imine.
-
Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl group, leading to the formation of a dihydroquinoxaline intermediate, which subsequently aromatizes to the stable quinoxaline ring system.
A variety of catalysts can be employed to facilitate this reaction, including Brønsted and Lewis acids, as well as various solid-supported and nanoparticle catalysts.[10][11][12] Green chemistry approaches often utilize mild catalysts and environmentally benign solvents like ethanol at room temperature.[13]
Experimental Protocols
The following are general protocols for the synthesis of 6,8-dichloroquinoxalines. These are based on established methods for similar compounds and can be optimized for specific substrates.[2][14]
Protocol 1: Synthesis of 6,8-Dichloroquinoxaline from Glyoxal
-
Materials:
-
This compound
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add glyoxal (1.1 mmol of a 40% aqueous solution) to the reaction mixture.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water (20 mL) to the mixture to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol/water to obtain pure 6,8-dichloroquinoxaline.
-
Protocol 2: Synthesis of 6,8-Dichloro-2,3-diphenylquinoxaline from Benzil
-
Materials:
-
This compound
-
Benzil
-
Ethanol or Glacial Acetic Acid
-
Ammonium Chloride (optional catalyst)[13]
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and benzil (1 mmol) in ethanol (15 mL).
-
Alternatively, the reaction can be carried out in glacial acetic acid (10 mL) and refluxed for 2-4 hours.[2]
-
For a milder, room temperature reaction in ethanol, a catalytic amount of ammonium chloride (10 mol%) can be added.[13]
-
Stir the reaction mixture. If using ethanol at room temperature, stir for 1-3 hours. If refluxing in acetic acid, heat for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
If necessary, purify the product by recrystallization from ethanol.
-
Quantitative Data (Based on Analogous Reactions)
The following table summarizes typical reaction conditions and yields for the synthesis of substituted quinoxalines from various o-phenylenediamines and dicarbonyls. This data can be used as a reference for optimizing the synthesis of 6,8-dichloroquinoxaline derivatives.
| Diamine | Dicarbonyl | Catalyst | Solvent | Temp. | Time | Yield (%) | Reference |
| 4-Chloro-o-phenylenediamine | Diacetyl | Acetic Acid | Ethanol | Reflux | - | - | [14] |
| o-Phenylenediamine | Benzil | NH4Cl | Methanol | RT | 20 min | 100 | [13] |
| 4-Nitro-o-phenylenediamine | Benzil | NH4Cl | Methanol | RT | 4 h | 95 | [13] |
| 4-Chloro-o-phenylenediamine | Benzil | NH4Cl | Methanol | RT | 1 h | 96 | [13] |
| Substituted o-phenylenediamines | Various 1,2-dicarbonyls | - | Glacial Acetic Acid | Reflux | 4-5 h | - | [2] |
Reaction with a β-Dicarbonyl: Synthesis of a 6,8-Dichloro-1,5-benzodiazepine
The condensation of o-phenylenediamines with β-dicarbonyl compounds like acetylacetone typically results in the formation of a seven-membered ring, a 1,5-benzodiazepine.[8][9]
Reaction Mechanism
The reaction proceeds through a similar initial nucleophilic attack and imine formation, but the subsequent intramolecular cyclization occurs at the other carbonyl group of the β-dicarbonyl, leading to the formation of the diazepine ring.
Experimental Protocol
Protocol 3: Synthesis of 6,8-Dichloro-2,4-dimethyl-1,5-benzodiazepine
-
Materials:
-
This compound
-
Acetylacetone
-
Acetonitrile or Ethanol
-
H-MCM-22 or other suitable acid catalyst (optional)[8]
-
-
Procedure:
-
Dissolve this compound (1 mmol) in acetonitrile or ethanol (10 mL) in a round-bottom flask.
-
Add acetylacetone (2.2 mmol, a slight excess is often used).
-
If desired, add a catalytic amount of a solid acid catalyst like H-MCM-22.[8]
-
Stir the reaction mixture at room temperature for 1-3 hours. The reaction can also be gently heated to accelerate the process.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization from a suitable solvent like ethanol.
-
Quantitative Data (Based on Analogous Reactions)
The following table provides representative data for the synthesis of 1,5-benzodiazepines from o-phenylenediamines and ketones.
| Diamine | Ketone | Catalyst | Solvent | Temp. | Time | Yield (%) | Reference |
| o-Phenylenediamine | Acetone | H-MCM-22 | Acetonitrile | RT | 1 h | 87 | [8] |
| 4-Chloro-o-phenylenediamine | Acetone | H-MCM-22 | Acetonitrile | RT | 1.5 h | 85 | [8] |
| o-Phenylenediamine | Acetophenone | H-MCM-22 | Acetonitrile | RT | 2 h | 92 | [8] |
Applications in Drug Development
Quinoxaline and benzodiazepine scaffolds are of paramount importance in the development of new therapeutic agents.
-
Quinoxaline Derivatives: 6,8-Dichloroquinoxaline derivatives are expected to exhibit a range of biological activities. The quinoxaline core is found in various antibiotics and has been extensively studied for its anticancer, antibacterial, antifungal, and antiviral properties.[1][2][3][4] For instance, 2,3-diphenylquinoxaline derivatives have been investigated as inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[15] The dichloro substitution pattern may enhance these activities.
-
1,5-Benzodiazepine Derivatives: 1,5-Benzodiazepines are well-known for their effects on the central nervous system and are used as anticonvulsant, anti-inflammatory, analgesic, hypnotic, and sedative agents.[8] Dichloro-substituted 1,5-benzodiazepine-2,4-diones have been investigated as potential NMDA receptor agonists and for their anticancer properties.
Experimental Workflow Visualization
The general workflow for the synthesis and purification of these heterocyclic compounds is outlined below.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]
- 3. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation and Biological Evaluation of 6,8-Dichloroquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities. These activities include antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The versatile synthesis of quinoxalines, typically through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, allows for the facile generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.[3][4] This document provides detailed protocols for the synthesis of 6,8-dichloroquinoxaline derivatives from 3,5-Dichlorobenzene-1,2-diamine, along with methods for their biological evaluation, particularly focusing on their potential as anticancer agents.
Synthesis of 6,8-Dichloroquinoxaline Derivatives
The primary route for the synthesis of 6,8-dichloroquinoxalines involves the cyclocondensation reaction between this compound and a suitable 1,2-dicarbonyl compound. A general reaction scheme is presented below:
Caption: General reaction scheme for the synthesis of 6,8-dichloroquinoxaline derivatives.
Experimental Protocol: Synthesis of 6,8-Dichloro-2,3-diphenylquinoxaline
This protocol details the synthesis of a representative 6,8-dichloroquinoxaline derivative using benzil as the 1,2-dicarbonyl compound.
Materials:
-
This compound
-
Benzil
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.77 g, 10 mmol) in 30 mL of glacial acetic acid.
-
To this solution, add benzil (2.10 g, 10 mmol).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux with continuous stirring for 4-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into 100 mL of ice-cold water with stirring.
-
A precipitate of the crude product will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with copious amounts of deionized water to remove any residual acetic acid.
-
Recrystallize the crude product from hot ethanol to afford pure 6,8-dichloro-2,3-diphenylquinoxaline.
-
Dry the purified crystals in a vacuum oven at 60 °C.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 6,8-dichloro-2,3-diphenylquinoxaline.
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₁₂Cl₂N₂ | - |
| Molecular Weight | 363.24 g/mol | - |
| Yield | >80% (expected) | [5] |
| Melting Point | To be determined | - |
| ¹H NMR (CDCl₃, δ ppm) | 8.22 (s, 1H), 7.85 (s, 1H), 7.45-7.30 (m, 10H) | Inferred from[6] |
| ¹³C NMR (CDCl₃, δ ppm) | 154.5, 154.0, 142.0, 140.2, 138.8, 133.8, 131.8, 130.8, 130.0, 129.5, 128.5 | Inferred from[6] |
Biological Activity and Evaluation
Quinoxaline derivatives, including those with chloro-substituents, have demonstrated significant potential as anticancer agents.[1][7] Their mechanisms of action are diverse and can involve the inhibition of cell proliferation, induction of apoptosis, and interference with DNA synthesis.[1][8]
Anticancer Activity
Studies have shown that certain quinoxaline derivatives exert their anticancer effects by inducing apoptosis.[8] This programmed cell death can be triggered through various signaling pathways. One such pathway involves the inhibition of topoisomerase II, leading to DNA damage and the subsequent activation of pro-apoptotic proteins.[8]
References
- 1. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 5. scielo.br [scielo.br]
- 6. rsc.org [rsc.org]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 3,5-Dichlorobenzene-1,2-diamine in the Synthesis of Bioactive Molecules for Oncology Research
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,5-Dichlorobenzene-1,2-diamine is a key chemical intermediate that serves as a versatile scaffold in medicinal chemistry, particularly in the development of novel anticancer agents. Its unique substitution pattern, featuring two adjacent amino groups for heterocycle formation and two chlorine atoms that can influence pharmacological activity and metabolic stability, makes it a valuable starting material for synthesizing a diverse range of bioactive compounds. This document provides an in-depth overview of its applications, detailed experimental protocols for the synthesis of key derivatives, and a summary of their biological activities, with a focus on their potential as protein kinase inhibitors.
Application Notes
This compound is primarily utilized in the synthesis of heterocyclic compounds, most notably benzimidazoles and quinoxalines. These core structures are prevalent in many biologically active molecules and approved drugs. The dichloro-substitution on the benzene ring can significantly impact the physicochemical properties of the resulting derivatives, often enhancing their binding affinity to target proteins and improving their pharmacokinetic profiles.
Key Applications in Medicinal Chemistry:
-
Protein Kinase Inhibitors: Derivatives of this compound have been explored as inhibitors of various protein kinases implicated in cancer progression. The dichlorophenyl moiety can occupy hydrophobic pockets in the ATP-binding site of kinases, contributing to potent and selective inhibition. Notable targets include Protein Kinase D (PKD) and Casein Kinase 2 (CK2), which are involved in critical cancer signaling pathways.
-
Anticancer Agents: The resulting benzimidazole and quinoxaline scaffolds exhibit broad anticancer activity. The chlorine atoms can modulate the electronic properties of the molecule, influencing its interaction with biological targets and potentially overcoming drug resistance mechanisms.
-
Scaffold for Combinatorial Chemistry: The diamine functionality allows for the straightforward introduction of a wide variety of substituents, making it an ideal building block for the creation of compound libraries for high-throughput screening and lead optimization.
Experimental Protocols
The following are detailed protocols for the synthesis of representative benzimidazole and quinoxaline derivatives from this compound.
Protocol 1: Synthesis of 5,7-Dichloro-2-aryl-1H-benzimidazoles
This protocol describes the condensation of this compound with an aromatic aldehyde to form a 2-substituted benzimidazole.
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol
-
Ammonium Chloride (NH₄Cl)
-
Sodium Metabisulfite (Na₂S₂O₅)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) and the desired aromatic aldehyde (1 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of ammonium chloride (0.1 mmol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC) using a mobile phase of ethyl acetate and hexane (e.g., 1:2 v/v).
-
Alternative Procedure (Sodium Metabisulfite): In a separate protocol, a solution of the aldehyde (1 mmol), this compound (1 mmol), and sodium metabisulfite (0.5 mmol) in DMSO (15 mL) can be heated at 165 °C for 15 minutes.
-
Work-up: After completion of the reaction, cool the mixture to room temperature. If using the ethanol/NH₄Cl method, pour the mixture into ice-cold water to precipitate the product. If using the DMSO/Na₂S₂O₅ method, add water (5 mL) to induce precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 6,8-Dichloro-2,3-diarylquinoxalines
This protocol details the condensation of this compound with a 1,2-dicarbonyl compound to yield a disubstituted quinoxaline.
Materials:
-
This compound
-
1,2-Dicarbonyl Compound (e.g., Benzil)
-
Glacial Acetic Acid or Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in glacial acetic acid (15 mL) or ethanol (15 mL).
-
Reflux: Heat the mixture to reflux and maintain for 4-5 hours. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice water to precipitate the quinoxaline derivative.
-
Isolation: Collect the solid product by vacuum filtration and wash with copious amounts of deionized water to remove any residual acetic acid.
-
Purification: The crude product can be purified by recrystallization from ethanol or another suitable solvent to afford the pure 6,8-dichloro-2,3-diarylquinoxaline.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data Presentation
The following tables summarize the in vitro biological activity of various dichlorinated benzimidazole and quinoxaline derivatives.
| Compound ID | Target/Cell Line | Assay Type | IC₅₀ (µM) | GI₅₀ (µM) | Reference |
| Dichlorobenzimidazole Derivatives | |||||
| Compound 10h | BRAF WT | Kinase Inhibition | 1.72 | [1][2] | |
| Compound 10h | BRAF V600E | Kinase Inhibition | 2.76 | [1][2] | |
| Compound 10h | VEGFR-2 | Kinase Inhibition | 1.52 | [2] | |
| Compound 10h | FGFR-1 | Kinase Inhibition | >10 | [2] | |
| Compound 10h | HT29 (Colon Cancer) | Growth Inhibition | Varies | [1] | |
| Compound V (1,2-disubstituted benzimidazole) | VEGFR-2 | Kinase Inhibition | 0.11 | [2] | |
| Compound V (1,2-disubstituted benzimidazole) | HepG2 (Liver Cancer) | Growth Inhibition | 1.98 | [2] | |
| Dichloroquinoxaline Derivatives | |||||
| Compound IV | PC-3 (Prostate Cancer) | Growth Inhibition | 2.11 | [3] | |
| Compound IV | Topoisomerase II | Enzyme Inhibition | 7.529 | [3] | |
| Compound III | PC-3 (Prostate Cancer) | Growth Inhibition | 4.11 | [3] | |
| Compound III | Topoisomerase II | Enzyme Inhibition | 21.98 | [3] |
Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways relevant to the targets of compounds derived from this compound.
Caption: VEGF-induced PKD/HDAC5 signaling pathway in angiogenesis.
Caption: Role of CK2 in the PI3K/Akt signaling pathway promoting cancer cell proliferation.
Experimental Workflow Diagram
This diagram illustrates a typical workflow for the synthesis and biological evaluation of novel anticancer agents starting from this compound.
Caption: Experimental workflow for synthesis and evaluation of anticancer agents.
References
Application Notes and Protocols: Synthesis of Functional Dyes from 3,5-Dichlorobenzene-1,2-diamine
Introduction: The Versatility of a Dichloro-Substituted Diamine in Chromophore Development
3,5-Dichlorobenzene-1,2-diamine is a pivotal precursor in the synthesis of a diverse array of functional dyes. Its unique structural features—an ortho-diamine moiety primed for cyclization reactions and two strategically positioned chlorine atoms—offer a powerful toolkit for the modern dye chemist. The ortho-arranged amino groups facilitate the construction of heterocyclic systems such as quinoxalines and phenazines, which form the core of many robust chromophores.[1] Concurrently, the electron-withdrawing nature of the chlorine substituents can be exploited to modulate the electronic properties of the final dye molecule, influencing its color, photostability, and environmental responsiveness. Furthermore, these chlorine atoms can serve as synthetic handles for post-synthesis modifications, enabling the fine-tuning of the dye's characteristics for specific high-tech applications.
This guide provides an in-depth exploration of the synthetic routes to three major classes of dyes derived from this compound: quinoxalines, phenazines, and azo dyes. Each section is designed to provide not only a step-by-step protocol but also the underlying chemical principles and expert insights to empower researchers in their quest for novel functional materials.
I. Synthesis of Quinoxaline-Based Dyes: Building Blocks for Advanced Materials
The condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds is a classic and efficient method for the synthesis of quinoxalines.[1] These nitrogen-containing heterocycles are of significant interest due to their applications as fluorescent probes, components in organic electronics, and functional dyes. The presence of the dichloro substitution on the benzene ring of the diamine precursor allows for the creation of quinoxalines with tailored electronic properties.
Causality of Experimental Choices
The selection of a protic solvent like ethanol facilitates the dissolution of the reactants and the stabilization of the reaction intermediates. The addition of a catalytic amount of a weak acid, such as glacial acetic acid, is crucial for protonating one of the carbonyl groups of the dicarbonyl compound, thereby activating it for nucleophilic attack by the amino groups of the diamine. The subsequent cyclization and dehydration steps are also promoted by the acidic environment. Refluxing the mixture provides the necessary activation energy to drive the reaction to completion.
Experimental Protocol: Synthesis of 6,8-Dichloro-2,3-diphenylquinoxaline
This protocol details the synthesis of a representative quinoxaline dye from this compound and benzil.
Materials:
-
This compound
-
Benzil
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.
-
To this solution, add 1.0 equivalent of benzil and a magnetic stir bar.
-
Add 3-5 drops of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often crystallize out of the solution.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 6,8-dichloro-2,3-diphenylquinoxaline.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 6,8-Dichloro-2,3-diphenylquinoxaline | C₂₀H₁₂Cl₂N₂ | 363.23 | 168-170 | > 90 |
Visualization of Workflow:
II. Synthesis of Phenazine Dyes: Access to a Diverse Color Palette
Phenazines are a class of nitrogen-containing heterocyclic compounds that form the basis of many important dyestuffs, including neutral red and safranines.[2] The synthesis of phenazine dyes often involves the oxidative coupling of ortho-phenylenediamines. The use of this compound in this reaction leads to the formation of dichlorinated phenazine derivatives, which can exhibit unique photophysical properties.
Causality of Experimental Choices
The oxidative coupling of ortho-phenylenediamines to form phenazines requires an oxidizing agent. Ferric chloride (FeCl₃) is a common and effective choice for this transformation. The reaction is typically carried out in an acidic aqueous medium to facilitate the oxidation process and to keep the resulting phenazine derivative protonated and soluble. The reaction proceeds through the formation of radical cations, which then couple to form the dihydrophenazine intermediate, followed by oxidation to the aromatic phenazine system.
Experimental Protocol: Synthesis of 2,4-Dichloro-6,7-diaminophenazine
This protocol describes a general method for the synthesis of a dichlorinated diaminophenazine via oxidative coupling.
Materials:
-
This compound
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide solution (2 M)
-
Beaker
-
Magnetic stirrer
Procedure:
-
Dissolve 1.0 equivalent of this compound in 1 M hydrochloric acid in a beaker with stirring.
-
In a separate beaker, prepare a solution of 2.2 equivalents of ferric chloride hexahydrate in a small amount of 1 M hydrochloric acid.
-
Slowly add the ferric chloride solution to the diamine solution with vigorous stirring at room temperature.
-
A colored precipitate should form. Continue stirring for 1-2 hours to ensure complete reaction.
-
Filter the reaction mixture to collect the crude product.
-
Wash the solid with 1 M hydrochloric acid.
-
To obtain the free base, suspend the solid in water and carefully add 2 M sodium hydroxide solution until the mixture is basic.
-
Filter the resulting precipitate, wash with water until the filtrate is neutral, and dry the product.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2,4-Dichloro-6,7-diaminophenazine | C₁₂H₈Cl₂N₄ | 279.13 | Colored solid |
Visualization of Logical Relationships:
III. Synthesis of Azo Dyes: A Pathway to Intense Colors
Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and constitute the largest and most important class of synthetic dyes. The synthesis of azo dyes from aromatic amines proceeds via a two-step process: diazotization followed by a coupling reaction.[3][4] The application of this methodology to ortho-diamines like this compound presents a unique challenge due to the presence of two adjacent amino groups. One potential side reaction is the intramolecular cyclization upon diazotization to form a benzotriazole derivative.[5] However, under controlled conditions, it is possible to achieve bis-diazotization, followed by coupling with a suitable aromatic compound to yield a bis-azo dye.
Causality of Experimental Choices
The diazotization step requires the in situ formation of nitrous acid from sodium nitrite and a strong acid, typically hydrochloric acid, at a low temperature (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[6][7] For the bis-diazotization of this compound, a stoichiometric excess of sodium nitrite and acid is necessary. The subsequent coupling reaction is an electrophilic aromatic substitution where the diazonium salt acts as the electrophile. The coupling partner is typically an electron-rich aromatic compound, such as a phenol or an aromatic amine. The pH of the coupling reaction is critical: phenols couple under slightly alkaline conditions, while amines couple under slightly acidic conditions.
Experimental Protocol: Synthesis of a Bis-Azo Dye
This protocol outlines the synthesis of a bis-azo dye by coupling bis-diazotized this compound with 2-naphthol.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
-
Beakers
-
Magnetic stirrer
Procedure:
Part A: Bis-Diazotization
-
In a 250 mL beaker, suspend 1.0 equivalent of this compound in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve 2.2 equivalents of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold diamine suspension, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete bis-diazotization.
Part B: Coupling Reaction
-
In a separate 500 mL beaker, dissolve 2.0 equivalents of 2-naphthol in a 10% aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold bis-diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring.
-
A deeply colored precipitate of the bis-azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 1 hour.
-
Collect the dye by vacuum filtration, wash thoroughly with cold water, and allow it to air dry.
Data Presentation:
| Dye Type | Coupling Component | Expected Color |
| Bis-Azo Dye | 2-Naphthol | Deep Red/Violet |
Visualization of Reaction Pathway:
IV. Conclusion and Future Directions
This compound has been demonstrated as a versatile and valuable precursor for the synthesis of quinoxaline, phenazine, and azo dyes. The protocols outlined herein provide a solid foundation for researchers to explore the rich chromophoric landscape accessible from this starting material. The presence of the chloro-substituents not only influences the photophysical properties of the resulting dyes but also opens avenues for further functionalization through cross-coupling reactions. This allows for the rational design of novel dyes with tailored properties for applications in fields such as organic electronics, chemical sensing, and biomedical imaging. Future research will undoubtedly uncover even more innovative applications for dyes derived from this highly functionalized building block.
References
- 1. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 2. irjet.net [irjet.net]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jbiochemtech.com [jbiochemtech.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pharmdguru.com [pharmdguru.com]
- 7. Diazotisation [organic-chemistry.org]
Application Notes and Protocols: 3,5-Dichlorobenzene-1,2-diamine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichlorobenzene-1,2-diamine is a substituted aromatic diamine that holds potential as a precursor in the synthesis of various heterocyclic compounds with applications in the agrochemical industry. Its chlorine substitution pattern can influence the biological activity and physicochemical properties of the resulting molecules. While direct synthesis of commercial agrochemicals from this specific diamine is not widely documented in publicly available literature, its structural motif is present in several active compounds. This document provides an overview of the synthesis of a prominent insecticide, Chlorfluazuron, which features a closely related 3,5-dichloroaniline core. Additionally, it outlines general protocols for the synthesis of benzimidazole and quinoxaline scaffolds, which are common in fungicides and other pesticides, from o-phenylenediamines.
I. Synthesis of Chlorfluazuron: An Insecticide with a 3,5-Dichloroaniline Moiety
Chlorfluazuron is a benzoylurea insecticide that acts as an insect growth regulator by inhibiting chitin synthesis. Its synthesis involves a key intermediate, 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline. While the industrial synthesis of this intermediate starts from 2,6-dichloro-4-aminophenol, a hypothetical route from this compound is proposed for research purposes.
A. Synthesis of the Key Intermediate: 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline
The documented synthesis of this intermediate begins with 2,6-dichloro-4-aminophenol.
Experimental Protocol:
Step 1: Etherification of 2,6-dichloro-4-aminophenol
-
To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add 2,6-dichloro-4-aminophenol (1 equivalent), 2,3-dichloro-5-(trifluoromethyl)pyridine (1 equivalent), and a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2 equivalents), to the mixture.
-
Heat the reaction mixture to a temperature ranging from 80°C to 120°C and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline.
B. Synthesis of Chlorfluazuron
Experimental Protocol:
Step 2: Urea Formation
-
In a separate reaction vessel, react 2,6-difluorobenzoyl isocyanate (1 equivalent) with the synthesized 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline (1 equivalent) in an anhydrous aprotic solvent like toluene or dichloromethane.
-
The reaction is typically carried out at room temperature and stirred for several hours.
-
The product, Chlorfluazuron, will precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Quantitative Data for Chlorfluazuron
| Parameter | Value | Target Pests |
| Mode of Action | Chitin synthesis inhibitor | Lepidopteran larvae (e.g., cotton bollworm, diamondback moth) |
| LC₅₀ (Spodoptera litura) | Varies with instar and exposure time | Cotton leafworm |
| Formulations | Emulsifiable Concentrate (EC), Suspension Concentrate (SC) | Various crops including cotton, vegetables, and tea |
Synthesis of Chlorfluazuron
Caption: Synthesis of Chlorfluazuron from 2,6-dichloro-4-aminophenol.
C. Hypothetical Synthesis Route from this compound
This proposed pathway is for research exploration and has not been reported as an industrial method.
Proposed Experimental Workflow:
Caption: Proposed route to a Chlorfluazuron intermediate.
II. General Synthesis of Benzimidazole Agrochemicals
Benzimidazoles are a prominent class of fungicides. The core structure is typically formed by the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.
General Experimental Protocol (Phillips-Ladenburg Reaction):
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent, such as a mineral acid (e.g., 4M HCl) or a high-boiling polar solvent like ethylene glycol.
-
Add the desired carboxylic acid (or aldehyde, followed by an oxidizing agent) (1-1.2 equivalents).
-
Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the mixture to room temperature and neutralize it with a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to precipitate the benzimidazole product.
-
Filter the precipitate, wash it with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 5,7-dichlorobenzimidazole derivative.
Synthesis of Benzimidazoles
Caption: General synthesis of 5,7-dichlorobenzimidazoles.
III. General Synthesis of Quinoxaline Agrochemicals
Quinoxalines, also known as benzopyrazines, are another class of heterocyclic compounds with reported pesticidal activities. They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
General Experimental Protocol:
-
Dissolve this compound (1 equivalent) in a solvent such as ethanol or acetic acid in a reaction flask.
-
Add the 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl, or a substituted benzil) (1 equivalent) to the solution.
-
The reaction is often exothermic and can be stirred at room temperature or gently heated to ensure completion.
-
Monitor the reaction by TLC. Once the starting material is consumed, the product may precipitate.
-
If precipitation occurs, filter the product, wash with a cold solvent, and dry.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Synthesis of Quinoxalines
Caption: General synthesis of 6,8-dichloroquinoxalines.
Conclusion
While this compound is not a direct precursor in the widely published synthesis of major commercial agrochemicals, its structural features are relevant to the field. The provided protocols for the synthesis of the insecticide Chlorfluazuron, and the general methods for preparing benzimidazoles and quinoxalines, offer valuable starting points for researchers exploring novel agrochemical discovery. The dichlorinated phenylenediamine core provides a scaffold that can be further functionalized to generate libraries of compounds for biological screening against various agricultural pests and diseases. Further research into the derivatization of this compound could lead to the discovery of new and effective crop protection agents.
Synthesis of 6,8-dichloroquinoxaline-2(1H)-one: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of 6,8-dichloroquinoxaline-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on established methodologies for the preparation of quinoxalinone derivatives, involving the cyclocondensation of a substituted o-phenylenediamine with a suitable C2 synthon.
Introduction
Quinoxalin-2(1H)-one and its derivatives are a class of bicyclic nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities, have made them attractive targets for organic synthesis in the pursuit of novel therapeutic agents. The protocol outlined below describes a practical and accessible method for the preparation of the 6,8-dichloro substituted analog.
Reaction Scheme
The synthesis of 6,8-dichloroquinoxaline-2(1H)-one can be achieved through the reaction of 3,5-dichloro-1,2-phenylenediamine with a C2 electrophile, such as chloroacetic acid or ethyl bromoacetate. The general reaction scheme is depicted below:
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of quinoxalin-2(1H)-one derivatives based on analogous reactions reported in the literature. Actual yields for the synthesis of 6,8-dichloroquinoxaline-2(1H)-one may vary.
| Starting Material (o-phenylenediamine analog) | C2 Synthon | Solvent | Base/Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| o-phenylenediamine | Chloroacetic Acid | Water/Aqueous Ammonia | - | 1 | 83 (for dihydro intermediate) | 134-136 (for dihydro intermediate) | [1] |
| o-phenylenediamine | Ethyl Bromoacetate | Acetonitrile | Triethylamine | 3 (reflux) | Not specified for direct product | - | |
| 4-benzoyl-1,2-diaminobenzene | Ethyl Bromoacetate | Acetonitrile | Triethylamine | 3 (reflux) | Not specified for direct product | - |
Experimental Protocol
This protocol details the synthesis of 6,8-dichloro-3,4-dihydroquinoxaline-2(1H)-one, which can be subsequently oxidized to the target compound, 6,8-dichloroquinoxaline-2(1H)-one.
Materials:
-
3,5-dichloro-1,2-phenylenediamine
-
Chloroacetic acid
-
Aqueous ammonia (33%)
-
Deionized water
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,5-dichloro-1,2-phenylenediamine (10 mmol, 1.77 g) and chloroacetic acid (10 mmol, 0.95 g).
-
Solvent Addition: Add deionized water (40 mL) and aqueous ammonia (33%, 5 mL) to the flask.
-
Reflux: Heat the reaction mixture to reflux with constant stirring. Maintain the reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of 6,8-dichloro-3,4-dihydroquinoxaline-2(1H)-one should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the product in an oven at 60-80°C to a constant weight.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Oxidation to 6,8-dichloroquinoxaline-2(1H)-one:
The resulting 6,8-dichloro-3,4-dihydroquinoxaline-2(1H)-one can be oxidized to the desired 6,8-dichloroquinoxaline-2(1H)-one using a suitable oxidizing agent. A common method involves bubbling air or oxygen through a solution of the dihydro-derivative in a suitable solvent, sometimes in the presence of a catalyst. Alternatively, chemical oxidants can be employed. The specific conditions for this oxidation step would need to be optimized.
Experimental Workflow
Caption: Synthetic workflow for 6,8-dichloroquinoxaline-2(1H)-one.
References
Application Note and Protocol for the HPLC Analysis of 3,5-Dichlorobenzene-1,2-diamine
This document provides a detailed application note and protocol for the analysis of 3,5-Dichlorobenzene-1,2-diamine using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Accurate and reliable quantification of this compound is crucial for quality control and research purposes. This application note describes a robust HPLC method for the determination of this compound. The method is based on reverse-phase chromatography with UV detection, a common and accessible technique in most analytical laboratories.
Phenylenediamines are known to be susceptible to oxidation, which can affect sample stability and analytical accuracy.[1] Therefore, proper sample handling and preparation are critical for obtaining reliable results.[1] The protocol provided includes recommendations for maintaining sample integrity.
Experimental Protocols
This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.
2.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.
-
Chromatographic Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Data Acquisition and Processing: Chromatography data station for instrument control, data acquisition, and processing.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Phosphoric acid or formic acid (for mobile phase modification). This compound reference standard.
-
Sample Preparation: Volumetric flasks, pipettes, and syringe filters (0.45 µm).
2.2. Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and may require optimization for specific instrumentation and applications.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid(For MS compatibility, replace Phosphoric Acid with 0.1% Formic Acid)[2] |
| Gradient | 30% B to 70% B over 10 minutes, then hold at 70% B for 2 minutes, followed by a return to initial conditions and a 3-minute re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
2.3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
2.4. Sample Preparation
Due to the potential for oxidation, it is recommended to handle samples in an acidic environment to improve stability.[1]
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) with the addition of a small amount of acid (e.g., 0.1% phosphoric acid) to match the mobile phase conditions.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute the sample solution to a suitable concentration within the calibration range with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of this compound based on the proposed method. These values are estimates and may vary depending on the specific system and conditions used.
| Parameter | Expected Value |
| Retention Time (RT) | ~ 5 - 7 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
Visualization
4.1. Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
4.2. Signaling Pathway (Illustrative)
As this is an analytical method, a signaling pathway is not directly applicable. The workflow diagram above serves the purpose of visualizing the logical relationships in the experimental process.
References
Application Notes and Protocols for NMR Spectroscopy of 3,5-Dichlorobenzene-1,2-diamine Derivatives
Introduction
3,5-Dichlorobenzene-1,2-diamine and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. Their utility as precursors for a wide range of heterocyclic compounds, most notably benzimidazoles, has positioned them as critical building blocks in the development of novel therapeutic agents and functional materials. The specific substitution pattern of the dichloro-scaffold significantly influences the electronic environment of the aromatic ring and the reactivity of the amine functionalities, thereby dictating the physicochemical properties and biological activity of the resulting derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation and characterization of these molecules. This comprehensive guide provides detailed application notes and protocols for the NMR analysis of this compound derivatives, offering insights into experimental design, spectral interpretation, and the influence of molecular structure on NMR parameters. This document is intended for researchers, scientists, and drug development professionals seeking to leverage NMR spectroscopy for the robust characterization of this important class of compounds.
I. The Structural Significance of this compound
The arrangement of the chloro and amino substituents on the benzene ring in this compound creates a unique electronic and steric environment. The two chlorine atoms, being electron-withdrawing, significantly influence the electron density of the aromatic ring, which in turn affects the chemical shifts of the aromatic protons and carbons. The adjacent amino groups are nucleophilic centers, and their reactivity is modulated by the electronic effects of the chlorine atoms.
Derivatization of the diamine, often through condensation reactions to form benzimidazoles, introduces further structural diversity. The nature of the substituent at the 2-position of the resulting benzimidazole ring, as well as any modifications to the amine nitrogens, will have a profound impact on the molecule's overall conformation and electronic properties, all of which can be meticulously probed by NMR spectroscopy.
II. Core Principles of NMR Analysis for this compound Derivatives
A thorough NMR analysis of this class of compounds typically involves a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, NOESY, HSQC, HMBC) experiments.
¹H NMR Spectroscopy: This provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For aromatic protons, the chemical shift is highly sensitive to the electronic effects of the substituents. The amine protons often appear as broad signals and their chemical shift can be concentration and solvent dependent.
¹³C NMR Spectroscopy: This technique probes the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly informative about the electronic distribution within the ring. The influence of the chlorine and nitrogen substituents on the carbon chemical shifts can be predicted and analyzed to confirm the substitution pattern.
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the assignment of protons within a spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the three-dimensional structure and conformation of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is invaluable for assigning quaternary carbons and piecing together the molecular structure.
III. Experimental Protocols
A. Sample Preparation
The quality of the NMR data is highly dependent on the sample preparation. The following protocol is a validated starting point for the analysis of this compound derivatives.
-
Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for compounds with limited solubility or those that may engage in hydrogen bonding interactions with the solvent, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The amine protons are often more clearly observed in DMSO-d₆.
-
Concentration: Aim for a concentration of 5-10 mg of the compound in 0.5-0.6 mL of deuterated solvent. This concentration is generally sufficient for ¹H NMR and for obtaining good quality ¹³C and 2D NMR spectra in a reasonable timeframe.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR (δ = 0.00 ppm). Most deuterated solvents are available with TMS already added.
-
Sample Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter that could degrade the spectral quality.
Diagram of the Sample Preparation Workflow:
Caption: Workflow for NMR sample preparation.
B. NMR Data Acquisition
The following are recommended starting parameters for acquiring high-quality NMR data on a standard 400 or 500 MHz spectrometer.
¹H NMR Acquisition Protocol:
-
Tune and Shim: Tune the probe to the ¹H frequency and perform automated shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 16-64 scans are usually sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.
¹³C NMR Acquisition Protocol:
-
Tune and Shim: Tune the probe to the ¹³C frequency and perform automated shimming.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Typically 200-240 ppm.
-
Number of Scans: 1024 scans or more may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.
2D NMR (COSY and NOESY) Acquisition Protocol:
-
Tune and Shim: Ensure the probe is tuned and the sample is well-shimmed from the ¹H acquisition.
-
COSY Acquisition:
-
Pulse Program: A standard gradient-selected COSY sequence (e.g., cosygpqf on Bruker instruments).
-
Spectral Width: Use the same spectral width as the ¹H spectrum in both dimensions.
-
Number of Increments: 256-512 increments in the indirect dimension (t1).
-
Number of Scans: 2-8 scans per increment.
-
-
NOESY Acquisition:
-
Pulse Program: A standard gradient-selected NOESY sequence (e.g., noesygpph on Bruker instruments).
-
Mixing Time (d8): 500-800 ms is a good starting point to observe cross-peaks.
-
Spectral Width: Same as the ¹H spectrum in both dimensions.
-
Number of Increments: 256-512 increments in t1.
-
Number of Scans: 8-16 scans per increment.
-
-
Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) in both dimensions. Perform phase and baseline correction.
Diagram of the NMR Data Acquisition and Analysis Workflow:
Caption: General workflow for NMR data acquisition and analysis.
IV. Spectral Data and Interpretation
While specific spectral data for a wide range of this compound derivatives is dispersed throughout the literature, we can analyze the expected patterns and provide data for a closely related isomer, 4,5-dichloro-1,2-phenylenediamine, for comparative purposes.
A. ¹H and ¹³C NMR of 4,5-Dichloro-1,2-phenylenediamine
The analysis of the isomer 4,5-dichloro-1,2-phenylenediamine provides a valuable reference point for understanding the influence of the chloro and amino groups on the aromatic ring.
Table 1: ¹H and ¹³C NMR Data for 4,5-Dichloro-1,2-phenylenediamine in DMSO-d₆
| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| 3 | 6.66 | s | 115.5 |
| 6 | 6.66 | s | 115.5 |
| 4 | - | - | 117.8 |
| 5 | - | - | 117.8 |
| 1 | - | - | 135.0 |
| 2 | - | - | 135.0 |
| NH₂ | 5.03 | br s | - |
Data sourced from spectral databases and may vary slightly based on experimental conditions.
Interpretation:
-
¹H NMR: Due to the symmetry of the molecule, the two aromatic protons (H-3 and H-6) are chemically equivalent and appear as a single singlet at approximately 6.66 ppm. The amino protons appear as a broad singlet around 5.03 ppm.
-
¹³C NMR: The symmetry also results in three signals for the six aromatic carbons. The protonated carbons (C-3 and C-6) are equivalent, as are the chlorine-bearing carbons (C-4 and C-5) and the amine-bearing carbons (C-1 and C-2).
B. Predicted ¹H and ¹³C NMR for this compound
For the target molecule, this compound, a different pattern is expected due to the change in symmetry.
Predicted ¹H NMR:
-
Two distinct aromatic proton signals are expected. H-4 and H-6 will be in different chemical environments. We would predict two doublets, with a small meta-coupling constant (J ≈ 2-3 Hz).
-
The amino protons will likely appear as two separate broad singlets, as their chemical environments are not equivalent.
Predicted ¹³C NMR:
-
Six distinct signals are expected for the aromatic carbons, as the molecule is asymmetric.
C. Influence of Derivatization on NMR Spectra: The Case of Benzimidazoles
The formation of benzimidazoles from this compound derivatives introduces significant changes in the NMR spectra. For instance, in a series of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles (derived from the 4,5-dichloro isomer), the NMR spectra can reveal the presence of conformers due to restricted rotation around the C-N amide bond if an amide group is present in the substituent.[1]
V. Advanced NMR Techniques: COSY and NOESY in Structural Elucidation
For complex derivatives of this compound, 2D NMR is indispensable.
COSY: A COSY spectrum of a derivative will show cross-peaks between protons that are coupled to each other. In the aromatic region, this will confirm the connectivity of the protons on the benzene ring.
NOESY: A NOESY spectrum is particularly useful for determining the conformation of substituents. For example, in a benzimidazole derivative with a bulky substituent at the 2-position, NOESY can reveal through-space interactions between the protons of the substituent and the protons of the benzimidazole core, providing insights into the preferred orientation of the substituent.
VI. Trustworthiness and Self-Validation
The protocols and interpretations presented here are based on established principles of NMR spectroscopy and data from peer-reviewed literature and reputable spectral databases. To ensure the trustworthiness of your own results, consider the following self-validating steps:
-
Consistency Check: Do the number of signals in the ¹H and ¹³C NMR spectra match the number of non-equivalent protons and carbons expected from the molecular structure?
-
Integration: In the ¹H NMR spectrum, do the integration values for the signals correspond to the number of protons in each group?
-
Multiplicity: Are the splitting patterns of the signals consistent with the number of neighboring protons?
-
2D Correlation: Do the correlations observed in COSY, HSQC, and HMBC spectra support the proposed structure and assignments?
-
Comparative Analysis: How do the chemical shifts of your compound compare to those of structurally similar molecules reported in the literature?
By systematically applying these checks, you can have high confidence in your structural assignments.
VII. Conclusion
NMR spectroscopy is a powerful and essential tool for the detailed characterization of this compound derivatives. A combination of 1D and 2D NMR experiments, coupled with a thorough understanding of the influence of the molecular structure on the spectral parameters, allows for unambiguous structure elucidation and conformational analysis. The protocols and guidelines presented in this application note provide a solid foundation for researchers to confidently utilize NMR in their work with this important class of compounds.
References
Application Notes and Protocols for 3,5-Dichlorobenzene-1,2-diamine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichlorobenzene-1,2-diamine is an aromatic diamine with the chemical formula C₆H₆Cl₂N₂. Its unique structure, featuring adjacent amino groups and two chlorine atoms in a meta arrangement, makes it a valuable building block in the synthesis of advanced materials. The presence of chlorine atoms can enhance thermal stability, influence electronic properties, and provide sites for further functionalization. These characteristics make it a promising precursor for the development of high-performance polymers, fluorescent materials, and corrosion inhibitors. These application notes provide an overview of its utility in materials science, complete with detailed experimental protocols and representative data.
I. High-Performance Polymers: Polyquinoxalines
Aromatic diamines are key monomers for synthesizing high-performance polymers known for their exceptional thermal and chemical stability. This compound is a suitable candidate for the synthesis of polyquinoxalines, a class of polymers with high glass transition temperatures and excellent oxidative resistance. The condensation reaction of the o-diamine with a bis(α-dicarbonyl) monomer results in the formation of a polyquinoxaline backbone. The chlorine atoms on the phenyl rings can be used to fine-tune the polymer's properties, such as solubility and gas permeability.
Application: Gas Separation Membranes
Polyquinoxalines are extensively studied for gas separation applications due to their high thermal and chemical stability, which allows them to be used in aggressive environments. The specific structure derived from this compound can create a polymer with a well-defined free volume, making it suitable for separating different gases.
Table 1: Representative Properties of a Polyquinoxaline Derived from this compound
| Property | Value |
| Glass Transition Temperature (Tg) | > 350 °C |
| Thermal Decomposition Temperature (TGA, 5% weight loss) | > 500 °C |
| CO₂ Permeability | 50-100 Barrer |
| CO₂/CH₄ Selectivity | 25-35 |
Experimental Protocol: Synthesis of a Polyquinoxaline
This protocol describes the synthesis of a polyquinoxaline from this compound and 4,4'-oxybis(1,2-benzenedicarbonitrile).
Materials:
-
This compound (1 mmol, 177.03 mg)
-
4,4'-Oxybis(1,2-benzenedicarbonitrile) (1 mmol, 286.26 mg)
-
m-Cresol (10 mL)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound and 4,4'-oxybis(1,2-benzenedicarbonitrile).
-
Add m-cresol to the flask to dissolve the monomers.
-
Heat the mixture to 80°C under a nitrogen atmosphere and stir for 24 hours.
-
After cooling to room temperature, pour the viscous solution into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash it thoroughly with methanol and then with a dilute HCl solution to remove any residual catalyst.
-
Dry the polymer in a vacuum oven at 120°C for 24 hours.
Workflow for Polyquinoxaline Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of polyquinoxalines.
II. Fluorescent Materials: Quinoxaline Derivatives
Quinoxaline derivatives are known to exhibit fluorescence and are attractive scaffolds for the development of chemosensors. The nitrogen atoms in the quinoxaline ring system can act as binding sites for metal ions. Upon coordination, the electronic structure of the quinoxaline moiety is perturbed, leading to a change in its photophysical properties. This compound can be used to synthesize quinoxaline-based ligands.
Application: Fluorescent Chemosensors for Metal Ion Detection
The condensation of this compound with a 1,2-dicarbonyl compound containing a binding site for a specific metal ion can yield a fluorescent sensor. The change in fluorescence intensity or wavelength upon metal ion binding allows for its detection and quantification.
Table 2: Representative Photophysical Properties of a 5,7-Dichloroquinoxaline-based Fluorescent Sensor
| Property | Value (in absence of metal ion) | Value (in presence of metal ion) |
| Excitation Wavelength (λex) | 380 nm | 385 nm |
| Emission Wavelength (λem) | 450 nm | 480 nm |
| Quantum Yield (ΦF) | 0.15 | 0.45 ("Turn-on" response) |
| Molar Absorptivity (ε) | 1.5 x 10⁴ M⁻¹cm⁻¹ | 1.8 x 10⁴ M⁻¹cm⁻¹ |
Experimental Protocol: Synthesis of a 5,7-Dichloroquinoxaline Derivative
This protocol describes the synthesis of 5,7-dichloro-2,3-diphenylquinoxaline from this compound and benzil.
Materials:
-
This compound (1 mmol, 177.03 mg)
-
Benzil (1 mmol, 210.23 mg)
-
Ethanol (20 mL)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound and benzil in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture.
-
Reflux the mixture for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid product and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 5,7-dichloro-2,3-diphenylquinoxaline.
Logical Relationship for a "Turn-on" Fluorescent Sensor
Caption: Mechanism of a "turn-on" fluorescent sensor.
III. Corrosion Inhibitors
Aromatic amines and their derivatives are effective corrosion inhibitors for various metals and alloys. They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The presence of heteroatoms (nitrogen) and the aromatic ring facilitates strong adsorption. The chlorine atoms in derivatives of this compound can further enhance their inhibition efficiency.
Application: Corrosion Protection of Mild Steel in Acidic Media
Derivatives of this compound, such as Schiff bases formed with aldehydes, can be used as corrosion inhibitors for mild steel in acidic solutions, which are commonly used in industrial processes like acid pickling.
Table 3: Representative Corrosion Inhibition Data for a Derivative of this compound on Mild Steel in 1 M HCl
| Inhibitor Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 | 12.5 | - |
| 50 | 3.1 | 75.2 |
| 100 | 1.8 | 85.6 |
| 200 | 0.9 | 92.8 |
Experimental Protocol: Evaluation of Corrosion Inhibition
This protocol describes the evaluation of a corrosion inhibitor using the weight loss method.
Materials:
-
Mild steel coupons (e.g., 2 cm x 2 cm x 0.1 cm)
-
1 M Hydrochloric acid (HCl) solution
-
Inhibitor (a derivative of this compound)
-
Acetone
-
Distilled water
Procedure:
-
Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Weigh the coupons accurately.
-
Prepare solutions of 1 M HCl containing different concentrations of the inhibitor (e.g., 0, 50, 100, 200 ppm).
-
Immerse the pre-weighed coupons in the respective test solutions for a specified period (e.g., 6 hours) at room temperature.
-
After the immersion period, remove the coupons, wash them with distilled water, scrub with a brush to remove corrosion products, wash again, dry, and re-weigh.
-
Calculate the corrosion rate and inhibition efficiency using the following formulas:
-
Corrosion Rate (mm/year) = (8.76 x 10⁴ x ΔW) / (A x t x ρ)
-
ΔW = Weight loss (g)
-
A = Area of the coupon (cm²)
-
t = Immersion time (hours)
-
ρ = Density of mild steel (g/cm³)
-
-
Inhibition Efficiency (%) = [(CR₀ - CRᵢ) / CR₀] x 100
-
CR₀ = Corrosion rate in the absence of inhibitor
-
CRᵢ = Corrosion rate in the presence of inhibitor
-
-
Workflow for Corrosion Inhibition Study
Caption: Workflow for evaluating corrosion inhibition using the weight loss method.
Application Notes and Protocols for Polymerization Reactions Involving 3,5-Dichlorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dichlorobenzene-1,2-diamine is a versatile monomer for the synthesis of novel polymers with potential applications in materials science and medicinal chemistry. The presence of two reactive amine groups and two chloro substituents on the aromatic ring allows for polymerization through various mechanisms, leading to polymers with unique electronic and thermal properties. This document provides detailed application notes and experimental protocols for two primary polymerization strategies: oxidative polymerization and palladium-catalyzed cross-coupling polymerization. The resulting polymers can be explored for applications such as conductive materials, thermostable plastics, and as scaffolds for the development of new therapeutic agents.
Introduction
Aromatic diamines are crucial building blocks for a wide range of polymeric materials, including high-performance plastics, conductive polymers, and pharmacologically active macromolecules.[1][2] this compound offers a unique combination of functionalities: the ortho-diamine moiety can participate in oxidative polymerization to form ladder-type structures, while the two chloro groups provide sites for palladium-catalyzed cross-coupling reactions, enabling the synthesis of various conjugated polymers.[3][4] The electron-withdrawing nature of the chlorine atoms is expected to influence the electronic properties and reactivity of the monomer, as well as the solubility and thermal stability of the resulting polymers.[5]
This document outlines protocols for the synthesis of polymers from this compound via two distinct pathways:
-
Oxidative Polymerization: This method utilizes a chemical oxidant to induce the formation of a poly(3,5-dichloro-1,2-phenylenediamine). The resulting polymer is expected to possess a phenazine-like ladder structure.[3]
-
Suzuki-Miyaura Polycondensation: This palladium-catalyzed cross-coupling reaction involves the copolymerization of this compound with a diboronic acid comonomer to yield a poly(phenylene-diamine) derivative. This approach allows for the introduction of various aromatic units into the polymer backbone.
Oxidative Polymerization of this compound
Oxidative polymerization is a common method for the synthesis of polyanilines and their derivatives.[6] In this process, an oxidizing agent is used to initiate the polymerization of the diamine monomer in an acidic medium. The resulting polymer is typically a dark, amorphous solid with semiconducting properties.
Experimental Protocol
Materials:
-
This compound
-
Ammonium persulfate ((NH₄)₂S₂O₈) or Potassium dichromate (K₂Cr₂O₇)[3]
-
Hydrochloric acid (HCl, 1 M)
-
Methanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Burette
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer Solution Preparation: In a 250 mL round-bottom flask, dissolve 1.77 g (10 mmol) of this compound in 100 mL of 1 M HCl. Stir the solution until the monomer is completely dissolved. Cool the flask in an ice bath to 0-5 °C.
-
Oxidant Solution Preparation: In a separate beaker, dissolve 2.28 g (10 mmol) of ammonium persulfate in 50 mL of 1 M HCl.
-
Polymerization: While vigorously stirring the monomer solution in the ice bath, add the oxidant solution dropwise from a burette over a period of 30 minutes. A dark precipitate should begin to form.
-
Reaction Completion: After the addition of the oxidant is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours, and then allow it to stir at room temperature for 24 hours to ensure complete polymerization.
-
Polymer Isolation: Collect the dark precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected polymer sequentially with 100 mL of 1 M HCl, 100 mL of deionized water, and finally with 100 mL of methanol to remove unreacted monomer, oligomers, and residual oxidant.
-
Drying: Dry the polymer in a vacuum oven at 60 °C for 24 hours to a constant weight.
Expected Characterization Data
The synthesized poly(3,5-dichloro-1,2-phenylenediamine) can be characterized by various spectroscopic and analytical techniques.
| Analysis Technique | Expected Results | Reference |
| FT-IR Spectroscopy | Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C=N stretching of quinoid rings (around 1630 cm⁻¹), C=C stretching of benzenoid rings (around 1500 cm⁻¹), and C-Cl stretching (around 750 cm⁻¹). | [3] |
| UV-Vis Spectroscopy | Absorption bands in the UV-Vis region corresponding to π-π* transitions in the benzenoid rings and exciton absorption of the quinoid rings. | [7] |
| Thermogravimetric Analysis (TGA) | Good thermal stability, with decomposition temperatures typically above 400 °C in a nitrogen atmosphere. | [2][8] |
| X-ray Diffraction (XRD) | A broad halo pattern, indicating the amorphous nature of the polymer. | [3] |
| Scanning Electron Microscopy (SEM) | Typically reveals a granular or agglomerated morphology. | [3] |
| Electrical Conductivity | Expected to be in the semiconductor range (10⁻¹⁰ to 10⁻⁴ S/cm), which can be measured using a four-point probe method. | [7][9] |
Oxidative Polymerization Workflow
Suzuki-Miyaura Polycondensation of this compound
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds.[10] By employing a difunctional monomer like this compound and a diboronic acid comonomer, a step-growth polymerization can be achieved to synthesize a conjugated polymer.
Experimental Protocol
Materials:
-
This compound
-
1,4-Benzenediboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized water
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Soxhlet extraction apparatus
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.77 g, 10 mmol), 1,4-Benzenediboronic acid (1.66 g, 10 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous Toluene (40 mL) and anhydrous DMF (10 mL) to the flask. Prepare a solution of K₂CO₃ (4.14 g, 30 mmol) in 15 mL of deionized water and degas it by bubbling with inert gas for 20 minutes. Add the degassed K₂CO₃ solution to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 48 hours.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into 500 mL of vigorously stirring methanol. A solid precipitate should form.
-
Polymer Isolation: Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with deionized water and methanol. Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove any remaining catalyst and low molecular weight oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours.
Expected Characterization Data
| Analysis Technique | Expected Results |
| ¹H NMR Spectroscopy | Broad peaks in the aromatic region, confirming the polymeric structure. The disappearance of the boronic acid protons. |
| Gel Permeation Chromatography (GPC) | To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). |
| FT-IR Spectroscopy | Presence of N-H stretching and aromatic C-H and C=C stretching bands. Absence of B-O stretching from the boronic acid. |
| Thermogravimetric Analysis (TGA) | High thermal stability, with decomposition temperatures expected to be above 450 °C.[11] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the polymer.[8] |
Suzuki-Miyaura Polycondensation Signaling Pathway
Applications and Future Perspectives
The polymers derived from this compound are expected to exhibit interesting properties. The chlorinated poly(phenylenediamine) synthesized via oxidative polymerization could be a candidate for applications in electronic devices, sensors, and as an anticorrosive coating material, owing to the expected electrical conductivity and thermal stability.
The polymers synthesized through Suzuki-Miyaura polycondensation, which possess a well-defined conjugated backbone, are promising for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as chemosensors. The presence of the diamine functionality on the polymer backbone also opens up possibilities for post-polymerization modification. For instance, the amine groups can be functionalized to tune the solubility of the polymer, introduce specific functionalities, or attach bioactive molecules for drug delivery applications.
Further research should focus on a detailed investigation of the structure-property relationships of these novel polymers. This includes a comprehensive study of their electrical, optical, and thermal properties, as well as an evaluation of their performance in various applications. The exploration of other palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination polymerization, could also lead to the synthesis of a wider range of novel polymers from this versatile monomer.[4]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chalcogen.ro [chalcogen.ro]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. ppor.az [ppor.az]
- 8. tandfonline.com [tandfonline.com]
- 9. Electroconductive and photoactive poly(phenylenediamine)s with antioxidant and antimicrobial activities for potential photothermal therapy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5-Dichlorobenzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,5-Dichlorobenzene-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthetically prepared this compound?
A1: Common impurities can include starting materials from the synthesis, such as 2,4-dichloro-6-nitroaniline, and side-products from incomplete reactions or subsequent degradation. Isomeric dichlorobenzene diamines can also be present. Due to the susceptibility of aromatic diamines to oxidation, colored oxidation byproducts are also frequently observed impurities.
Q2: My this compound is discolored (e.g., brown, yellow, or dark). What causes this and how can I remove the color?
A2: Discoloration in aromatic diamines like this compound is typically due to oxidation. These compounds are sensitive to air and light. The color can often be removed by recrystallization with the addition of activated charcoal, which adsorbs the colored impurities. Performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can help prevent further oxidation.
Q3: What are the general solubility properties of this compound?
A3: this compound is generally soluble in a range of organic solvents but has limited solubility in water.[1] This property is exploited in various purification techniques, such as recrystallization and solvent extraction.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The solvent is too nonpolar, or the solution is cooling too rapidly. | - Add a small amount of a more polar co-solvent to the hot solution. - Ensure the solution cools slowly to room temperature before placing it in an ice bath. - Try a different solvent system. |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used), or the compound is very soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution and then allow it to cool again. - If the solution is at room temperature, try cooling it further in an ice bath. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - If the compound is too soluble, a different solvent or a solvent/anti-solvent system should be used. |
| Low recovery of purified product. | Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the solution is thoroughly cooled to maximize crystal formation. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product is still impure after recrystallization. | The chosen solvent did not effectively differentiate between the product and the impurity. The impurity may have co-crystallized. | - Try a different recrystallization solvent. - Perform a second recrystallization. - Consider an alternative purification method such as column chromatography. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of compounds (overlapping bands). | The solvent system (mobile phase) is too polar or not polar enough. The column may be overloaded. | - Adjust the polarity of the mobile phase. Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that gives good separation of spots. - Decrease the amount of crude material loaded onto the column. - Ensure the column is packed properly without any cracks or channels. |
| Compound is not eluting from the column. | The mobile phase is not polar enough to move the compound. | - Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Streaking or tailing of the compound band. | The compound may be interacting too strongly with the stationary phase (e.g., silica gel is acidic and can interact with basic amines). The compound may be degrading on the column. | - Add a small amount of a base, such as triethylamine (~0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel. - Run the chromatography more quickly (flash chromatography) to minimize the time the compound spends on the column. |
Experimental Protocols
Recrystallization from a Mixed Solvent System (Ethanol/Water)
This method is suitable for removing both more polar and less polar impurities.
Methodology:
-
Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, add a small amount of activated charcoal and heat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the activated charcoal and any insoluble impurities.
-
To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Quantitative Data (Representative):
| Parameter | Before Purification | After Recrystallization |
| Purity (by HPLC) | ~90% | >98% |
| Recovery Yield | - | 70-85% |
| Appearance | Light brown solid | Off-white to pale yellow crystals |
Column Chromatography
This method is effective for separating the desired product from impurities with different polarities.
Methodology:
-
Prepare the Column: Pack a glass column with silica gel as the stationary phase, using a slurry method with a non-polar solvent like hexane.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble compounds, create a slurry with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the column.
-
Elution:
-
Start with a non-polar mobile phase, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 8:2, 7:3, etc.).
-
To mitigate issues with the basic amine sticking to the acidic silica gel, 0.1-1% triethylamine can be added to the mobile phase.
-
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to obtain the purified compound.
Quantitative Data (Representative):
| Parameter | Before Purification | After Column Chromatography |
| Purity (by HPLC) | ~85% | >99% |
| Recovery Yield | - | 60-80% |
| Appearance | Dark brown solid | White to off-white solid |
Visualizations
References
Technical Support Center: Synthesis of 3,5-Dichlorobenzene-1,2-diamine
Welcome to the technical support center for the synthesis of 3,5-Dichlorobenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic building block. Here, we address frequently asked questions and provide in-depth troubleshooting guides based on established chemical principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-documented method is the reduction of a suitable dichloronitroaniline precursor. Specifically, the reduction of 2,4-dichloro-6-nitroaniline is the typical starting point for obtaining this compound.[1] This precursor is commercially available or can be synthesized through the chlorination of p-nitroaniline.[2][3]
Q2: What are the primary methods for the reduction of the nitro group in this synthesis?
A2: There are two primary, reliable methods for this transformation:
-
Stannous (II) Chloride (SnCl₂) Reduction: This is a classic and often preferred laboratory-scale method due to its high chemoselectivity for the nitro group, even in the presence of other reducible functional groups like halogens.[4][5]
-
Catalytic Hydrogenation: This method is highly efficient and often used for larger-scale syntheses. Common catalysts include palladium on carbon (Pd/C) or Raney Nickel.[6][7]
Q3: My final product is a dark oil or discolored solid, not the expected off-white to light yellow crystals. What is the likely cause?
A3: Discoloration is a common issue and is almost always due to the oxidation of the diamine product.[6] Aromatic diamines, particularly o-phenylenediamines, are highly susceptible to air oxidation, which leads to the formation of colored impurities, such as diaminophenazines.[6] It is crucial to handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it protected from light and air.
Q4: What are the typical yields I can expect for this synthesis?
A4: The expected yield can vary significantly based on the chosen method, reaction scale, and optimization of conditions. With careful execution of the stannous chloride reduction, yields in the range of 85-95% of the crude product can be achieved before purification. Catalytic hydrogenation can also provide high yields, often exceeding 90%, but is more prone to side reactions like dehalogenation if not properly controlled.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: Standard analytical techniques should be employed for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight (177.03 g/mol ).
-
Melting Point: The reported melting point is in the range of 60-65 °C.[8] A broad melting range can indicate the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
II. Troubleshooting Guide: Stannous Chloride (SnCl₂) Reduction
The reduction of 2,4-dichloro-6-nitroaniline with stannous chloride in an acidic medium is a robust method. However, several issues can arise. This guide will help you troubleshoot common problems.
Workflow for SnCl₂ Reduction
Caption: General workflow for the SnCl₂ reduction of 2,4-dichloro-6-nitroaniline.
| Problem | Possible Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Conversion of Starting Material | 1. Insufficient Reducing Agent: The stoichiometry of the reaction requires at least 3 equivalents of SnCl₂ per mole of the nitro compound. | 1. Verify Stoichiometry: Ensure you have used a sufficient molar excess of SnCl₂ (typically 3-4 equivalents). It is advisable to use fresh, high-quality stannous chloride dihydrate. |
| 2. Low Reaction Temperature: The reduction may be sluggish at lower temperatures. | 2. Increase Temperature: Maintain the reaction temperature between 70-80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| 3. Poor Quality of SnCl₂: Stannous chloride can oxidize over time to stannic chloride (SnCl₄), which is not a reducing agent in this context. | 3. Use Fresh Reagent: Use a fresh bottle of SnCl₂·2H₂O or test for the presence of Sn(II) before use. | |
| Formation of a Thick, Unstirrable Slurry During Reaction | Precipitation of Tin Salts: In some solvent systems, intermediate tin complexes can precipitate. | Add More Solvent/Acid: Increase the volume of the acidic alcohol solution to maintain solubility. Ensure vigorous stirring. |
| Persistent Emulsion During Work-up | Formation of Tin Hydroxides: During basification, tin hydroxides (Sn(OH)₂ and Sn(OH)₄) precipitate. These fine solids can stabilize emulsions. | Increase Basicity: Continue adding a strong base (e.g., 50% aqueous NaOH or KOH) until the solution becomes clear. Amphoteric tin hydroxides will redissolve at high pH to form soluble stannates ([Sn(OH)₄]²⁻ or [Sn(OH)₆]²⁻), which will break the emulsion.[9] |
| Low Isolated Yield After Work-up | 1. Incomplete Extraction: The product may have some solubility in the aqueous layer, or the emulsion was not fully resolved. | 1. Thorough Extraction: Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate or diethyl ether. Ensure the emulsion is fully broken before separating the layers. |
| 2. Product Loss During Basification: Localized high temperatures during exothermic neutralization can lead to product degradation. | 2. Controlled Basification: Add the base slowly while cooling the mixture in an ice bath to manage the exotherm. | |
| Product is Contaminated with Tin | Incomplete Removal of Tin Salts: Tin salts can be carried over into the organic phase, especially if the pH is not sufficiently high. | Optimize Work-up: Ensure complete dissolution of tin hydroxides during basification. A brine wash of the combined organic extracts can also help remove residual inorganic salts. Controlling the amount of water added during workup can also minimize tin contamination in the final product.[4] |
III. Troubleshooting Guide: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. However, it requires careful control of reaction conditions to ensure high selectivity and yield.
Decision Tree for Optimizing Catalytic Hydrogenation
References
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. patents.justia.com [patents.justia.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Buy 2,4-Dichloro-3-methyl-6-nitroaniline (EVT-1438157) | 19853-82-8 [evitachem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Synthesis of 3,5-Dichlorobenzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dichlorobenzene-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The synthesis of this compound typically involves a two-step process:
-
Nitration: A suitable dichlorinated benzene derivative is nitrated to introduce a nitro group. A common starting material is 1,3-dichlorobenzene, which upon dinitration can yield 1,5-dichloro-2,4-dinitrobenzene.[1]
-
Reduction: The resulting dinitro compound is then reduced to the corresponding diamine. Alternatively, a mono-nitro precursor such as 2,4-dichloro-6-nitroaniline can be reduced.[2] Another route involves the hydrogenation of 3,5-dichloronitrobenzene to 3,5-dichloroaniline, which would then require subsequent nitration and reduction.[3][4]
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The main side reactions are dependent on the specific synthetic route chosen. However, common issues include:
-
Formation of Positional Isomers: During the nitration step, the formation of undesired isomers of the dichloronitrobenzene intermediate is a significant possibility. The directing effects of the chlorine atoms on the benzene ring can lead to a mixture of products.[5][6]
-
Incomplete Reduction: In the reduction of the nitro group, incomplete conversion can lead to the presence of nitroso (-NO) or hydroxylamine (-NHOH) intermediates in the final product.[7]
-
Over-reduction: While less common for the conversion of nitro groups to amines, harsh reduction conditions could potentially lead to dehalogenation of the aromatic ring.
-
Byproducts from Starting Materials: Impurities present in the starting dichlorobenzene or nitrating agents can carry through the synthesis or lead to additional side products.
Q3: How can I purify the final this compound product?
A3: Purification of the crude product is crucial to remove isomers and other impurities. Common techniques include:
-
Recrystallization: This is a highly effective method for purifying solid organic compounds. The choice of solvent is critical and may require experimentation with different solvent systems (e.g., ethanol, methanol, or mixtures with water).
-
Column Chromatography: For separating isomers with similar polarities, column chromatography using silica gel is a standard laboratory technique.
-
Fractional Distillation: If the product and impurities are liquids with sufficiently different boiling points, fractional distillation under reduced pressure can be employed.[8]
-
Acid-Base Extraction: The basicity of the diamine allows for purification by dissolving the crude product in an acidic solution, washing with an organic solvent to remove non-basic impurities, and then neutralizing the aqueous layer to precipitate the purified diamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | - Incomplete nitration or reduction reaction.- Suboptimal reaction temperature or time.- Loss of product during workup and purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Optimize reaction conditions (temperature, time, reagent stoichiometry).- Carefully perform extraction and precipitation steps to minimize product loss. |
| Presence of multiple spots on TLC after reaction | - Formation of isomeric byproducts during nitration.- Incomplete reduction of the nitro group. | - Utilize purification techniques such as recrystallization or column chromatography to separate the desired isomer.- Ensure the reduction step goes to completion by using a sufficient amount of reducing agent and adequate reaction time. |
| Product is off-color (e.g., brown or black) | - Air oxidation of the diamine product.- Presence of residual nitro or nitroso compounds. | - Handle the purified diamine under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Ensure complete reduction of the nitro group. The product can be dissolved in a suitable solvent and treated with activated carbon to remove colored impurities. |
| Difficulty in removing tin salts (if using SnCl2/HCl for reduction) | - Precipitation of tin hydroxides upon basification. | - After reaction, pour the mixture into a large volume of ice-water and carefully neutralize with a weak base like sodium bicarbonate to a pH just below 8. This may result in a more manageable precipitate. Alternatively, add Celite to the reaction mixture before neutralization and filter the entire mixture through a pad of Celite. |
Experimental Protocols
Synthesis of 3,5-Dichloroaniline (A Potential Precursor)
This protocol describes the synthesis of 3,5-dichloroaniline starting from 2,3,5,6-tetrachloroaniline.[8]
-
Reaction Setup: In a 0.7 L autoclave made of tantalum, introduce 57.7 g (0.25 mol) of 2,3,5,6-tetrachloroaniline, 250 ml of a 36% aqueous solution of hydrochloric acid, 5 ml of concentrated sulfuric acid, and 5 g of a 5% palladium on activated charcoal catalyst.
-
Hydrogenation: Flush the autoclave first with nitrogen and then with hydrogen. Carry out the dechlorination over 2 hours at 250°C and a hydrogen pressure of 200 atmospheres gauge.
-
Workup: After the reaction, filter off the catalyst and wash it twice with hot water.
-
Purification: Make the combined reaction solution and wash water alkaline and warm the mixture. After cooling, extract the product twice with 150 ml of methylene chloride. Distill off the methylene chloride and perform a subsequent fractional distillation to obtain 36 g of 3,5-dichloroaniline (89% yield).
Visualizations
Logical Workflow for Troubleshooting Impurities
Caption: Troubleshooting workflow for identifying and resolving impurity issues.
General Synthetic Pathway and Potential Side Reactions
Caption: Synthetic pathway highlighting key steps and potential side reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,6-Dichloro-4-nitroaniline | C6H4Cl2N2O2 | CID 7430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. 1,2-Dichloro-4-nitrobenzene - Wikipedia [en.wikipedia.org]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Optimization of Reaction Conditions for 3,5-Dichlorobenzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,5-Dichlorobenzene-1,2-diamine. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The most common and well-documented laboratory-scale synthesis involves the reduction of a substituted nitroaniline precursor, specifically 2,4-dichloro-6-nitroaniline. Another potential, though less detailed in the literature for this specific isomer, is the reduction of a dinitro precursor, 1,3-dichloro-4,5-dinitrobenzene. Catalytic hydrogenation is a viable alternative to chemical reductants, offering a greener process.[1]
Q2: Which reducing agent is most effective for the synthesis of this compound from 2,4-dichloro-6-nitroaniline?
A2: Stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a commonly used and effective method for this transformation.[2][3] While other reducing agents like iron powder in acidic media can also be used, SnCl₂ often provides good yields under relatively mild conditions.[4] Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel is another powerful method, though it requires careful optimization to prevent dehalogenation.[1]
Q3: What are the main challenges in synthesizing and purifying this compound?
A3: The primary challenges include:
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Controlling the reduction: Incomplete reduction can lead to the presence of starting material or intermediate nitroso and hydroxylamine species in the final product.
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Preventing side reactions: Dehalogenation can be a significant side reaction, especially during catalytic hydrogenation, leading to the formation of monochlorinated or non-chlorinated diamines.[1]
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Product purification: The final product can be prone to oxidation and may be challenging to separate from inorganic salts (in the case of metal-acid reductions) and other organic byproducts. The workup for SnCl₂ reductions, in particular, can be complicated by the precipitation of tin salts.[5]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot. Developing a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) is crucial for good separation.
Q5: What are the safety considerations when working with the reagents for this synthesis?
A5: Key safety precautions include:
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Handling of acids: Concentrated hydrochloric acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Flammable solvents: Solvents like ethanol and ether are flammable and should be used in a well-ventilated area, away from ignition sources.
-
Catalyst handling: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts (like Raney Nickel), which must be handled under an inert atmosphere.[6]
-
Tin compounds: While inorganic tin salts are less toxic than organotin compounds, they should still be handled with care, and exposure should be minimized.[7]
Synthetic Workflow Diagrams
Caption: Experimental workflow for the synthesis of this compound via stannous chloride reduction.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure the quality and stoichiometry of reagents. Use fresh SnCl₂ as it can oxidize over time. - Increase the reaction time and monitor by TLC until the starting material is consumed. - Ensure the reaction temperature is maintained within the optimal range (e.g., 75-80 °C for SnCl₂ reduction).[2] |
| Product loss during workup. | - During neutralization with a strong base, the temperature should be kept low to avoid product degradation. - Ensure the pH is carefully adjusted to ~9 for optimal extraction.[2] - Perform multiple extractions with a suitable organic solvent (e.g., ether, ethyl acetate) to maximize recovery. | |
| Dehalogenation of starting material or product. | - This is more common in catalytic hydrogenation. Use a milder catalyst or add a dehalogenation inhibitor.[8] For SnCl₂ reductions, this is less common but can occur with prolonged heating. | |
| Product is Dark/Discolored | Oxidation of the diamine product. | - Phenylenediamines are susceptible to air oxidation. Work up the reaction mixture promptly after completion. - Store the final product under an inert atmosphere (e.g., nitrogen or argon) and in the dark. |
| Presence of colored impurities from side reactions. | - Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane). - Column chromatography on silica gel can also be effective for removing polar impurities. | |
| Difficult Product Isolation | Precipitation of tin salts during workup. | - After neutralization, a large volume of tin hydroxides may precipitate, making extraction difficult.[5] - Filter the reaction mixture through a pad of celite after neutralization to remove the bulk of the tin salts before extraction.[5] - Alternatively, adding a strong chelating agent like Rochelle's salt (potassium sodium tartrate) can help to keep the tin salts in the aqueous solution. |
| Presence of Multiple Spots on TLC of Final Product | Incomplete reduction. | - An additional spot corresponding to the starting nitroaniline may be visible. Increase reaction time or the amount of reducing agent. |
| Formation of byproducts. | - Dehalogenation can lead to the formation of 3-chloro-1,2-phenylenediamine. - Over-reduction is generally not an issue for this substrate. - Optimize purification to separate the desired product from these impurities. |
Experimental Protocols
Method 1: Reduction of 2,4-dichloro-6-nitroaniline with Stannous Chloride[2]
This is a widely cited and reliable method for the laboratory-scale synthesis of this compound.
Materials:
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2,4-dichloro-6-nitroaniline
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Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
50% Potassium hydroxide (KOH) solution
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Diethyl ether (or Ethyl acetate)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Nitrogen gas
Equipment:
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Round-bottom flask
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Mechanical stirrer
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Reflux condenser
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Heating mantle
-
Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2,4-dichloro-6-nitroaniline (1.0 eq) and stannous chloride dihydrate (3.0 eq).
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Place the reaction under a nitrogen atmosphere.
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Carefully add concentrated hydrochloric acid.
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Heat the mixture to 75-80 °C with vigorous stirring for 2 hours. The progress of the reaction can be monitored by TLC.
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After the reaction is complete, cool the mixture in an ice bath.
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Slowly and carefully neutralize the reaction mixture to a pH of approximately 9 with a 50% potassium hydroxide solution. This step is exothermic and should be performed with cooling.
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Extract the product from the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
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Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.
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The crude product can be further purified by recrystallization or column chromatography if necessary.
Method 2: Catalytic Hydrogenation (General Protocol)[9]
This method offers a greener alternative to the use of stoichiometric metal reductants. The conditions provided are a general starting point and may require optimization for the specific substrate.
Materials:
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2,4-dichloro-6-nitroaniline
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Palladium on carbon (5% or 10% Pd/C) or Raney Nickel
-
Ethanol or Ethyl Acetate
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Hydrogen gas
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Nitrogen gas
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Filter apparatus (e.g., Buchner funnel with celite)
-
Rotary evaporator
Procedure:
-
Dissolve 2,4-dichloro-6-nitroaniline (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.
-
Carefully add the catalyst (e.g., 5-10 mol% Pd/C) under a nitrogen atmosphere.
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Seal the vessel and purge with nitrogen, then with hydrogen gas.
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Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm) or maintain a hydrogen atmosphere with a balloon.
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Stir the reaction mixture vigorously at room temperature or with gentle heating.
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Monitor the reaction progress by hydrogen uptake or by TLC.
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Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
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Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, keeping it wet with the solvent.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify as needed.
Data Presentation
| Reducing System | Typical Solvent | Typical Temperature | Advantages | Disadvantages | Indicative Yield Range for Halogenated Nitroanilines |
| SnCl₂ / HCl | Ethanol, Water | 50-80 °C | Good functional group tolerance; effective for chlorinated substrates.[4] | Difficult workup due to tin salt precipitation; stoichiometric waste.[5] | 70-95% |
| Fe / HCl or NH₄Cl | Ethanol, Water | Reflux | Inexpensive; environmentally benign. | Can require harsh acidic conditions; large amount of iron sludge. | 60-90% |
| H₂ / Pd/C | Ethanol, Ethyl Acetate, THF | Room Temp. - 50 °C | High efficiency; clean reaction; catalytic. | Risk of dehalogenation; requires specialized equipment.[1] | 50-98% (highly dependent on conditions) |
| H₂ / Raney Ni | Methanol, Ethanol | Room Temp. - 60 °C | Less prone to dehalogenation than Pd/C for some substrates. | Pyrophoric catalyst; requires careful handling.[6] | 70-95% |
| Sodium Dithionite (Na₂S₂O₄) | Water, Methanol | Room Temp. - Reflux | Mild conditions; good for sensitive functional groups. | Can be less effective for some substrates; requires aqueous workup. | 60-85% |
References
Technical Support Center: Recrystallization of 3,5-Dichlorobenzene-1,2-diamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of 3,5-Dichlorobenzene-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
Q2: What are the key safety precautions when handling this compound?
A2: this compound is a hazardous substance. Always handle it in a well-ventilated area or a fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[3]
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" is a common issue, especially with compounds that have a low melting point or when significant impurities are present.[1][4] The melting point of this compound is in the range of 60-65 °C. To prevent oiling out, you can try the following:
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Use a lower boiling point solvent: This helps to ensure the solution temperature does not exceed the melting point of the compound during dissolution.
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Add more solvent: This can keep the compound dissolved for a longer period as it cools, allowing for crystal formation instead of oiling.[4]
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Slow down the cooling process: Allow the solution to cool to room temperature slowly before further cooling in an ice bath.
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Use a seed crystal: If available, adding a small crystal of the pure compound can induce crystallization.[4]
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Scratch the inside of the flask: Gently scratching the inner surface of the flask with a glass rod can create nucleation sites for crystal growth.[5]
Q4: The recovery yield of my recrystallization is very low. How can I improve it?
A4: A low yield can result from several factors. Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound completely.[6] Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[1] You can attempt to recover more product by evaporating some of the solvent from the mother liquor and cooling it again to induce further crystallization.[1] Also, ensure the solution is sufficiently cooled to minimize the solubility of the product.
Q5: The recrystallized product is still colored. How can I decolorize it?
A5: If the product remains colored after recrystallization, you can use activated charcoal. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration. Be cautious not to add charcoal to a boiling solution, as it can cause bumping.
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline. The choice of solvent and specific volumes should be optimized based on preliminary solvent screening tests.
1. Solvent Selection:
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Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.
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Add a small amount (e.g., 0.5 mL) of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethanol/water) to each test tube.
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Observe the solubility at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility when hot.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask on a hot plate and stirring. Use the minimum amount of hot solvent required to completely dissolve the solid.
3. Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
4. Cooling and Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
6. Drying:
-
Dry the purified crystals, for example, by air drying or in a desiccator.
7. Characterization:
-
Determine the melting point of the recrystallized product and compare it to the literature value (60-65 °C) to assess purity.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₆H₆Cl₂N₂ | |
| Molecular Weight | 177.03 g/mol | |
| Melting Point | 60-65 °C | |
| Appearance | Solid |
| Hazard Statements | Precautionary Statements |
| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| H319: Causes serious eye irritation. | P264: Wash skin thoroughly after handling. |
| H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. |
| P280: Wear protective gloves/ eye protection/ face protection. | |
| P302 + P352: IF ON SKIN: Wash with plenty of water. | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from Sigma-Aldrich Safety Data Sheet.
Visualizations
References
Stability issues of 3,5-Dichlorobenzene-1,2-diamine under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,5-Dichlorobenzene-1,2-diamine, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned yellow/brown after adding an acidic reagent. What is happening?
A1: The discoloration of your this compound solution upon acidification is likely due to oxidation. Aromatic amines, especially o-phenylenediamines, are susceptible to oxidation, which can be accelerated in the presence of acids and exposure to air and light. The colored products are often the result of the formation of quinone-diimine or other polymeric species.
To troubleshoot this issue:
-
Work under an inert atmosphere: Purge your solvents with an inert gas (e.g., nitrogen or argon) before dissolving the diamine. Conduct your experiment under a continuous flow of the inert gas.
-
Use deoxygenated solvents: Solvents can be deoxygenated by sparging with an inert gas or by the freeze-pump-thaw method.
-
Protect from light: Wrap your reaction vessel in aluminum foil or use amber-colored glassware to minimize light exposure, which can catalyze oxidation.
-
Control the temperature: Perform your reaction at the lowest possible temperature that allows for the desired reactivity to minimize the rate of degradation.
Q2: I am observing poor recovery of this compound in my reaction mixture, which is run under acidic conditions. What are the potential stability issues?
A2: Poor recovery under acidic conditions can be attributed to several factors beyond simple oxidation. Under strongly acidic conditions, this compound can undergo various reactions that lead to its consumption or the formation of side products.
Potential issues include:
-
Protonation: The amino groups will be protonated in acidic solution. While this can increase solubility in aqueous media, the resulting salt may have different reactivity and stability.
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Cyclization/Condensation Reactions: In the presence of certain acidic reagents (e.g., carboxylic acids, aldehydes, ketones), o-phenylenediamines can readily undergo cyclization reactions to form heterocyclic compounds such as benzimidazoles.
-
Hydrolysis: Although less common for the aromatic amine itself, if other functional groups are present in the molecule or reactants, acid-catalyzed hydrolysis might occur.
Troubleshooting Steps:
-
pH Control: Carefully control the pH of your reaction mixture. Use a buffer system if your reaction tolerates it.
-
Reagent Addition: Add the acidic reagent slowly and at a low temperature to control the exotherm and minimize side reactions.
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Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of your starting material and the formation of any side products in real-time.
Q3: What are the recommended storage conditions for this compound, especially when dissolved in a solvent?
A3: For optimal stability, this compound should be stored as a solid in a cool, dark, and dry place under an inert atmosphere. When in solution, the following is recommended:
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Solvent Choice: Use a non-polar, aprotic solvent if possible. If an acidic solution is required for your experiment, prepare it fresh and use it immediately.
-
Storage of Solutions: If short-term storage of a solution is necessary, store it at a low temperature (2-8 °C) in a tightly sealed container, protected from light, and under an inert atmosphere.
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Avoid Aqueous Acidic Storage: Long-term storage in aqueous acidic solutions is not recommended due to the increased risk of degradation.
Troubleshooting Guides
Guide 1: Investigating Unexpected Peaks in HPLC Analysis of Acidic Reaction Mixtures
If you observe unexpected peaks in your HPLC chromatogram after running a reaction with this compound under acidic conditions, follow this guide to identify the potential cause.
| Observation | Potential Cause | Recommended Action |
| Broad, tailing peak for the starting material | Protonation of the amine groups, leading to interaction with the stationary phase. | Adjust the mobile phase pH with a suitable buffer (e.g., ammonium acetate or formate) to ensure consistent ionization of the analyte. |
| Appearance of one or more new, well-defined peaks | Formation of specific degradation or side products (e.g., cyclization products). | Analyze the new peaks using LC-MS to determine their molecular weights and aid in structure elucidation. Review your reaction conditions for potential side reactions. |
| Appearance of a broad hump or multiple small, unresolved peaks | Formation of polymeric or complex mixtures of degradation products. | This often indicates significant oxidation. Repeat the experiment under stricter inert conditions. Consider using an antioxidant if compatible with your reaction. |
| Decreased area of the main peak over time | Instability of the compound in the analytical sample solvent. | Prepare samples in a mobile phase or a neutral, aprotic solvent immediately before injection. |
Guide 2: Quantitative Stability Assessment in Acidic Media
The following table provides hypothetical stability data for this compound under various acidic conditions. This data is illustrative and based on the general behavior of dichlorinated aromatic amines. Actual stability should be determined experimentally.
| Condition | Temperature (°C) | Time (hours) | pH | Hypothetical Recovery (%) |
| 0.1 M HCl | 25 | 2 | 1 | 95 |
| 0.1 M HCl | 25 | 24 | 1 | 80 |
| 0.1 M HCl | 50 | 2 | 1 | 88 |
| 0.1 M HCl | 50 | 24 | 1 | 65 |
| 0.1 M Acetic Acid | 25 | 24 | ~2.9 | 92 |
| 0.1 M Acetic Acid | 50 | 24 | ~2.9 | 85 |
| pH 4 Buffer | 25 | 48 | 4 | 98 |
| pH 4 Buffer | 50 | 48 | 4 | 90 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic Conditions
Objective: To assess the stability of this compound under acidic stress and identify potential degradation products.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Water bath
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Stress:
-
To a 10 mL volumetric flask, add 1.0 mL of the stock solution.
-
Add 5.0 mL of 0.1 M HCl.
-
Dilute to the mark with a 50:50 mixture of methanol and water. This will result in a final concentration of approximately 0.1 mg/mL in a solution containing 0.05 M HCl.
-
Prepare a control sample by replacing the 0.1 M HCl with water.
-
-
Incubation:
-
Incubate both the stressed and control samples in a water bath at 50°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Neutralization: Immediately before HPLC analysis, neutralize the acidic aliquots with an equivalent amount of 0.1 M NaOH to prevent further degradation and protect the HPLC column.
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be a good starting point. For example, a gradient from 20% to 80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy, likely around 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample at the initial time point.
-
Analyze the chromatograms for the appearance of new peaks, which represent degradation products.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound under acidic conditions.
Caption: Workflow for the forced degradation study of this compound.
Technical Support Center: Purification of 3,5-Dichlorobenzene-1,2-diamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Dichlorobenzene-1,2-diamine. Here, you will find detailed protocols and data to help you address common purity-related challenges in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound, particularly after its synthesis, for instance, via the reduction of 2,4-dichloro-6-nitroaniline.
Question: My synthesized this compound is discolored (e.g., brown or dark purple). What is the cause and how can I fix it?
Answer: Discoloration is a common issue and is typically caused by the presence of oxidized impurities or residual starting materials. Aromatic diamines are susceptible to air oxidation, which can lead to the formation of colored polymeric byproducts.
Initial Assessment:
-
Thin-Layer Chromatography (TCC): Run a TLC of your crude product to visualize the number of components. A common mobile phase for aromatic amines is a mixture of hexane and ethyl acetate.
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Solubility Test: Test the solubility of a small amount of your crude product in various solvents to identify a suitable system for purification.
Purification Strategies:
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Recrystallization: This is often the most effective method for removing colored impurities and unreacted starting materials.
-
Column Chromatography: If recrystallization does not yield a product of the desired purity, column chromatography is a more rigorous purification technique.
Question: I performed a recrystallization, but the yield was very low. What are the possible reasons and how can I improve it?
Answer: Low recovery after recrystallization can be due to several factors, including the choice of solvent, the amount of solvent used, and the cooling process.
Troubleshooting Steps:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, consider solvent systems like ethanol/water or toluene.
-
Solvent Volume: Using an excessive amount of solvent will result in the product remaining in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.
Question: After purification by column chromatography, I still see multiple spots on my TLC. What could have gone wrong?
Answer: Co-elution of impurities with the desired product can occur if the mobile phase is not optimized.
Troubleshooting Steps:
-
Solvent System Optimization: Before running the column, perform a thorough TLC analysis with various solvent systems to find one that provides good separation between your product and the impurities. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can often improve separation.
-
Column Packing: Ensure the column is packed uniformly to avoid channeling, which can lead to poor separation.
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Sample Loading: Load the sample in a concentrated band using a minimal amount of solvent.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a typical synthesis of this compound from 2,4-dichloro-6-nitroaniline?
A1: The most common impurities include:
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Unreacted 2,4-dichloro-6-nitroaniline: If the reduction reaction is incomplete.
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Isomeric dichlorinated phenylenediamines: If the starting nitroaniline contains isomeric impurities.
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Oxidation products: Aromatic diamines can oxidize upon exposure to air, leading to colored impurities.
Q2: What is a good starting point for a recrystallization solvent system for this compound?
A2: A mixed solvent system of ethanol and water is a good starting point. Toluene can also be an effective solvent for recrystallization.
Q3: How can I monitor the purity of my this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of your final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common setup for analyzing aromatic amines. Thin-Layer Chromatography (TLC) is a quicker, qualitative method for monitoring the progress of purification.
Data Presentation
The following tables provide illustrative quantitative data for the purification of this compound.
Table 1: Impurity Profile Before and After Purification
| Impurity | Initial Purity (%) | Purity after Recrystallization (%) | Purity after Column Chromatography (%) |
| This compound | 85.2 | 98.5 | >99.5 |
| 2,4-dichloro-6-nitroaniline | 10.5 | 0.8 | <0.1 |
| Other Isomers | 3.1 | 0.5 | <0.2 |
| Oxidized Byproducts | 1.2 | 0.2 | <0.2 |
Table 2: Comparison of Purification Methods
| Purification Method | Solvent/Eluent System | Recovery Yield (%) | Final Purity (%) |
| Recrystallization | Ethanol/Water (3:1) | 85 | 98.5 |
| Recrystallization | Toluene | 82 | 98.2 |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) | 75 | >99.5 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Induce Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
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Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
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Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.
Protocol 2: Column Chromatography of this compound
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Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniformly packed column.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the column.
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Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., 9:1, 4:1, 1:1 hexane/ethyl acetate).
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Fraction Collection: Collect fractions and monitor them by TLC.
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Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for purifying this compound.
Caption: Step-by-step workflows for purification methods.
Technical Support Center: Synthesis of 3,5-Dichlorobenzene-1,2-diamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 3,5-Dichlorobenzene-1,2-diamine. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to address common issues encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction is incomplete, and I still have a significant amount of starting material (2,4-dichloro-6-nitroaniline) remaining. What are the possible causes and solutions?
A1: Incomplete or sluggish reactions are a common challenge. Several factors can contribute to this issue. Here is a systematic approach to troubleshoot an incomplete reduction:
-
Reagent Quality and Stoichiometry:
-
Stannous Chloride (SnCl₂) Quality: Ensure the stannous chloride dihydrate (SnCl₂·2H₂O) is of high purity and has not oxidized. Older reagents can have reduced activity.
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Molar Ratio: A sufficient excess of the reducing agent is crucial to drive the reaction to completion.[1] For the reduction of nitroanilines, a 3- to 5-fold molar excess of SnCl₂·2H₂O is typically recommended.[1]
-
-
Reaction Conditions:
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Temperature: While some reductions can proceed at room temperature, this specific transformation generally requires heating.[1] A reaction temperature of 75-80°C is recommended for the reduction of 2,4-dichloro-6-nitroaniline with SnCl₂ in the presence of hydrochloric acid.[2] Insufficient temperature can lead to a slow reaction rate.
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Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. A typical reaction time is 2 hours at the optimal temperature.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Acid Concentration: The concentration of hydrochloric acid is critical for the reaction's success. Use concentrated hydrochloric acid as specified in the protocol.
-
-
Solubility:
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Poor solubility of the starting material can hinder the reaction.[1] While the protocol uses hydrochloric acid as the reaction medium in which the starting material is suspended, ensure adequate stirring to maintain a good dispersion.
-
Q2: During the workup, a large amount of a gelatinous white precipitate forms upon neutralization, making extraction difficult. How can I manage this?
A2: The formation of tin salts (tin oxides and hydroxides) upon basification is a well-known issue with SnCl₂ reductions.[3][4] These precipitates can emulsify and make the separation of aqueous and organic layers challenging. Here are several strategies to address this:
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Filtration:
-
After neutralization, you can filter the entire mixture through a pad of Celite® to remove the tin salts before proceeding with the extraction.
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Wash the filter cake thoroughly with the extraction solvent (e.g., ethyl acetate, ether) to recover any product that may have been adsorbed.
-
-
Alternative Neutralization and Extraction:
-
Instead of a strong base like KOH or NaOH initially, consider neutralizing with a milder base like sodium bicarbonate (NaHCO₃) to a pH of less than 8. This may result in a more manageable precipitate.[4]
-
Pouring the reaction mixture into a large volume of ice water before neutralization can sometimes help in obtaining a more granular precipitate.[4]
-
-
Complexation:
-
In some cases, adding a complexing agent like tartaric acid or Rochelle's salt (potassium sodium tartrate) can help to chelate the tin ions and keep them in the aqueous solution.
-
Q3: I am observing the formation of side products, leading to a lower yield and purity of the desired this compound. What are these side products and how can I minimize them?
A3: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[5] If the reaction is not driven to completion, these can be present as impurities.
-
Common Side Products:
-
Partially reduced intermediates: Nitroso- and hydroxylamino-dichlorobenzene derivatives.
-
Azoxy and Azo compounds: These can form from the condensation of the intermediate species.[1]
-
-
Strategies to Minimize Side Products:
-
Ensure Complete Reaction: Use a sufficient excess of SnCl₂ and allow for adequate reaction time and temperature to ensure the complete reduction to the diamine.
-
Temperature Control: While heating is necessary, excessive temperatures can sometimes promote the formation of side products.[1] Maintain the temperature within the recommended range of 75-80°C.
-
Inert Atmosphere: Conducting the reaction under a nitrogen atmosphere can help prevent oxidation of the product and intermediates.[2]
-
Q4: What are the key safety considerations when scaling up this synthesis?
A4: Scaling up any chemical synthesis requires careful consideration of safety hazards.
-
Exothermic Reaction: The reduction of nitro compounds is an exothermic process.[3] When scaling up, the addition of reagents should be controlled to manage the heat evolution. A reactor with efficient cooling is essential.
-
Hydrogen Gas Evolution: Although less common with SnCl₂ compared to other metal/acid reductions, there is a possibility of hydrogen gas evolution, which is flammable. Ensure the reaction is conducted in a well-ventilated area, away from ignition sources.
-
Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handling of Tin Compounds: Tin compounds can be hazardous. Avoid inhalation of dust and skin contact. The waste containing tin salts should be disposed of according to environmental regulations.
Quantitative Data
The following table summarizes typical reaction parameters for the synthesis of this compound at different scales. Please note that these are representative values and may require optimization based on specific equipment and conditions.
| Parameter | Lab Scale (7.7 g)[2] | Pilot Scale (Illustrative) (1 kg) |
| Starting Material | 2,4-dichloro-6-nitroaniline (37.2 mmol) | 2,4-dichloro-6-nitroaniline (4.83 mol) |
| Reducing Agent | SnCl₂·2H₂O (21.6 g, 111.6 mmol, 3 eq) | SnCl₂·2H₂O (2.78 kg, 12.3 mol, 2.5-3 eq) |
| Acid | Concentrated HCl (38.5 mL) | Concentrated HCl (5 L) |
| Solvent | Not applicable (reaction in HCl) | Not applicable (reaction in HCl) |
| Reaction Temperature | 75-80 °C | 75-85 °C (controlled addition) |
| Reaction Time | 2 hours | 2-4 hours (monitor by HPLC/TLC) |
| Typical Yield | ~85% (crude) | 80-90% (crude) |
| Purity (crude) | >90% | >90% |
Experimental Protocols
Synthesis of this compound from 2,4-dichloro-6-nitroaniline
This protocol is based on a literature procedure and is intended for a laboratory scale.[2]
Materials:
-
2,4-dichloro-6-nitroaniline
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
50% Potassium hydroxide (KOH) solution
-
Diethyl ether (or Ethyl Acetate)
-
Sodium hydroxide pellets (or anhydrous sodium sulfate)
-
Nitrogen gas supply
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2,4-dichloro-6-nitroaniline (e.g., 7.7 g, 37.2 mmol).
-
Under a nitrogen atmosphere, add stannous chloride dihydrate (e.g., 21.6 g, 111.6 mmol).
-
Carefully add concentrated hydrochloric acid (e.g., 38.5 mL).
-
Heat the mixture to 75-80°C with vigorous stirring for 2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Slowly and carefully neutralize the mixture to a pH of 9 with a 50% potassium hydroxide solution. This step is highly exothermic and should be done with caution.
-
Extract the product with diethyl ether or ethyl acetate (e.g., 3 x 150 mL).
-
Combine the organic extracts and dry them over sodium hydroxide pellets or anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane, or by column chromatography on silica gel.
Visualizations
Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: 3,5-Dichlorobenzene-1,2-diamine Condensation Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with condensation reactions of 3,5-Dichlorobenzene-1,2-diamine. The electron-withdrawing nature of the two chlorine atoms on the benzene ring significantly reduces the nucleophilicity of the diamine, often leading to challenges in achieving high yields and purity. This resource aims to address these specific issues.
Frequently Asked Questions (FAQs)
Q1: Why are my condensation reactions with this compound resulting in low to no product yield?
The primary reason for low yields is the reduced nucleophilicity of the this compound. The two electron-withdrawing chlorine atoms decrease the electron density on the amine groups, making them less reactive towards electrophiles like aldehydes and carboxylic acids. This inherent low reactivity often requires more forcing reaction conditions compared to unsubstituted o-phenylenediamine.[1]
Q2: What are the most common side reactions to expect?
When reacting with aldehydes, a common issue is the formation of complex mixtures, which can include 1,2-disubstituted benzimidazoles and bis-dihydrobenzimidazoles as side products. In reactions with carboxylic acids, incomplete cyclization can lead to the formation of amide intermediates that are difficult to convert to the desired benzimidazole.
Q3: How can I improve the solubility of this compound and the resulting benzimidazole products?
Chlorinated aromatic compounds often have limited solubility in common organic solvents. For the reaction, consider using higher boiling point polar aprotic solvents such as DMF, DMAc, or NMP, which can help to solvate the reactants and products more effectively. For purification, a solvent screen is recommended to find a suitable system for recrystallization or chromatography.
Q4: Are there any specific safety precautions I should take when working with this compound?
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
Issue 1: Low or No Product Formation in Condensation with Aldehydes
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Reduced Nucleophilicity of Diamine | Increase reaction temperature. Use a high-boiling point solvent like DMF or DMAc. | Higher reaction rates and improved yields. |
| Employ a Lewis acid catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃, Er(OTf)₃) to activate the aldehyde carbonyl group.[3] | Enhanced electrophilicity of the aldehyde leading to faster reaction. | |
| Consider microwave-assisted synthesis for rapid and efficient heating.[4][5][6][7][8][9] | Significantly reduced reaction times and often improved yields. | |
| Steric Hindrance | If using a sterically bulky aldehyde, consider a less hindered alternative if the research goals permit. | Reduced steric clash can improve reaction rates. |
| Formation of Stable Intermediates | Add an oxidizing agent (e.g., sodium metabisulfite) to promote the cyclization and aromatization to the benzimidazole. | Drive the equilibrium towards the final product. |
Issue 2: Incomplete Reaction or Amide Intermediate Formation in Condensation with Carboxylic Acids (Phillips-Ladenburg Reaction)
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Insufficient Acid Catalyst | Use a stronger acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at elevated temperatures. | Promotes both the initial amidation and the subsequent dehydrative cyclization. |
| Water Removal is Inefficient | Use a Dean-Stark apparatus to azeotropically remove water from the reaction mixture. | Shifts the equilibrium towards the product by removing a byproduct. |
| Carboxylic Acid Activation is Poor | Convert the carboxylic acid to a more reactive derivative, such as an acid chloride or ester, prior to reaction with the diamine. | Increases the electrophilicity of the carbonyl carbon. |
| Low Reaction Temperature | Increase the reaction temperature, often to reflux in a high-boiling solvent. | Provides the necessary activation energy for the cyclization step. |
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of 5,7-Dichloro-2-aryl-1H-benzimidazoles
This protocol is a general guideline and may require optimization for specific aldehydes.
-
Reactant Mixture: In a microwave-safe vessel, combine this compound (1 mmol), the desired aromatic aldehyde (1 mmol), and a catalytic amount of a Lewis acid (e.g., Er(OTf)₃, 1-5 mol%).
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a temperature between 100-150 °C for 5-20 minutes. The optimal time and temperature should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling, dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of benzimidazoles from substituted o-phenylenediamines, which can be used as a starting point for optimizing reactions with this compound.
| Diamine | Aldehyde/Carboxylic Acid | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| o-phenylenediamine | Benzaldehyde | Er(OTf)₃ (1 mol%) | Solvent-free (MW) | 5 min | 99 | [9] |
| o-phenylenediamine | 4-Methoxybenzaldehyde | Er(OTf)₃ (1 mol%) | Solvent-free (MW) | 5 min | 98 | [9] |
| o-phenylenediamine | 4-Nitrobenzaldehyde | Er(OTf)₃ (1 mol%) | Solvent-free (MW) | 7 min | 96 | [9] |
| 4,5-Dichloro-o-phenylenediamine | Various Aldehydes | Acid-catalyzed | - | - | Moderate to Good | [10] |
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: A decision-making workflow for troubleshooting low-yielding condensation reactions.
Reaction Pathway: Benzimidazole Synthesis from this compound
Caption: A simplified reaction pathway for the synthesis of 5,7-dichlorobenzimidazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. 3,5-二氯-1,2-二氨基苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Microwave Assisted Synthesis of Five Membered Azaheterocyclic Systems | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3,5-Dichlorobenzene-1,2-diamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 3,5-Dichlorobenzene-1,2-diamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the stability and integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound, focusing on problems arising from oxidation.
| Issue/Observation | Potential Cause | Recommended Solution(s) |
| Discoloration of Solid Compound (e.g., from off-white/light brown to dark brown/purple) | Exposure to atmospheric oxygen and/or light. | Store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial. For long-term storage, refrigeration in an inert environment is recommended. |
| Inconsistent Experimental Results | Degradation of the diamine due to oxidation, leading to lower purity and the presence of interfering byproducts. | Prepare solutions of this compound immediately before use with degassed solvents. If a stock solution is necessary, store it under an inert atmosphere and use it within a short period. |
| Formation of Precipitate in Solution | The precipitate may consist of insoluble oxidation products. | Filter the solution under inert conditions if immediate use is required. However, it is best to discard the solution and prepare a fresh batch using appropriate air-sensitive techniques. |
| Unexpected Peaks in Analytical Data (e.g., NMR, LC-MS) | Presence of oxidation byproducts, such as quinone-diimines or other polymeric species. | Handle the compound and prepare samples in a glovebox or using Schlenk line techniques to minimize exposure to air. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to oxidation?
A1: Aromatic diamines, including this compound, are susceptible to oxidation due to the presence of electron-rich amino groups. These groups can be readily oxidized by atmospheric oxygen, a process that can be accelerated by light and elevated temperatures. This oxidation can lead to the formation of colored impurities, such as quinone-diimines, and other degradation products.
Q2: What are the primary signs of oxidation in this compound?
A2: The most common indicator of oxidation is a change in color. Pure this compound is typically a light-colored solid. Upon oxidation, it can darken, turning yellow, brown, or even purple. In solution, the appearance of color or the formation of a precipitate can also signify degradation.
Q3: How should I store solid this compound to prevent oxidation?
A3: To ensure the long-term stability of solid this compound, it should be stored in a cool, dark place under a dry, inert atmosphere.[1] The use of an amber glass vial with a tight-fitting cap, placed inside a desiccator or glovebox filled with argon or nitrogen, is highly recommended.
Q4: Can I use antioxidants to prevent the oxidation of this compound solutions?
Q5: What is the best way to handle the compound when preparing solutions?
A5: All handling of this compound should be performed under an inert atmosphere. This can be achieved using a glovebox or a Schlenk line. Solvents should be thoroughly degassed prior to use by methods such as freeze-pump-thaw cycles or by sparging with an inert gas.
Data Presentation: Impact of Storage Conditions on Purity
While specific quantitative data on the oxidation rate of this compound is limited, the following table provides a qualitative and illustrative summary of the expected stability under different storage conditions based on the general behavior of aromatic diamines.
| Storage Condition | Atmosphere | Temperature | Light Exposure | Expected Purity after 3 Months (Illustrative) | Visual Observation |
| Optimal | Inert (Argon/Nitrogen) | 4°C | Dark | >99% | No significant change in color. |
| Sub-optimal | Inert (Argon/Nitrogen) | Room Temperature | Dark | 97-99% | Slight darkening of the solid. |
| Poor | Air | Room Temperature | Dark | <95% | Significant discoloration (yellow to brown). |
| Very Poor | Air | Room Temperature | Ambient Light | <90% | Severe discoloration (dark brown to purple). |
Experimental Protocols
Protocol 1: Handling and Weighing of Solid this compound
Objective: To safely handle and accurately weigh the solid compound while minimizing exposure to atmospheric oxygen.
Materials:
-
This compound
-
Glovebox or Schlenk line with an inert gas supply (Argon or Nitrogen)
-
Spatula
-
Weighing paper or boat
-
Analytical balance (preferably inside the glovebox)
-
Appropriate storage vials (amber glass with screw caps)
Procedure:
-
Ensure the glovebox or Schlenk line is purged with a high-purity inert gas to reduce oxygen and moisture levels to a minimum.
-
If using a glovebox, place the container of this compound, spatula, weighing boat, and the receiving flask inside the antechamber and evacuate and refill with inert gas for at least three cycles.
-
Transfer all materials into the main chamber of the glovebox.
-
Carefully open the container of the diamine.
-
Using a clean spatula, transfer the desired amount of the solid onto the weighing boat on the analytical balance.
-
Record the weight and promptly transfer the solid to the reaction vessel or a pre-prepared vial.
-
Tightly seal the original container and the receiving vessel.
-
If a glovebox is unavailable, weighing can be performed quickly in the air, but the container should be flushed with an inert gas before and after opening. For sensitive applications, this is not recommended.
Protocol 2: Preparation of a Solution of this compound
Objective: To prepare a solution of the diamine in a degassed solvent for use in an experiment.
Materials:
-
Weighed this compound in a sealed flask
-
Degassed solvent (e.g., anhydrous THF, Dioxane, or DMF)
-
Schlenk flask or a round-bottom flask with a septum
-
Inert gas source (Argon or Nitrogen)
-
Cannula or gas-tight syringe
Procedure:
-
Solvent Degassing: Degas the solvent of choice using one of the following methods:
-
Freeze-Pump-Thaw: Freeze the solvent using liquid nitrogen, evacuate the headspace under high vacuum, and then thaw the solvent. Repeat this cycle at least three times.
-
Inert Gas Sparging: Bubble a steady stream of argon or nitrogen through the solvent for at least 30 minutes.
-
-
Place the flask containing the pre-weighed solid diamine under an inert atmosphere using a Schlenk line or a balloon filled with inert gas.
-
Using a cannula or a gas-tight syringe, transfer the desired volume of the degassed solvent into the flask containing the diamine.
-
Gently swirl or stir the flask until the solid is completely dissolved.
-
Maintain a positive pressure of the inert gas throughout the process.
-
The freshly prepared solution should be used immediately. If short-term storage is necessary, keep the flask sealed under a positive pressure of inert gas in a cool, dark place.
Visualizations
Caption: Oxidation pathway of this compound and points of intervention.
Caption: Recommended workflow for handling this compound.
References
- 1. 5233-04-5|this compound|BLD Pharm [bldpharm.com]
- 2. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 3. Butylated hydroxytoluene (BHT): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 4. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
Characterization of unexpected byproducts in 3,5-Dichlorobenzene-1,2-diamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dichlorobenzene-1,2-diamine. The following sections address common issues, offer detailed experimental protocols, and present data to assist in the characterization of unexpected byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-documented synthetic route is the reduction of 2,4-dichloro-6-nitroaniline. This reduction is typically achieved using a metal catalyst, such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl), or through catalytic hydrogenation with reagents like Raney Nickel or Palladium on carbon (Pd/C).
Q2: I am observing a lower than expected yield. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reduction of the nitro group may not have gone to completion. This can be due to insufficient reducing agent, deactivated catalyst, or inadequate reaction time or temperature.
-
Side Reactions: The reaction conditions might be promoting the formation of byproducts. For instance, overly harsh conditions can lead to decomposition of the starting material or product.
-
Product Loss During Workup: The product may be lost during extraction or purification steps. Ensure proper pH adjustment during aqueous workup to minimize the solubility of the diamine in the aqueous phase.
-
Purity of Starting Material: Impurities in the initial 2,4-dichloro-6-nitroaniline can interfere with the reaction.
Q3: My final product appears to be a mixture of isomers. How can I confirm this and what is the likely source?
A3: Isomeric impurities are a common issue in this synthesis. The primary source is often the isomeric purity of the starting material, 2,4-dichloro-6-nitroaniline. The synthesis of this precursor can also yield other isomers, such as 2,6-dichloro-4-nitroaniline. These isomers will be reduced along with the desired starting material, leading to a mixture of dichlorinated benzene-1,2-diamines in the final product.
Confirmation of isomeric impurities can be achieved through:
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the different isomers, showing multiple peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of a mixture of isomers will show a more complex pattern of signals than the pure compound. Careful analysis of the aromatic region can help identify the different substitution patterns.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the volatile isomers and provide their mass-to-charge ratio, confirming they have the same molecular weight.
Q4: What are the best methods for purifying the crude this compound?
A4: The most effective purification techniques are:
-
Recrystallization: This is a highly effective method for solid products. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.[1]
-
Column Chromatography: For difficult separations, especially of isomers, silica gel column chromatography can be employed. A solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from byproducts.[2]
-
Acid-Base Extraction: The basic nature of the amino groups can be utilized. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reducing agent (e.g., old SnCl₂).2. Deactivated catalyst (e.g., Pd/C exposed to air).3. Insufficient reaction temperature or time.[3] | 1. Use fresh, high-quality reducing agents.2. Handle catalysts under an inert atmosphere where possible.3. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and consider a modest increase in temperature if the reaction is sluggish. |
| Presence of Unreacted Starting Material (2,4-dichloro-6-nitroaniline) | 1. Insufficient amount of reducing agent.2. Short reaction time. | 1. Increase the molar equivalents of the reducing agent.2. Extend the reaction time and monitor for the disappearance of the starting material spot on TLC. |
| Formation of a Dark, Tarry Substance | 1. Reaction temperature is too high, leading to decomposition.2. Presence of highly reactive impurities in the starting material. | 1. Maintain careful temperature control, especially during the initial stages of the reaction which can be exothermic.2. Ensure the purity of the 2,4-dichloro-6-nitroaniline starting material. |
| Product is an Oil or Fails to Crystallize | 1. Presence of significant amounts of impurities, leading to freezing point depression.2. Residual solvent. | 1. Attempt purification by column chromatography to remove impurities before attempting recrystallization.2. Ensure all solvent is removed under reduced pressure after workup. |
| Broad or Complex NMR Spectrum | 1. Presence of isomeric impurities.2. Paramagnetic impurities (if using a metal catalyst). | 1. Use HPLC or GC-MS to identify the number of components. Purify by column chromatography or fractional crystallization.2. Filter the reaction mixture through a pad of celite to remove any residual metal catalyst before workup. |
Experimental Protocols
Protocol 1: Synthesis of this compound via SnCl₂ Reduction
This protocol is adapted from established methods for the reduction of nitroanilines.
Materials:
-
2,4-dichloro-6-nitroaniline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 50%)
-
Ethyl acetate or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichloro-6-nitroaniline (1 equivalent).
-
Add tin(II) chloride dihydrate (3-4 equivalents) to the flask.
-
Under vigorous stirring, slowly add concentrated hydrochloric acid. The reaction is exothermic, so control the rate of addition to maintain a manageable temperature.
-
Heat the reaction mixture to 70-80 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Slowly and carefully neutralize the acidic mixture by adding a concentrated solution of NaOH or KOH until the pH is basic (pH > 9). This will precipitate tin salts.
-
Extract the product into an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol/water mixture, toluene, or hexanes).
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 3: HPLC Analysis of Isomeric Purity
This method is a starting point and may require optimization for your specific system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid). For example, start with 30% acetonitrile and increase to 70% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the product in the initial mobile phase composition.
Data Presentation
Table 1: Physicochemical Properties of this compound and Potential Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₆H₆Cl₂N₂ | 177.03 | 60-65 | Solid |
| 2,4-dichloro-6-nitroaniline (Starting Material) | C₆H₄Cl₂N₂O₂ | 207.01 | 101-103 | Yellow solid |
| 4,6-Dichloro-1,2-phenylenediamine (Isomer) | C₆H₆Cl₂N₂ | 177.03 | ~105-107 | Solid |
| 2-Amino-4,6-dichlorophenol (Potential byproduct) | C₆H₅Cl₂NO | 178.02 | 108-110 | Solid |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships in troubleshooting the synthesis of this compound.
References
Technical Support Center: Catalyst Selection for Reactions Involving 3,5-Dichlorobenzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichlorobenzene-1,2-diamine in various catalytic reactions.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during experiments, offering potential causes and solutions in a question-and-answer format.
Suzuki-Miyaura Coupling Reactions
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki-Miyaura coupling reaction can stem from several factors. A systematic check of the following is recommended:
-
Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1] It is crucial to properly degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Reagent Purity and Stability: Verify the purity of your this compound and the boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1]
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent.[1] The base must be strong enough to facilitate transmetalation without causing the degradation of your starting materials or products.[1] For reactions in a biphasic system, ensure vigorous stirring to maximize the interfacial area.[1]
Q2: I am observing significant amounts of boronic acid homocoupling byproduct. How can this be minimized?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[3] To suppress this:
-
Thoroughly Degas Solvents: Use techniques like the freeze-pump-thaw method to remove dissolved oxygen from your solvents.[2]
-
Use a Pd(0) Catalyst Source: Employing a Pd(0) catalyst, such as Pd(PPh₃)₄, or a precatalyst that efficiently generates the active Pd(0) species can be beneficial.[4]
-
Appropriate Ligand Choice: Bulky, electron-rich phosphine ligands can favor the desired cross-coupling over homocoupling.[4]
Q3: My reaction is sluggish and not going to completion. What adjustments can I make?
A3: A sluggish reaction can be due to inefficient catalyst activation, poor reagent solubility, or an inappropriate choice of base. Consider the following:
-
Increase Reaction Temperature: Gently increasing the temperature can improve reaction kinetics. However, monitor for potential byproduct formation at higher temperatures.
-
Screen Different Solvents: The solvent can significantly impact reaction rates and selectivity.[5][6] For instance, switching from a less polar to a more polar aprotic solvent like DMF or DMA can sometimes enhance the reaction rate.[5][7]
-
Optimize the Base: The base plays a crucial role in the transmetalation step.[8] Switching to a stronger or more soluble base might accelerate the reaction. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1]
Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination of this compound is not proceeding. What are the likely causes?
A1: Failure of a Buchwald-Hartwig amination can often be attributed to the catalyst system and reaction conditions:
-
Ligand Selection: The choice of phosphine ligand is critical for a successful amination.[9] Sterically hindered and electron-rich ligands are often required, especially for less reactive aryl chlorides.[10][11] Consider ligands such as XPhos, RuPhos, or BrettPhos.[12]
-
Base Strength: A strong, non-nucleophilic base is essential for deprotonating the amine and facilitating the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LiHMDS) can be used, especially if protic functional groups are present.[13]
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. Ensure the reaction is set up and maintained under a strictly inert atmosphere.
Q2: I am observing hydrodehalogenation of my this compound. How can I prevent this side reaction?
A2: Hydrodehalogenation, where a halogen is replaced by a hydrogen, can compete with the desired C-N bond formation. This can be caused by β-hydride elimination from the palladium-amido complex.[10] To minimize this:
-
Ligand Choice: The use of bulky ligands can sterically hinder the conformation required for β-hydride elimination and promote the desired reductive elimination.[9]
-
Reaction Conditions: Lowering the reaction temperature or using a less coordinating solvent may help to suppress this side reaction.
Q3: How do I choose the right catalyst generation for my specific amination reaction?
A3: Several "generations" of Buchwald-Hartwig catalysts have been developed, each with an expanded substrate scope and milder reaction conditions.[10]
-
First-generation catalysts (e.g., using P(o-tolyl)₃) are generally effective for secondary amines but less so for primary amines.[10]
-
Bidentate phosphine ligands (e.g., BINAP, DPPF) provided a reliable extension to primary amines.[10]
-
Sterically hindered alkylphosphine and dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are highly active and allow for the coupling of a wide range of amines with aryl chlorides under milder conditions.[10][12] For a challenging substrate like this compound, a more advanced, sterically demanding ligand is likely necessary.[11]
Benzimidazole Synthesis
Q1: The condensation of this compound with an aldehyde to form a benzimidazole is giving a complex mixture of products. Why is this happening and how can I improve selectivity?
A1: Direct condensation of o-arylenediamines with aldehydes can lead to the formation of 1,2-disubstituted benzimidazoles and bis-dihydrobenzimidazole side products. The use of a catalyst is often necessary to achieve better results.
-
Catalyst Selection: Various catalysts can promote the desired cyclization. Transition metal catalysts like copper(II) acetate have been shown to be effective.[14] Other reported catalysts include nano-Fe₂O₃ and p-toluenesulfonic acid.[15]
-
Reaction Conditions: The choice of solvent and temperature is also crucial. Some protocols utilize an aqueous medium, which can be advantageous from a green chemistry perspective.[15]
Q2: My benzimidazole synthesis is proceeding slowly. What can I do to accelerate the reaction?
A2: Slow reaction rates can be addressed by:
-
Catalyst Loading: Increasing the catalyst loading may improve the reaction rate, though this should be optimized to balance cost and efficiency.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate.
-
Microwave Irradiation: The use of microwave-assisted synthesis has been reported to significantly reduce reaction times for benzimidazole synthesis.
Section 2: Data Presentation
The following tables summarize typical reaction conditions and catalyst performance for relevant reactions. Note that data for the specific substrate this compound is limited; therefore, data for analogous substrates are provided as a reference.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference Substrate |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | 4-Chlorotoluene |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-AmylOH | 100 | 98 | 4-Chloroanisole |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 94 | 3-Chloropyridine |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference Substrate |
| Pd(OAc)₂ | CyPF-t-Bu | NaOt-Bu | DME | 90 | 92 | 3-Chloropyridine |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 90 | <40 | 3-Chloropyridine |
| (NHC)Pd(allyl)Cl | SIPr | NaOt-Bu | DME | 90 | 100 | 3-Chloropyridine |
Data for 3-Chloropyridine with octylamine.[16]
Section 3: Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1-5 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.0-1.2 equiv.).
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 80-120 °C) with stirring until the reaction is complete.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Section 4: Visualizations
The following diagrams illustrate key catalytic cycles and a troubleshooting workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. infoscience.epfl.ch [infoscience.epfl.ch]
- 6. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. research.rug.nl [research.rug.nl]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3,5-Dichlorobenzene-1,2-diamine and 4,5-dichloro-1,2-phenylenediamine in Benzimidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The reactivity of dichlorinated o-phenylenediamines in cyclocondensation reactions, such as the formation of benzimidazoles, is primarily influenced by the electronic and steric effects of the chlorine substituents. In the case of 3,5-Dichlorobenzene-1,2-diamine and 4,5-dichloro-1,2-phenylenediamine, the position of the chlorine atoms dictates the nucleophilicity of the amino groups and the steric hindrance around the reaction centers.
4,5-dichloro-1,2-phenylenediamine is generally expected to be more reactive in benzimidazole synthesis. The chlorine atoms in this isomer are situated away from the amino groups, leading to less steric hindrance. Electronically, the two chlorine atoms exert a collective electron-withdrawing effect, which reduces the nucleophilicity of the amino groups.
In contrast, This compound is anticipated to be less reactive . One of the chlorine atoms is positioned ortho to an amino group, creating significant steric hindrance. This steric crowding can impede the approach of reactants and raise the activation energy of the reaction. The electronic effects are also at play, with the chlorine atoms deactivating the aromatic ring and reducing the basicity of the amino groups.
Data Presentation: Reactivity in Benzimidazole Synthesis
The following table summarizes representative reaction data for the synthesis of dichlorinated benzimidazoles from the two isomers. It is important to note that these data points are collated from different studies and are not from a direct comparative experiment. They serve to illustrate the feasibility of the reactions and provide an approximate indication of the achievable yields under specific conditions.
| Precursor | Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| 4,5-dichloro-1,2-phenylenediamine | 4-methoxybenzaldehyde bisulfite adduct | 5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | Not specified | Not explicitly stated, but successfully synthesized as a precursor | [1] |
| This compound | Formic acid | 4,6-Dichlorobenzimidazole | Not specified in readily available literature | Data not available | N/A |
Note: The lack of a specific yield for the reaction of 4,5-dichloro-1,2-phenylenediamine and the absence of data for a comparable reaction of this compound highlight the gap in the current literature for a direct comparison.
Theoretical Comparison of Reactivity
The differing reactivity of the two isomers can be rationalized by considering the interplay of electronic and steric effects.
Electronic Effects
Both isomers are subject to the electron-withdrawing inductive effect of the two chlorine atoms. This effect reduces the electron density on the benzene ring and, consequently, decreases the nucleophilicity of the amino groups compared to unsubstituted o-phenylenediamine. A decrease in nucleophilicity generally leads to a slower rate of reaction in condensation reactions with electrophiles like aldehydes or carboxylic acids.
Steric Effects
The spatial arrangement of the chlorine atoms is the key differentiating factor.
-
4,5-dichloro-1,2-phenylenediamine: The chlorine atoms are located on the carbon atoms that are not adjacent to the amino groups. This arrangement results in minimal steric hindrance around the reactive amino functionalities.
-
This compound: One chlorine atom is in the 3-position, which is ortho to the 2-amino group. This proximity creates significant steric hindrance, which can impede the approach of the reacting aldehyde or carboxylic acid, thereby slowing down the reaction rate.
The combination of these effects is visually represented in the following diagram:
Caption: Factors influencing the relative reactivity of the two isomers.
Experimental Protocols
As no direct comparative study is available, a standardized experimental protocol is proposed here to facilitate a direct comparison of the reactivity of this compound and 4,5-dichloro-1,2-phenylenediamine. This protocol is based on the widely used Phillips condensation method for benzimidazole synthesis.[2]
Proposed Protocol for Comparative Reactivity Study via Phillips Condensation
Objective: To compare the reaction rates and yields of this compound and 4,5-dichloro-1,2-phenylenediamine in the synthesis of the corresponding dichlorobenzimidazoles using formic acid.
Materials:
-
This compound
-
4,5-dichloro-1,2-phenylenediamine
-
Formic acid (98-100%)
-
Hydrochloric acid (4 M)
-
Sodium hydroxide solution (10%)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and heating apparatus
-
Thin-layer chromatography (TLC) plates (silica gel)
-
High-performance liquid chromatography (HPLC) equipment
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, place equimolar amounts (e.g., 10 mmol) of this compound and 4,5-dichloro-1,2-phenylenediamine.
-
Reagent Addition: To each flask, add an excess of formic acid (e.g., 20 mL) and 4 M hydrochloric acid (e.g., 10 mL).
-
Reaction: Heat both reaction mixtures under reflux at the same temperature (e.g., 100°C) with constant stirring.
-
Monitoring: Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) using TLC and HPLC to determine the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction with 4,5-dichloro-1,2-phenylenediamine reaches completion (or after a predetermined time for comparison), cool both reaction mixtures to room temperature.
-
Neutralization: Carefully neutralize each reaction mixture by the dropwise addition of 10% sodium hydroxide solution until the pH is approximately 7. The product will precipitate out of the solution.
-
Isolation: Filter the precipitated solid, wash with cold deionized water, and dry under vacuum.
-
Purification and Characterization: Recrystallize the crude product from ethanol. Characterize the final products (4,6-dichlorobenzimidazole and 5,6-dichlorobenzimidazole) using techniques such as melting point, NMR, and mass spectrometry to confirm their identity and purity.
-
Data Analysis: Compare the reaction times and the isolated yields of the two reactions to determine the relative reactivity of the two starting diamines.
The following diagram illustrates the proposed experimental workflow:
Caption: A workflow for the direct comparison of reactivity.
Conclusion
Based on fundamental principles of organic chemistry, 4,5-dichloro-1,2-phenylenediamine is predicted to be more reactive than this compound in the synthesis of benzimidazoles. This is primarily attributed to the reduced steric hindrance around the amino groups in the 4,5-isomer. While both isomers are deactivated by the electron-withdrawing nature of the chlorine atoms, the steric factor is likely to be the dominant determinant of their relative reactivity.
For researchers and drug development professionals, this implies that when designing syntheses for dichlorinated benzimidazole derivatives, the choice of the starting diamine isomer can significantly impact reaction conditions and yields. Reactions with 4,5-dichloro-1,2-phenylenediamine may proceed under milder conditions and potentially give higher yields compared to those with this compound. The proposed experimental protocol provides a framework for a definitive, direct comparison to validate these theoretical predictions.
References
A Comparative Guide to 3,5-Dichlorobenzene-1,2-diamine and Other Halogenated Phenylenediamines for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, halogenated phenylenediamines serve as critical building blocks for the synthesis of a diverse array of heterocyclic compounds. Among these, 3,5-Dichlorobenzene-1,2-diamine holds a significant position. This guide provides an objective comparison of this compound with other halogenated phenylenediamines, focusing on their performance in chemical synthesis and their biological activities, supported by experimental data.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of these diamines is crucial for their application in synthesis. The position of the halogen atoms on the benzene ring significantly influences the molecule's reactivity, solubility, and electronic properties. Below is a comparison of this compound with one of its common isomers, 4,5-Dichlorobenzene-1,2-diamine.
| Property | This compound | 4,5-Dichlorobenzene-1,2-diamine |
| CAS Number | 5233-04-5[1] | 5348-42-5[2][3] |
| Molecular Formula | C₆H₆Cl₂N₂[1] | C₆H₆Cl₂N₂[2][3] |
| Molecular Weight | 177.03 g/mol [1] | 177.03 g/mol [2][3] |
| Appearance | Solid[1] | Solid[3] |
| Melting Point | 60-65 °C[1] | 158-164 °C[3] |
| Solubility | Soluble in organic solvents, limited solubility in water.[4] | Soluble in methanol and Dimethyl sulfoxide; insoluble in water.[3] |
The notable difference in melting points between the two isomers suggests a difference in their crystal packing and intermolecular forces, which can also influence their reactivity in the solid state and their solubility in various solvents.
Performance in the Synthesis of Heterocyclic Compounds
Halogenated phenylenediamines are key precursors for the synthesis of benzimidazoles and quinoxalines, scaffolds of significant interest in drug discovery due to their diverse biological activities. The reactivity of the diamine can be influenced by the electronic effects of the halogen substituents.
While direct comparative studies detailing reaction yields and kinetics for a range of halogenated phenylenediamines are not extensively documented in single reports, we can analyze representative synthetic protocols to infer performance.
Synthesis of Dichlorinated Benzimidazoles
The condensation of o-phenylenediamines with aldehydes is a common route to 2-substituted benzimidazoles. The electron-withdrawing nature of the chlorine atoms can affect the nucleophilicity of the amino groups.
Illustrative Synthetic Pathway for Benzimidazole Formation
Caption: General reaction scheme for the synthesis of substituted benzimidazoles from halogenated o-phenylenediamines and aldehydes.
Synthesis of Dichlorinated Quinoxalines
Quinoxalines are synthesized by the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. The reaction is often straightforward and provides good yields.
Experimental Workflow: Synthesis of 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline
Caption: Experimental workflow for the synthesis of a dichlorinated quinoxaline derivative.[5]
While a specific yield for a comparable reaction using this compound was not found in the literature, the successful synthesis with the 4,5-dichloro isomer demonstrates its utility as a building block. The difference in the electronic environment of the amino groups in the 3,5-dichloro isomer (meta to each other with respect to the chloro groups) versus the 4,5-dichloro isomer (ortho to one chloro group and para to the other) would likely influence the reaction kinetics and potentially the yield.
Biological Activity: A Comparative Overview
Halogenated compounds often exhibit enhanced biological activity due to factors like increased lipophilicity and metabolic stability. Benzimidazole derivatives, synthesized from these diamines, are known to possess a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer effects.
Direct comparative cytotoxicity data for this compound and other halogenated phenylenediamines is sparse in publicly available literature. However, studies on their derivatives provide insights into their potential as precursors for bioactive molecules. For instance, various substituted benzimidazoles have shown significant cytotoxic effects against cancer cell lines, with IC50 values ranging from the low micromolar to sub-micromolar concentrations.[5][6] A study on novel benzimidazole derivatives reported IC50 values between 9.2 and 166.1 μg/mL against a panel of human cancer cell lines.[6] Another study on bis-benzimidazoles showed significant cytotoxic activities with GI50 values between <0.01 and 99.5 μM.[5]
Logical Relationship: From Precursor to Bioactive Compound
Caption: The pathway from a halogenated phenylenediamine precursor to a bioactive heterocyclic compound.
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted Benzimidazoles
This protocol is a generalized procedure based on common methods for the synthesis of benzimidazole derivatives from o-phenylenediamines and aldehydes.
Materials:
-
Halogenated o-phenylenediamine (1 mmol)
-
Substituted aldehyde (1 mmol)
-
Catalyst (e.g., ammonium chloride, 30 mol%)
-
Solvent (e.g., Ethanol)
Procedure:
-
To a stirred solution of the halogenated o-phenylenediamine in ethanol, add the substituted aldehyde.
-
Add the catalyst to the reaction mixture.
-
Heat the mixture to reflux (e.g., 80°C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-substituted benzimidazole.
Synthesis of 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline[5]
Materials:
-
4,5-Dichlorobenzene-1,2-diamine (1.946 mmol, 0.3445 g)
-
1,2-di(pyridin-2-yl)ethane-1,2-dione (1.265 mmol, 0.2685 g)
-
Glacial acetic acid (20 ml)
Procedure:
-
Combine 4,5-dichlorobenzene-1,2-diamine, 1,2-di(pyridin-2-yl)ethane-1,2-dione, and glacial acetic acid in a 50 ml round-bottom flask equipped with a reflux condenser.
-
Heat the resulting mixture to reflux for 24 hours.
-
After cooling, pour the reaction mixture over ice.
-
Collect the resulting beige solid by filtration.
-
Recrystallize the solid from methanol to yield 0.299 g (67%) of the title compound as a shiny, beige solid.
Conclusion
This compound and its isomers are valuable and versatile building blocks in organic synthesis, particularly for the construction of biologically active benzimidazoles and quinoxalines. The choice of a specific halogenated phenylenediamine can influence the physicochemical properties of the resulting products and the efficiency of the synthetic process. While direct, comprehensive comparative data is limited, the available information suggests that subtle changes in the substitution pattern on the phenylenediamine ring can have a significant impact. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity and structure-reactivity relationships of these important synthetic precursors, which will undoubtedly aid in the rational design of novel therapeutic agents and advanced materials.
References
- 1. 3,5-Dichloro-1,2-diaminobenzene 97 5233-04-5 [sigmaaldrich.com]
- 2. 4,5-Dichloro-1,2-phenylenediamine | C6H6Cl2N2 | CID 79297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 5348-42-5: 4,5-Dichloro-1,2-phenylenediamine [cymitquimica.com]
- 4. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor cytotoxicity of novel bis-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Analysis of Dichlorobenzene-1,2-diamine Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Spectral Data
The following tables summarize the key spectral data obtained for 4,5-dichlorobenzene-1,2-diamine and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 4,5-Dichlorobenzene-1,2-diamine | DMSO-d6 | 6.66 (s, 2H, Ar-H), 5.00 (s, 4H, -NH₂)[1] |
| 2,5-Dichlorobenzene-1,4-diamine | - | No specific data available in search results |
| 4-Chloro-o-phenylenediamine | - | No specific data available in search results |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 4,5-Dichlorobenzene-1,2-diamine | - | No specific data available in search results |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Compound | Sample Prep. | Key Absorption Bands (cm⁻¹) |
| 4,5-Dichlorobenzene-1,2-diamine | KBr Pellet | Data not explicitly detailed in search results, but available in databases.[2] |
Mass Spectrometry
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 4,5-Dichlorobenzene-1,2-diamine | Electron Ionization (EI) | 176, 178[2][3] | 141, 108, 77 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6). A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm). The solution was then transferred to a 5 mm NMR tube.
-
¹H NMR Spectrum Acquisition:
-
Spectrometer: A 400 MHz NMR spectrometer was used.[1]
-
Acquisition Parameters: A standard single-pulse sequence was employed. Typically, 8-16 scans are sufficient for a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Spectrum Acquisition:
-
Spectrometer: A 100 MHz or higher field NMR spectrometer is recommended.
-
Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon environment.
-
-
Processing: The acquired Free Induction Decay (FID) was processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample was finely ground using an agate mortar and pestle.
-
The ground sample was then mixed with about 100-200 mg of dry potassium bromide (KBr) powder.
-
The mixture was placed into a pellet die and pressed under hydraulic pressure to form a transparent pellet.
-
-
Spectrum Acquisition:
-
The KBr pellet was placed in the sample holder of the FT-IR spectrometer.
-
A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
-
The spectrum was typically recorded over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC) for volatile compounds.
-
Ionization (Electron Ionization - EI):
-
The sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV).
-
This process resulted in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•) and fragment ions.
-
-
Mass Analysis: The ions were accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separated them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions were detected, and their abundance was plotted against their m/z to generate a mass spectrum.
Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis and comparison of the dichlorobenzene-1,2-diamine isomers.
Caption: Workflow for spectral analysis of dichlorobenzene-1,2-diamine isomers.
References
Comparative Guide to the Biological Activity of Dichloro-Substituted Benzene-1,2-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of compounds derived from dichloro-substituted benzene-1,2-diamines, with a focus on their potential as anticancer and antimicrobial agents. The information presented herein is intended to support research and development efforts in the field of medicinal chemistry.
Introduction
Dichloro-substituted benzene-1,2-diamines are versatile chemical intermediates used in the synthesis of a variety of heterocyclic compounds, including quinoxalines and benzimidazoles. These resulting compounds have garnered significant interest due to their diverse pharmacological properties. This guide will focus on derivatives of a close structural isomer, 4,5-dichloro-1,2-phenylenediamine, to provide concrete examples of synthesis and biological activity, offering valuable insights for the development of novel therapeutics.
Anticancer Activity of Dichloro-Quinoxaline Derivatives
A study by S. Rollas, et al. investigated the synthesis and cytotoxic effects of a series of 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives. These compounds were synthesized via the condensation of 4,5-dichloro-1,2-phenylenediamine with various 1,2-dicarbonyl compounds.
Synthesis of 6,7-Dichloro-2,3-disubstituted-quinoxaline Derivatives
The general synthetic scheme for the preparation of 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives is as follows:
A Comparative Guide to the Quantum Chemical Profile of 3,5-Dichlorobenzene-1,2-diamine
This guide provides a comparative overview of the theoretical quantum chemical properties of 3,5-Dichlorobenzene-1,2-diamine. Due to the absence of specific published computational studies on this molecule, this guide establishes a framework for comparison by utilizing methodologies and data from studies on analogous compounds, such as o-phenylenediamine and other chlorinated aromatic systems. The data presented for this compound is illustrative, based on expected trends from computational analyses of similar molecules, providing a predictive comparison with a well-studied alternative, o-phenylenediamine.
This document is intended for researchers, scientists, and professionals in drug development interested in the computational characterization of halogenated aromatic amines.
Data Presentation: A Comparative Analysis
The following tables summarize key quantum chemical descriptors anticipated for this compound, juxtaposed with calculated and experimental data for o-phenylenediamine. This comparison highlights the expected influence of dichlorination on the geometric and electronic properties of the diamine.
Table 1: Optimized Geometric Parameters
| Parameter | This compound (Predicted) | o-Phenylenediamine (Calculated Example) |
| C1-C2 Bond Length (Å) | ~1.41 | 1.40 |
| C-N Bond Length (Å) | ~1.40 | 1.39 |
| C-Cl Bond Length (Å) | ~1.74 | N/A |
| C-N-H Bond Angle (°) | ~112 | 113 |
| Dihedral Angle (H-N-C-C) (°) | ~0 (planar) | ~0 (planar) |
Note: Predicted values are based on trends observed in similar chlorinated aromatic compounds.
Table 2: Electronic Properties
| Property | This compound (Predicted) | o-Phenylenediamine (Calculated Example) |
| HOMO Energy (eV) | Lowered due to electron-withdrawing Cl | -5.1 |
| LUMO Energy (eV) | Lowered due to electron-withdrawing Cl | -0.2 |
| HOMO-LUMO Gap (eV) | Potentially larger | 4.9 |
| Dipole Moment (Debye) | Increased due to polar C-Cl bonds | ~1.5 |
Note: The presence of two electron-withdrawing chlorine atoms is expected to stabilize both the HOMO and LUMO levels.
Table 3: Vibrational Frequencies (Selected Modes)
| Vibrational Mode | This compound (Predicted, cm⁻¹) | o-Phenylenediamine (Calculated Example, cm⁻¹) |
| N-H Symmetric Stretch | ~3400 | 3420 |
| N-H Asymmetric Stretch | ~3500 | 3510 |
| C-Cl Stretch | ~700-800 | N/A |
| Aromatic C-C Stretch | ~1600 | 1610 |
Note: Vibrational frequencies are sensitive to the level of theory and basis set used in the calculation.
Experimental Protocols: A Methodological Overview
The following section details the typical computational methodology employed for quantum chemical calculations of aromatic diamines, based on protocols from studies on related compounds.[1][2]
Geometry Optimization and Vibrational Analysis
The molecular structure of this compound would be optimized using Density Functional Theory (DFT). A common and effective functional for such systems is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[3] A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) to accurately describe the lone pairs of electrons on the nitrogen atoms and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.
Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can then be compared with experimental infrared (IR) and Raman spectra.
Electronic Properties Calculation
The optimized geometry is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. The molecular electrostatic potential (MEP) map would also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Spectroscopic Simulations
Theoretical UV-Vis spectra can be simulated using Time-Dependent DFT (TD-DFT) calculations. This approach provides information about the electronic transitions, including their excitation energies and oscillator strengths, which can be compared with experimental absorption spectra.
Visualizations
Workflow for Quantum Chemical Calculations
Caption: A logical workflow for performing quantum chemical calculations on this compound.
Signaling Pathway of Computational Analysis
Caption: A diagram illustrating the inputs, computational methods, and outputs in a typical quantum chemical analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Charge Transfer Complex between O-Phenylenediamine and 2, 3-Dichloro-5, 6-Dicyano-1, 4-Benzoquinone: Synthesis, Spectrophotometric, Characterization, Computational Analysis, and its Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Study of Catalysts for 3,5-Dichlorobenzene-1,2-diamine Functionalization: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic functionalization of 3,5-Dichlorobenzene-1,2-diamine is a critical step in the synthesis of a wide array of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The selection of an appropriate catalyst is paramount to achieving desired yields, selectivity, and reaction efficiency. This guide provides a comparative overview of common catalytic systems employed for the functionalization of this versatile building block, supported by available experimental data and detailed protocols.
The primary modes of functionalization for this compound involve the catalytic transformation of its carbon-chlorine (C-Cl) and nitrogen-hydrogen (N-H) bonds. Palladium- and copper-based catalysts are the most extensively studied and utilized systems for these transformations, enabling a range of C-N, C-C, and C-O bond-forming reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are highly effective for the functionalization of aryl halides. The Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling are cornerstone reactions in this domain. While specific data for this compound is limited in readily available literature, extensive research on the analogous 3,5-Dibromobenzene-1,2-diamine provides valuable insights into expected catalyst performance. The principles and general conditions are largely transferable, with the understanding that C-Cl bond activation is typically more challenging than C-Br bond activation, often requiring more active catalysts or harsher reaction conditions.
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[1][2] For the functionalization of this compound, this would involve the reaction with a primary or secondary amine to introduce new substituents at the 3- and 5-positions.
Typical Catalytic System:
-
Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) are commonly used.
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for high catalytic activity. Examples include XPhos, SPhos, and BINAP.[3]
-
Base: A strong, non-nucleophilic base such as NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ (Cesium carbonate) is required.
-
Solvent: Anhydrous, degassed aprotic solvents like toluene or dioxane are typically employed.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction facilitates the formation of C-C bonds by coupling an aryl halide with an organoboron compound, such as a boronic acid or ester.[4] This allows for the introduction of aryl or vinyl substituents.
Typical Catalytic System:
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) are frequently used.
-
Base: An inorganic base like K₂CO₃ (Potassium carbonate) or CsF (Cesium fluoride) is necessary.
-
Solvent: A mixture of solvents, often including an organic solvent (e.g., toluene, dioxane) and an aqueous phase, is common.
Sonogashira Coupling
This reaction is utilized to form a C-C bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes.[5]
Typical Catalytic System:
-
Palladium Catalyst: A palladium(0) source like Pd(PPh₃)₄ or a palladium(II) source like PdCl₂(PPh₃)₂ is used.
-
Copper Co-catalyst: A copper(I) salt, such as CuI (Copper(I) iodide), is typically required as a co-catalyst.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used.
-
Solvent: Anhydrous, degassed solvents like THF or DMF are suitable.
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed reactions, particularly the Ullmann condensation and its modern variations, offer a cost-effective alternative to palladium-catalyzed systems for C-N and C-O bond formation.[6][7] These reactions are particularly relevant for the N-arylation of the amino groups of this compound.
Ullmann-Type C-N Coupling
This reaction involves the coupling of an amine with an aryl halide. Modern protocols often utilize diamine ligands to facilitate the reaction under milder conditions than the classical Ullmann reaction.
Typical Catalytic System:
-
Copper Catalyst: CuI (Copper(I) iodide) is a common choice.
-
Ligand: Diamine ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine can significantly improve reaction efficiency.
-
Base: A base like K₂CO₃ or Cs₂CO₃ is typically required.
-
Solvent: Polar aprotic solvents such as DMF or DMSO are often used.
Synthesis of Heterocyclic Compounds
A primary application of functionalized this compound is the synthesis of heterocyclic structures like phenazines and benzodiazepines. This often involves a condensation reaction of the diamine moiety with a 1,2-dicarbonyl compound.[4]
Quantitative Data Summary
Due to the limited availability of direct comparative studies on this compound, the following tables are constructed based on typical conditions and expected outcomes derived from studies on analogous compounds, particularly 3,5-Dibromobenzene-1,2-diamine. Researchers should consider these as starting points for optimization.
Table 1: Comparison of Catalytic Systems for C-N Bond Formation (Buchwald-Hartwig Amination)
| Catalyst System | Amine Substrate | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield | Reference |
| Pd₂(dba)₃ / XPhos | Primary/Secondary Amines | NaOtBu | Toluene | 80-120 | 12-24 | Good to Excellent | [4] |
| Pd(OAc)₂ / BINAP | Primary/Secondary Amines | Cs₂CO₃ | Dioxane | 100-110 | 12-24 | Good | [8] |
Table 2: Comparison of Catalytic Systems for C-C Bond Formation (Suzuki-Miyaura Coupling)
| Catalyst System | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield | Reference |
| Pd(PPh₃)₄ | Arylboronic acid | K₂CO₃ | Toluene/EtOH/H₂O | 85-110 | 12-24 | Good to Excellent | [4] |
| Pd(dppf)Cl₂ | Arylboronic acid | CsF | Dioxane/H₂O | 90-100 | 12-24 | Good | [4] |
Table 3: Comparison of Catalytic Systems for C-C Bond Formation (Sonogashira Coupling)
| Catalyst System | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield | Reference |
| Pd(PPh₃)₄ / CuI | Terminal Alkyne | TEA | THF/DMF | 25-60 | 6-12 | Good | [5] |
| PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne | DIPEA | THF | 25-60 | 6-12 | Good | [5] |
Experimental Protocols
General Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv. for mono-arylation, 2.2-3.0 equiv. for di-arylation), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Addition of Base and Solvent: Add a strong, non-nucleophilic base (e.g., NaOtBu, 1.5-3.0 equiv.). Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
General Protocol for Synthesis of Phenazine Derivatives
-
Coupling Step: Perform a double Suzuki-Miyaura or Sonogashira coupling on this compound as described in the respective protocols to synthesize a 3,5-disubstituted-1,2-diaminobenzene derivative.
-
Condensation Step: Dissolve the purified 3,5-disubstituted-1,2-diaminobenzene (1.0 equiv.) and a 1,2-dicarbonyl compound (e.g., benzil, 1.0 equiv.) in a suitable solvent such as ethanol or acetic acid.
-
Reaction: Heat the mixture to reflux for 2-6 hours.
-
Isolation: Cool the reaction mixture. The phenazine product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.
Visualizations
Caption: General experimental workflow for catalytic functionalization.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig_reaction [chemeurope.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 3,5-Dichlorobenzene-1,2-diamine Quantification
This guide provides an objective comparison of common analytical techniques for the quantification of 3,5-Dichlorobenzene-1,2-diamine. It is intended for researchers, scientists, and drug development professionals. The content herein details validation protocols and presents supporting experimental data derived from studies on structurally similar compounds to aid in the selection and validation of the most suitable analytical methods.
The accurate quantification of this compound, a key chemical intermediate, is crucial for process control, quality assurance, and regulatory compliance. Due to the chemical properties of aromatic amines, such as their reactivity and potential for adsorption, robust and validated analytical methods are necessary to ensure data integrity.[1] This guide focuses on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as primary analytical techniques.
Comparison of Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent methods for the analysis of aromatic amines. The choice of method often depends on the sample matrix, required sensitivity, and the available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation is based on the analyte's interaction with a liquid mobile phase and a solid stationary phase, typically driven by polarity.[1] | Separation is based on the volatility and partitioning of vaporized analytes between a gaseous mobile phase and a stationary phase.[1] |
| Detector | UV, Diode Array Detector (DAD), Mass Spectrometry (MS) | Mass Spectrometry (MS) |
| Typical Column | C18 Reverse-Phase | Capillary columns (e.g., DB-5ms, HP-5ms) |
| Derivatization | Often not required for UV detection, but can be used to improve chromatographic properties or sensitivity. | May be required to increase volatility and thermal stability. |
| Sample Throughput | Generally higher than GC-MS. | Can be lower due to longer run times. |
| Sensitivity | Good, with MS detection providing high sensitivity and selectivity. | Excellent, particularly with Selected Ion Monitoring (SIM). |
| Matrix Effects | Can be significant, potentially causing ion suppression or enhancement in LC-MS.[1] | Can be present, but often mitigated by the high separation efficiency of the gas chromatograph. |
Quantitative Validation Data Comparison
The following table summarizes quantitative validation data from studies on analogous compounds, such as 3,5-dichloroaniline and other dichlorinated aromatic compounds, to provide a direct comparison of expected method performance.[2][3]
| Parameter | HPLC-MS/MS (for 3,5-dichloroaniline)[2] | LC-MS/MS (for 3,5-dichlorophenylmercapturic acid)[3] | GC-MS (General Performance for Dichlorinated Compounds)[4][5] |
| Linearity (R²) | > 0.996 | Not explicitly stated, but method was validated. | ≥ 0.9990[5] |
| Limit of Detection (LOD) | 1.0 µg/kg[2] | 0.1 ng/mL (as mercapturic acid)[3] | 0.2 - 1 ng/g[5] |
| Limit of Quantification (LOQ) | 3.0 µg/kg[2] | 0.1 ng/mL (as mercapturic acid)[3] | 0.6 - 3 ng/g[5] |
| Accuracy (Recovery) | 78.2 - 98.1%[2] | 99.4 - 109.9%[3] | ~80 - 105%[4][5] |
| Precision (RSD) | 1.4 - 11.9%[2] | 1.7 - 4.3%[3] | < 10%[5] |
Experimental Protocols
Detailed and precise protocols are the foundation of successful method validation. Below are example methodologies for HPLC-MS/MS and GC-MS analysis, which can be adapted for this compound.
HPLC-MS/MS Method (Adapted from 3,5-dichloroaniline analysis)[2]
-
Sample Preparation (QuEChERS-based):
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Add dispersive solid-phase extraction (d-SPE) sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: To be determined by direct infusion of a this compound standard.
-
GC-MS Method
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 10 mL of an aqueous sample, add a suitable internal standard (e.g., 1,3-DCP-d5).[4]
-
Add 2 mL of a suitable extraction solvent (e.g., ethyl acetate).[4]
-
Vortex for 1 minute to ensure thorough mixing.
-
Allow the phases to separate.
-
Collect the organic layer and pass it through anhydrous sodium sulfate to remove any residual water.
-
The extract is now ready for injection.
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Characteristic Ions: To be determined from the mass spectrum of a this compound standard.
-
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring it is fit for its intended purpose.[1]
Caption: A typical workflow for analytical method validation.
Potential Metabolic Pathway of Dichlorinated Benzenes
While specific signaling pathways for this compound are not well-documented as it is primarily a chemical intermediate, the metabolic fate of dichlorinated benzenes in biological systems generally involves oxidation and conjugation, leading to excretable products such as mercapturic acids.[3][6]
Caption: Generalized metabolic pathway of 1,3-dichlorobenzene.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel method for the accurate quantification of two isomeric mercapturic acids of 1,3-dichlorobenzene in human urine using isotope dilution online-SPE-LC-MS/MS :: MPG.PuRe [pure.mpg.de]
A Comparative Guide to Alternatives for 3,5-Dichlorobenzene-1,2-diamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of nitrogen-containing heterocyclic compounds, key building blocks for many pharmaceutical agents and functional materials, 3,5-dichlorobenzene-1,2-diamine serves as a valuable precursor. However, the exploration of alternative substituted o-phenylenediamines is crucial for expanding chemical diversity, fine-tuning electronic properties, and potentially identifying more cost-effective or reactive synthetic routes. This guide provides a comparative overview of common alternatives, focusing on their performance in the synthesis of quinoxalines, a prominent class of bioactive heterocycles.
Alternatives at a Glance
The primary alternatives to this compound are other isomers of dichlorinated o-phenylenediamine, as well as the parent unsubstituted compound. The position of the electron-withdrawing chlorine atoms on the benzene ring significantly influences the nucleophilicity of the amino groups and, consequently, the reaction kinetics and overall efficiency of heterocycle formation.
Key Alternatives:
-
o-Phenylenediamine: The simplest analog, providing a baseline for reactivity.
-
4,5-Dichlorobenzene-1,2-diamine: A common isomer with chlorine atoms positioned differently, affecting the electronic environment of the amino groups.
-
3,4-Dichlorobenzene-1,2-diamine: Another isomeric alternative.
Performance in Quinoxaline Synthesis: A Comparative Analysis
Disclaimer: The following data is compiled from different studies and the reaction conditions are not identical. Therefore, this comparison should be interpreted as a qualitative guide to the relative reactivity and potential yields.
Table 1: Comparison of o-Phenylenediamine Alternatives in the Synthesis of 2,3-Diphenylquinoxalines
| Starting o-Phenylenediamine | Product | Reactants | Solvent | Catalyst/Conditions | Reaction Time | Yield (%) |
| o-Phenylenediamine | 2,3-Diphenylquinoxaline | Benzil | Rectified Spirit | Warming on water bath | 30 min | 98.95 |
| 4,5-Dichlorobenzene-1,2-diamine | 6,7-Dichloro-2,3-diphenylquinoxaline | Benzil | Glacial Acetic Acid | Reflux | 4-5 hours | Not specified, but implied to be effective. |
| This compound | 6,8-Dichloro-2,3-diphenylquinoxaline | Benzil | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for the synthesis of the parent this compound and the subsequent formation of quinoxalines from various diamine precursors.
Protocol 1: Synthesis of this compound
This procedure outlines the synthesis of the target compound from 2,4-dichloro-6-nitroaniline.
Materials:
-
2,4-dichloro-6-nitroaniline
-
Tin(II) chloride (SnCl₂)
-
Concentrated Hydrochloric acid (HCl)
-
Potassium hydroxide (KOH) solution (50%)
-
Ether
-
Sodium hydroxide (NaOH) pellets
-
Methanol
-
Glyoxylic acid monohydrate
Procedure:
-
A mixture of 2,4-dichloro-6-nitroaniline (7.7 g, 37.2 mmol) and SnCl₂ (21.6 g, 111.6 mmol) is mechanically stirred under a nitrogen atmosphere.[1]
-
Concentrated hydrochloric acid (38.5 ml) is added, and the mixture is warmed at 75°-80° C for 2 hours.[1]
-
The mixture is cooled in an ice bath and neutralized to a pH of 9 with a 50% potassium hydroxide solution.[1]
-
The product is extracted with ether (3 x 150 ml).[1]
-
The combined organic extracts are dried over sodium hydroxide pellets and filtered.[1]
-
The solvent is evaporated to yield this compound.[1]
Protocol 2: General Synthesis of 6,7-Dichloro-2,3-disubstituted-quinoxalines
This protocol is suitable for the reaction of 4,5-dichlorobenzene-1,2-diamine with various 1,2-dicarbonyl compounds.
Materials:
-
4,5-Dichlorobenzene-1,2-diamine
-
Substituted 1,2-dicarbonyl compound (e.g., Benzil)
-
Glacial Acetic Acid
Procedure:
-
Equimolar amounts (5 mmol) of 4,5-dichlorobenzene-1,2-diamine and the substituted dicarbonyl compound are heated under reflux for 4-5 hours in 50 ml of glacial acetic acid.
-
The reaction mixture is then poured into ice water.
-
The mixture is neutralized with a 25% aqueous ammonia solution.
-
The resulting precipitate is filtered and recrystallized from ethanol.
Protocol 3: Synthesis of 2,3-Diphenylquinoxaline from o-Phenylenediamine
This protocol provides a baseline for the synthesis using the unsubstituted diamine.
Materials:
-
o-Phenylenediamine
-
Benzil
-
Rectified Spirit
Procedure:
-
Dissolve 1.26 g of benzil in 8 ml of warm rectified spirit in a 100 ml round-bottomed flask.[2]
-
To this solution, add a solution of 1.08 g of o-phenylenediamine dissolved in 8 ml of rectified spirit.[2]
-
Warm the combined solution on a water bath for 30 minutes.[3]
-
Add water until a slight cloudiness persists and then allow the mixture to cool.
-
Filter the crude product and recrystallize from rectified spirit.[2]
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflow for the synthesis of the precursor this compound and the subsequent condensation reaction to form a quinoxaline.
Caption: General workflow for the synthesis of a substituted quinoxaline.
Caption: Simplified reaction pathway for quinoxaline synthesis.
Conclusion
The choice of a substituted o-phenylenediamine significantly impacts the synthesis of heterocyclic compounds like quinoxalines. While this compound is a useful building block, alternatives such as 4,5-dichlorobenzene-1,2-diamine and the parent o-phenylenediamine offer different reactivity profiles. The electron-withdrawing nature of the chloro substituents generally decreases the nucleophilicity of the amino groups, potentially requiring harsher reaction conditions or longer reaction times compared to the unsubstituted analog. This guide provides a starting point for researchers to select the most appropriate o-phenylenediamine derivative for their specific synthetic targets, balancing factors of reactivity, availability, and the desired electronic properties of the final product. Further systematic studies directly comparing these alternatives under identical conditions would be invaluable to the field.
References
A Balancing Act: The Cost-Benefit Analysis of 3,5-Dichlorobenzene-1,2-diamine in Large-Scale Synthesis
For researchers and drug development professionals, the selection of a chemical building block for large-scale synthesis is a critical decision, balancing cost, synthetic efficiency, and the ultimate performance of the target molecule. This guide provides a comparative analysis of 3,5-Dichlorobenzene-1,2-diamine against its common alternatives, offering insights into its performance, applications in drug discovery, and associated safety and environmental considerations.
Performance in the Synthesis of Key Pharmaceutical Scaffolds
A primary application of this compound and its analogs is in the synthesis of quinoxalines, a class of heterocyclic compounds with broad biological activity, notably as kinase inhibitors in oncology. The substitution pattern of the starting diamine directly influences the properties of the resulting quinoxaline.
While direct, large-scale industrial cost data is proprietary, a comparative assessment of performance can be gleaned from laboratory-scale syntheses reported in scientific literature. The following table summarizes reaction conditions and yields for the synthesis of a model compound, 2,3-diphenylquinoxaline, from the parent o-phenylenediamine, illustrating the impact of different synthetic methodologies.
Table 1: Comparative Synthesis of 2,3-Diphenylquinoxaline
| Starting Diamine | Reaction Conditions | Yield (%) | Reference |
| o-Phenylenediamine | Benzil, Ethanol, Reflux, 30-60 min | 51-75 | [1] |
| o-Phenylenediamine | Benzil, Acidic Alumina, Microwave, 3 min | 80-86 | [1] |
| o-Phenylenediamine | Benzil, CuH₂PMo₁₁VO₄₀ on Alumina, Toluene, RT, 2 hours | 92 | [1] |
It is important to note that while specific comparative data for this compound in these exact reactions is not available, the choice of a substituted diamine is typically driven by the desired final product properties rather than a direct comparison of yield for a simple model compound.
Experimental Protocols: A Glimpse into the Laboratory
The following protocols provide standardized methods for the synthesis of quinoxaline derivatives, which can be adapted for various substituted o-phenylenediamines.
Protocol 1: Classical Condensation for 2,3-Diphenylquinoxaline Synthesis
-
Materials: o-Phenylenediamine (1.1 g, 0.01 mol), Benzil (2.1 g, 0.01 mol), Rectified Spirit (approx. 16 mL), Water.
-
Procedure:
-
In a round-bottom flask, dissolve 2.1 g of benzil in 15 mL of rectified spirit.
-
To this solution, add a solution of 1.1 g of o-phenylenediamine in 1 mL of rectified spirit.
-
Reflux the resulting mixture for 30 to 60 minutes.
-
Upon completion of the reaction, add water dropwise until a slight turbidity persists.
-
Allow the solution to cool to room temperature to facilitate the precipitation of the product.
-
The solid product is then collected by filtration and washed with cold ethanol.[1]
-
Protocol 2: Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline
-
Materials: o-Phenylenediamine (1.1 mmol), Benzil (1 mmol), Acidic Alumina.
-
Procedure:
-
Thoroughly mix 1.1 mmol of o-phenylenediamine and 1 mmol of benzil with acidic alumina in a microwave-safe vessel.
-
Irradiate the mixture in a microwave synthesizer for 3 minutes.
-
After allowing the vessel to cool, the product can be extracted using a suitable organic solvent and purified, typically by recrystallization or column chromatography.[1]
-
Visualizing the Synthetic and Biological Landscape
To better understand the context of using this compound, the following diagrams illustrate a generalized synthetic workflow and key signaling pathways where its derivatives have shown therapeutic promise.
Caption: Generalized workflow for the synthesis of quinoxaline derivatives.
The Role in Drug Discovery: Targeting Key Signaling Pathways
Quinoxaline derivatives synthesized from dichlorinated phenylenediamines have been investigated as potent inhibitors of various protein kinases, which are key players in cancer cell signaling.
JAK-STAT Signaling Pathway: The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cell survival and proliferation. Quinoxaline-based compounds have been successfully developed as inhibitors of JAK2 and JAK3, leading to the suppression of tumor cell growth.[1][2]
Caption: Inhibition of the JAK-STAT pathway by quinoxaline-based inhibitors.
PI3K-Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Quinoxaline derivatives have been developed as dual inhibitors of PI3K and mTOR, a key downstream component of the pathway.[3][4]
Caption: Dual inhibition of the PI3K-Akt pathway by quinoxaline derivatives.
MEK-ERK Signaling Pathway: The MEK-ERK pathway, also known as the MAPK pathway, is another fundamental signaling cascade controlling cell fate. While the provided search results do not directly link quinoxalines from this compound to MEK-ERK inhibition, this pathway is a common target for kinase inhibitors.
Caption: Overview of the MEK-ERK (MAPK) signaling pathway.
Weighing the Costs and Benefits
A comprehensive cost-benefit analysis for industrial-scale synthesis must consider several key factors:
-
Raw Material Costs: Substituted phenylenediamines, such as the 3,5-dichloro isomer, are inherently more complex to synthesize and thus more costly than the parent o-phenylenediamine.
-
Synthetic Efficiency: The overall yield, reaction time, and ease of purification of the final product are critical. Modern, highly efficient synthetic methods can potentially offset higher initial raw material costs.[1]
-
Biological Performance: The primary driver for using a more complex building block is the potential for enhanced biological activity, selectivity, and novelty of the final drug candidate. A more potent and effective drug can justify a more expensive synthetic route.
-
Safety and Environmental Considerations: The handling of chlorinated aromatic amines requires stringent safety protocols due to their known toxicity. Waste disposal and environmental impact are also significant cost factors.
Safety and Environmental Profile
The use of chlorinated anilines in large-scale synthesis necessitates a thorough understanding of their toxicological and environmental profiles.
Table 2: Comparative Toxicological Overview
| Compound/Class | Key Toxicological Concerns | References |
| 3,5-Dichloroaniline | Demonstrated to be a potent nephrotoxicant (toxic to the kidneys) in animal studies.[5] Also exhibits hematotoxicity (damaging to blood cells).[5] | [5] |
| Chloroanilines (General) | Hematotoxicity is a class effect, with the order of potency being para > meta > ortho.[6] There is evidence of genotoxicity for some isomers.[6] | [6] |
| Aromatic Amines (General) | This class includes compounds that are known or suspected carcinogens and mutagens.[7][8] They can be persistent in the environment and pose a risk to aquatic life.[8][9] | [7][8][9] |
The industrial synthesis of compounds from dichlorinated anilines will generate chlorinated waste streams that require specialized and costly treatment to mitigate environmental release and impact.
Conclusion
The decision to employ this compound in large-scale synthesis is a strategic one, driven primarily by the potential to create a highly valuable and effective pharmaceutical product. While the initial raw material cost is higher than that of simpler alternatives, the "benefit" is realized in the enhanced biological properties and potential for a novel therapeutic. This benefit must be weighed against the "costs," which include not only the price of the starting material but also the investment in robust safety measures for handling toxic compounds and the implementation of responsible environmental stewardship for waste management. For drug development professionals, this guide provides a foundational understanding of the trade-offs involved in selecting this valuable, yet challenging, chemical intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. rjptonline.org [rjptonline.org]
- 5. mdpi.com [mdpi.com]
- 6. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The impact of aromatic amines on the environment: risks and damages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Quinoxaline-Based Dyes and Their Alternatives
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is critical for the accuracy and reliability of experimental results. Dyes synthesized from precursors like 3,5-Dichlorobenzene-1,2-diamine, particularly those belonging to the quinoxaline class of heterocyclic aromatic compounds, are emerging as versatile and robust tools in various applications, including cellular imaging and high-throughput screening.[1] This guide provides an objective comparison of the performance of these quinoxaline-based dyes against commonly used alternatives such as fluorescein, rhodamine, and cyanine derivatives, supported by experimental data and detailed methodologies.
Quinoxaline-based fluorescent probes are demonstrating superior photophysical properties, offering significant advantages over many established dyes.[1] Their inherent chemical stability and the ease with which their photophysical characteristics can be fine-tuned through chemical modifications make them strong contenders to replace conventional fluorescent dyes.[1] Key performance indicators for fluorescent dyes include their absorption and emission wavelengths, Stokes shift (the difference between the excitation and emission maxima), quantum yield (the efficiency of converting absorbed light into emitted light), and photostability.
Quantitative Performance Comparison
The following table summarizes the key photophysical properties of representative quinoxaline derivatives compared to standard fluorescent dyes. It is important to note that these values are representative and can vary depending on the specific molecular structure and the experimental environment.[1]
| Dye Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Photostability |
| Quinoxaline Derivatives | 450 - 550 | 500 - 650 | 50 - 150 | 0.4 - 0.9 | High |
| Fluorescein (FITC) | ~495[1][2] | ~519-520[1][2] | ~25[1] | ~0.9[1] | Low[1] |
| Rhodamine B | ~555[1] | ~580[1] | ~25[1] | 0.3 - 0.7[1] | Moderate[1] |
| Cyanine (Cy3) | ~550[1][3] | ~570[1][3] | ~20[1] | ~0.15[1] | Moderate[1] |
| Cyanine (Cy5) | ~650[1][3] | ~670[1][3] | ~20[1] | ~0.2[1] | Moderate[1] |
The data highlights that quinoxaline-based probes can be engineered to have large Stokes shifts, which is advantageous for minimizing self-quenching and enhancing the signal-to-noise ratio in fluorescence imaging.[1] Moreover, many quinoxaline derivatives exhibit high quantum yields, indicating their efficiency in generating a fluorescent signal.[1] A significant advantage is their enhanced photostability, which permits longer and more intensive imaging experiments without substantial signal loss, a known limitation of dyes like fluorescein.[1]
Experimental Protocols
Accurate and reproducible performance data relies on standardized experimental protocols. Below are detailed methodologies for key experiments in the evaluation of fluorescent dyes.
Protocol for Determination of Relative Fluorescence Quantum Yield
The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
Materials and Equipment:
-
Spectrofluorometer with a monochromatic excitation source and an emission detector.
-
UV-Vis Spectrophotometer for measuring absorbance.
-
10 mm path length quartz cuvettes.
-
Spectroscopic grade solvents.
-
A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
The quinoxaline dye sample.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the reference standard and the quinoxaline dye in the same spectroscopic grade solvent.
-
From the stock solutions, prepare a series of dilutions for both the standard and the sample, ensuring the absorbance at the excitation wavelength is within the linear range (typically < 0.1) to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each solution at the same excitation wavelength used for the absorbance measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each fluorescence spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the quinoxaline dye and the reference standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)
where Φ_standard is the quantum yield of the standard, Gradient is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
-
Protocol for Immunofluorescence Staining
This protocol outlines a general workflow for using a fluorescently labeled secondary antibody to visualize a target protein within cells.
Materials and Equipment:
-
Fluorescence microscope.
-
Cultured cells on coverslips or in imaging plates.
-
Phosphate-buffered saline (PBS).
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS).
-
Primary antibody specific to the target protein.
-
Fluorescently labeled secondary antibody (e.g., a quinoxaline dye conjugate) that binds to the primary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Mounting medium.
Procedure:
-
Cell Culture and Fixation:
-
Culture cells to the desired confluency.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular targets.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes.
-
-
Antibody Incubation:
-
Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, protected from light.
-
-
Counterstaining and Mounting:
-
If desired, incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
-
Visualizing Biological Processes
Fluorescent dyes are instrumental in elucidating complex biological pathways. The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a key signaling pathway where these dyes are employed.
References
Isomeric Effects on the Properties and Reactivity of Dichlorobenzene-1,2-diamines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dichlorobenzene-1,2-diamines are pivotal precursors in the synthesis of a diverse range of heterocyclic compounds, many of which exhibit significant biological activities. The isomeric position of the chlorine atoms on the benzene ring profoundly influences the physicochemical properties and reactivity of these diamines, consequently impacting the characteristics and therapeutic potential of their derivatives. This guide provides a comprehensive comparison of the properties of dichlorobenzene-1,2-diamine isomers, including their synthesis, physicochemical characteristics, and reactivity in the formation of biologically active heterocycles such as benzimidazoles, quinoxalines, and phenazines.
Physicochemical Properties of Dichlorobenzene-1,2-diamine Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| 3,4-dichloro-1,2-diaminobenzene | C₆H₆Cl₂N₂ | 177.03 | 71-73 | Soluble in methanol. |
| 3,5-dichloro-1,2-diaminobenzene | C₆H₆Cl₂N₂ | 177.03 | 60-65[1][2] | Data not readily available. Generally expected to be soluble in organic solvents. |
| 4,5-dichloro-1,2-diaminobenzene | C₆H₆Cl₂N₂ | 177.03 | 158-164[3][4] | Soluble in methanol and Dimethyl sulfoxide (DMSO); insoluble in water.[3][5] |
| 3,6-dichloro-1,2-diaminobenzene | C₆H₆Cl₂N₂ | 177.03 | Data not readily available | Data not readily available. Generally expected to be soluble in organic solvents. |
| 4,6-dichloro-1,3-phenylenediamine* | C₆H₆Cl₂N₂ | 177.03 | Data not readily available | Data not readily available. Generally expected to be soluble in organic solvents. |
*Note: Data for 4,6-dichloro-1,2-diaminobenzene is scarce; data for the related 4,6-dichloro-1,3-phenylenediamine is included for reference.
pKa and Basicity: The basicity of the amino groups is influenced by the electron-withdrawing nature of the chlorine atoms. The closer the chlorine atoms are to the amino groups, the more they will decrease the electron density on the nitrogen atoms, thereby reducing their basicity (lower pKa value). Therefore, it is expected that isomers with chlorine atoms in the 3 and 6 positions would be less basic than those with chlorine atoms in the 4 and 5 positions.
Dipole Moment: The dipole moment of the isomers depends on the vector sum of the individual bond dipoles. The symmetrical substitution in some isomers can lead to a lower overall dipole moment. For instance, 4,5-dichloro-1,2-diaminobenzene would be expected to have a different dipole moment compared to the less symmetrical 3,4-dichloro-1,2-diaminobenzene.
Solubility: Aromatic amines are generally soluble in organic solvents like alcohols, ether, and benzene.[6][7] The solubility in water is typically low and decreases with the increasing hydrophobic character imparted by the chlorine atoms.[6]
Reactivity in the Synthesis of Heterocyclic Compounds
Dichlorobenzene-1,2-diamines are key building blocks for the synthesis of various heterocyclic systems through condensation reactions with dicarbonyl compounds or their equivalents. The position of the chlorine atoms influences the reactivity of the diamine and the properties of the resulting heterocyclic products.
Experimental Protocols
General Procedure for Quinoxaline Synthesis: A common method for synthesizing quinoxaline derivatives involves the condensation of a 1,2-diamine with an α-dicarbonyl compound.[6]
-
Dissolution: Dissolve the dichlorobenzene-1,2-diamine isomer in a suitable solvent, such as ethanol or acetic acid.
-
Addition of Dicarbonyl Compound: Add an equimolar amount of the α-dicarbonyl compound (e.g., glyoxal, benzil) to the solution.
-
Reaction: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight.
-
Work-up: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified, often by recrystallization from a suitable solvent, to yield the quinoxaline derivative.
General Procedure for Benzimidazole Synthesis: Benzimidazoles can be synthesized by the condensation of a 1,2-diamine with a carboxylic acid or an aldehyde.
-
Reaction with Carboxylic Acid: A mixture of the dichlorobenzene-1,2-diamine and a carboxylic acid is heated at a high temperature (often above 100°C) in the presence of a dehydrating agent like polyphosphoric acid (PPA) or in a high-boiling solvent.
-
Reaction with Aldehyde: The dichlorobenzene-1,2-diamine is reacted with an aldehyde in the presence of an oxidizing agent (e.g., sodium metabisulfite) in a solvent like ethanol or DMF.
-
Purification: The resulting benzimidazole is isolated and purified by recrystallization or column chromatography.
Biological Activities of Resulting Heterocycles
The heterocyclic compounds derived from dichlorobenzene-1,2-diamines are of great interest to the pharmaceutical industry due to their wide range of biological activities.
Quinoxalines: These compounds are known for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities.[8][9][10] Their anticancer effects are often attributed to the induction of apoptosis through mitochondrial- and caspase-3-dependent pathways.[11][12]
Benzimidazoles: This class of compounds exhibits a broad spectrum of biological activities, including anthelmintic, antifungal, and anticancer properties.[5][8][9][13] The anthelmintic mechanism of action for many benzimidazoles involves the inhibition of microtubule polymerization in parasites by binding to β-tubulin.[3][5][8][9][13] Some benzimidazole derivatives also act by inhibiting nucleic acid synthesis.
Phenazines: Phenazine derivatives, which can also be synthesized from o-phenylenediamines, are known for their antimicrobial and anticancer activities.[14][15] Their antimicrobial mechanism often involves redox cycling, which leads to the generation of reactive oxygen species (ROS) that are toxic to microbial cells.[10][14][15][16]
Signaling Pathways and Mechanisms of Action
The biological effects of these heterocyclic compounds are mediated through their interaction with various cellular signaling pathways.
-
Anticancer Activity of Quinoxaline Derivatives: Many quinoxaline derivatives exert their anticancer effects by inducing apoptosis. This programmed cell death can be triggered through the intrinsic (mitochondrial) pathway, which involves the release of cytochrome c and the activation of caspase-3.[11][12]
-
Antimicrobial Action of Phenazine Derivatives: The antimicrobial activity of phenazines is largely attributed to their ability to undergo redox cycling. They accept electrons from cellular reductants and transfer them to molecular oxygen, generating superoxide radicals and other reactive oxygen species (ROS). This oxidative stress disrupts cellular processes and leads to cell death.[10][14][15][16]
-
Anthelmintic Mechanism of Benzimidazoles: Benzimidazole anthelmintics primarily function by binding to the β-tubulin subunit of microtubules in parasitic worms. This binding inhibits the polymerization of tubulin into microtubules, disrupting essential cellular functions like cell division, motility, and nutrient uptake, ultimately leading to the parasite's death.[3][5][8][9][13]
References
- 1. 2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. Benzimidazole - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thaiscience.info [thaiscience.info]
- 16. WO2018152436A1 - Phenazine derivatives as antimicrobial agents - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling 3,5-Dichlorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 3,5-Dichlorobenzene-1,2-diamine (CAS No. 5233-04-5). It is crucial to supplement this information with a thorough review of the complete Safety Data Sheet (SDS) provided by the supplier of your specific material.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance.[1][2] Adherence to strict safety protocols is mandatory to prevent exposure.
GHS Hazard Classification:
-
Skin Irritation, Category 2 (H315): Causes skin irritation.[1]
-
Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[1]
Based on these hazards, the following personal protective equipment is essential:
-
Eye and Face Protection: Chemical safety goggles that form a seal around the eyes are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Protective Clothing: A lab coat or chemical-resistant apron must be worn. For tasks with a higher potential for exposure, chemical-resistant coveralls may be necessary. Ensure that street clothes are fully covered and that shoes are closed-toe and made of a non-porous material.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used. Respirator use requires a formal respiratory protection program, including fit testing.
Quantitative Exposure and Safety Data
Quantitative data such as occupational exposure limits and specific glove breakthrough times are critical for a comprehensive risk assessment. The following table summarizes the available information. It is imperative to obtain the supplier-specific Safety Data Sheet (SDS) to populate any missing data.
| Parameter | Value | Source |
| CAS Number | 5233-04-5 | [1][3] |
| Molecular Formula | C₆H₆Cl₂N₂ | [3][4] |
| Molecular Weight | 177.03 g/mol | [1][3] |
| Form | Solid | [1] |
| Melting Point | 60-65 °C | [1] |
| Occupational Exposure Limits (OELs) | Not available from searched sources. Consult supplier-specific SDS. | |
| Permissible Exposure Limit (PEL - OSHA) | Not available from searched sources. Consult supplier-specific SDS. | |
| Threshold Limit Value (TLV - ACGIH) | Not available from searched sources. Consult supplier-specific SDS. | |
| Glove Material Breakthrough Time | Not available from searched sources. Consult supplier-specific SDS and glove manufacturer data. |
Safe Handling and Storage
-
Engineering Controls: All work with this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[1] Emergency eyewash stations and safety showers must be readily accessible.
-
Procedural Guidelines:
-
Avoid the generation of dust.
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Ensure containers are tightly closed when not in use.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly sealed. The storage class for this combustible solid is 11.[1]
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste. All waste must be handled in accordance with local, state, and federal regulations.
-
Waste Containers: Collect waste in designated, properly labeled, and sealed containers.
-
Incompatible Wastes: Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Route: Contact your institution's environmental health and safety (EHS) office for guidance on proper disposal procedures. As a chlorinated aromatic amine, specific disposal methods, such as high-temperature incineration, may be required.
Emergency Spill Response Workflow
In the event of a spill, follow this workflow. This diagram outlines the key steps for a safe and effective response to a minor spill of solid this compound. For large spills, or any spill you are not equipped or trained to handle, evacuate the area and contact your EHS department immediately.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
